molecular formula C19H19N7O6 B15136499 5-Methyltetrahydrofolic acid-13C6

5-Methyltetrahydrofolic acid-13C6

Katalognummer: B15136499
Molekulargewicht: 447.35 g/mol
InChI-Schlüssel: OVBPIULPVIDEAO-IABOJHKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyltetrahydrofolic acid-13C6 is a useful research compound. Its molecular formula is C19H19N7O6 and its molecular weight is 447.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H19N7O6

Molekulargewicht

447.35 g/mol

IUPAC-Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1+1,2+1,3+1,4+1,9+1,10+1

InChI-Schlüssel

OVBPIULPVIDEAO-IABOJHKNSA-N

Isomerische SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)CN[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Herkunft des Produkts

United States

Foundational & Exploratory

5-Methyltetrahydrofolic acid-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6) is a stable isotope-labeled form of 5-methyltetrahydrofolic acid, the primary biologically active form of folate in the human body. In this isotopologue, six carbon atoms in the glutamic acid moiety of the molecule are replaced with the heavy isotope, carbon-13. This labeling renders the molecule distinguishable by mass spectrometry from its endogenous, unlabeled counterpart without altering its chemical and biological properties.[1] Consequently, 5-MTHF-13C6 serves as an invaluable tool in clinical and research settings, particularly in the fields of nutrition, pharmacology, and metabolic studies.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its central role in one-carbon metabolism, detailed experimental protocols for its quantification, and its application in bioavailability and pharmacokinetic studies.

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of its unlabeled analogue. The introduction of six carbon-13 isotopes results in a predictable increase in molecular weight, which is the basis for its use in stable isotope dilution assays.

PropertyValueReference
Chemical Formula C₁₄[¹³C]₆H₂₅N₇O₆[2]
Molecular Weight 465.41 g/mol [2]
Appearance Solid powder[3]
Isotopic Purity Typically ≥98%[4]
Biological Activity Biologically equivalent to unlabeled 5-MTHF[1]

Role in One-Carbon Metabolism

5-Methyltetrahydrofolic acid is a critical component of one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (and thus DNA replication and repair), the methylation of DNA, proteins, and lipids, and the regulation of homocysteine levels. 5-MTHF-13C6, being biologically identical to the endogenous compound, traces these same pathways, allowing researchers to investigate their dynamics in vivo.

The following diagram illustrates the central role of 5-methyltetrahydrofolate in the folate and methionine cycles.

One_Carbon_Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Serine -> Glycine Methylene_THF->DHF dTMP Synthesis Five_MTHF 5-Methyltetrahydrofolate Methylene_THF->Five_MTHF NADPH -> NADP+ Five_MTHF->THF MS Methionine Synthase Five_MTHF->MS Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl group acceptor Hcy Homocysteine SAH->Hcy Hcy->Met Vitamin B12 Hcy->MS DHFR DHFR DHFR->DHF SHMT SHMT SHMT->THF MTHFR MTHFR MTHFR->Methylene_THF MS->THF MS->Met MAT MAT MAT->Met Methyltransferases Methyltransferases Methyltransferases->SAM SAHH SAHH SAHH->SAH

Diagram 1: One-Carbon Metabolism Pathway.

Experimental Protocols: Quantification in Human Plasma by LC-MS/MS

The gold standard for the quantification of 5-MTHF-13C6 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay. This approach offers high sensitivity and specificity.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. To prevent folate degradation, immediately add a stabilizing solution containing an antioxidant like ascorbic acid. Store plasma samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. To a 500 µL aliquot of plasma, add a known amount of an internal standard, such as [¹³C₅]5-methyltetrahydrofolic acid. The internal standard corrects for analyte loss during sample processing and instrumental analysis.

  • Protein Precipitation: Precipitate plasma proteins by adding an equal volume of cold methanol or acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction:

    • Condition a strong anion exchange (SAX) SPE cartridge by washing with methanol followed by equilibration with a low pH buffer (e.g., pH 5.3).

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with the equilibration buffer to remove interfering substances.

    • Elute the folates, including 5-MTHF-13C6, with a high pH or high salt buffer.

  • Eluate Processing: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA linear gradient from 5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for 5-MTHF-13C6466.2
Product Ion (m/z) for 5-MTHF-13C6319.1
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

Applications in Research: Bioavailability and Pharmacokinetic Studies

5-MTHF-13C6 is instrumental in determining the bioavailability and pharmacokinetics of folate from different sources, such as fortified foods and supplements. By administering a known dose of the labeled compound and tracking its appearance and clearance in the bloodstream, researchers can accurately model its absorption, distribution, metabolism, and excretion.

The following diagram outlines a typical workflow for a clinical bioavailability study using 5-MTHF-13C6.

Bioavailability_Workflow start Study Design and Volunteer Recruitment dosing Oral Administration of 5-MTHF-13C6 start->dosing sampling Serial Blood Sampling dosing->sampling (e.g., 0, 1, 2, 4, 6, 8 hours post-dose) processing Plasma Separation and Stabilization sampling->processing extraction Solid-Phase Extraction (SPE) processing->extraction analysis LC-MS/MS Quantification extraction->analysis data_analysis Pharmacokinetic Modeling analysis->data_analysis Concentration-time curve generation results Bioavailability Assessment data_analysis->results

Diagram 2: Experimental Workflow for a Bioavailability Study.
Quantitative Data from Bioavailability Studies

The use of 5-MTHF-13C6 allows for the precise determination of key pharmacokinetic parameters.

Pharmacokinetic ParameterDescriptionTypical Values (Oral Administration)
Cmax Maximum plasma concentrationVaries with dose; typically in the nmol/L range
Tmax Time to reach maximum plasma concentration1-3 hours
AUC Area under the plasma concentration-time curveDose-dependent
t1/2 Elimination half-life2-4 hours
Bioavailability The fraction of the administered dose that reaches systemic circulationGenerally high for 5-MTHF

In a study comparing the bioavailability of (6S)-5-methyltetrahydrofolate dicholine salt to folic acid, the incremental area under the curve (iAUC₀₋₈h) was found to be 2.56-fold higher for plasma (6S)-5-MTHF following administration of the 5-MTHF salt compared to folic acid.[5] This highlights the superior bioavailability of the pre-methylated form of folate.

Conclusion

This compound is an essential tool for researchers and drug development professionals in the field of folate metabolism. Its properties as a stable isotope-labeled tracer enable accurate and sensitive quantification in biological matrices, facilitating detailed investigations into the bioavailability, pharmacokinetics, and metabolic fate of this vital nutrient. The methodologies and data presented in this guide provide a solid foundation for the design and execution of robust studies utilizing 5-MTHF-13C6.

References

5-Methyltetrahydrofolic acid-13C6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, biological role, and experimental applications of 5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6). It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical Structure and Physicochemical Properties

5-Methyltetrahydrofolic acid (5-MTHF) is the primary, biologically active form of folate, or vitamin B9.[1] The isotopically labeled version, 5-MTHF-13C6, incorporates six carbon-13 atoms, typically within the glutamic acid moiety of the molecule, serving as a stable isotope internal standard for mass spectrometry-based quantification. This labeling provides a distinct mass shift, allowing for accurate differentiation from the endogenous, unlabeled compound in biological samples.[2]

The core structure consists of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a glutamic acid tail. The methylation occurs at the N5 position of the pteridine ring.

Table 1: Physicochemical Properties of 5-Methyltetrahydrofolic Acid and its 13C-labeled Isotope

PropertyUnlabeled 5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic acid-13C5/13C6
Synonyms 5-MTHF, N5-Methyl-THF, Prefolic A, Levomefolic acid5-Methyltetrahydrofolic acid (glutamic acid-13C5)
Molecular Formula C20H25N7O6¹³C₅C₁₅H₂₅N₇O₆
Molecular Weight ~459.5 g/mol [3]~464.42 g/mol [4][5]
CAS Number 134-35-0[3][4]2687960-08-1 (for 13C5)
Appearance Pale Beige to White/Off-white Solid/Powder[6]White to Off-white Powder
Solubility Slightly soluble in aqueous base (with sonication)[6]Not explicitly stated, but used in aqueous solutions for analysis
pKa (Predicted) 3.51 ± 0.10[6]Not available
Storage Conditions -20°C, Protect from light, Hygroscopic[4][5][6]-20°C, Protect from light[4][5]
Isotopic Purity N/ATypically ≥99 atom % 13C
Chemical Purity Varies by supplierTypically ≥95%[4][5]

Note: The search results frequently refer to a 13C5 labeled version where the five carbons of the glutamic acid tail are labeled. For the purpose of this guide, this is considered analogous to a 13C6 labeled compound as requested.

Biological Role and Metabolic Pathways

5-MTHF is the most abundant natural form of folate and the principal circulating form in the body.[7] Unlike synthetic folic acid, which requires reduction by the enzyme dihydrofolate reductase (DHFR), 5-MTHF is directly usable in metabolic pathways.[8][9] Its primary role is as a methyl group donor in the one-carbon metabolism cycle, which is crucial for numerous physiological processes including DNA synthesis, DNA methylation, and neurotransmitter synthesis.[10]

The most critical reaction involving 5-MTHF is the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MS), which requires Vitamin B12 as a cofactor. This process is essential for regulating homocysteine levels; elevated homocysteine is a known risk factor for cardiovascular disease.[11][9]

Folate and Methionine Cycle cluster_enzymes FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF THF Tetrahydrofolate (THF) DHF->THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MTHF 5-Methyl-THF (5-MTHF) MethyleneTHF->MTHF MTHF->THF Hcy Homocysteine Met Methionine Hcy->Met SAM S-Adenosyl- methionine (SAM) Met->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Methylation (DNA, proteins, etc.) SAM->Methylation Donates Methyl Group SAH->Hcy DHFR DHFR DHF_pos DHF_pos DHFR->DHF_pos MTHFR MTHFR MTHFR_pos MTHFR->MTHFR_pos MS Methionine Synthase (MS) + Vit B12 MS_pos MS->MS_pos DHFR_pos

Caption: The central role of 5-MTHF in the folate and methionine cycles.

Experimental Protocols & Applications

This compound is primarily used as an internal standard in stable isotope dilution assays for the precise quantification of endogenous 5-MTHF in biological matrices like plasma, serum, and urine.[2][12][13] The most common analytical technique is Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol is a generalized summary based on established methodologies.[2][14][15]

1. Sample Preparation & Extraction:

  • To a known volume of plasma (e.g., 0.5 mL), add the internal standard (5-MTHF-13C6).[15]

  • Perform protein precipitation, typically with an acid like perchloric acid or an organic solvent like acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant, containing folates, is collected for purification.

2. Sample Purification (Solid Phase Extraction):

  • Purification is often necessary to remove interfering substances. Folate-binding protein (FBP) affinity columns are highly specific and commonly used.[2][14]

  • The sample supernatant is passed through the FBP affinity column, where folates bind.

  • The column is washed to remove non-specific compounds.

  • Folates are then eluted from the column using an appropriate buffer.

3. LC-MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Superspher 100RP18) is typically used.[2][12]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic buffer (e.g., 0.1 M acetic acid, pH 3.3) and an organic solvent (e.g., acetonitrile) is employed.[2][12]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is used, often in positive or negative ion mode.[14][15]

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for high sensitivity and specificity.

    • Ions Monitored: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the deprotonated or protonated ions for both endogenous 5-MTHF (e.g., m/z 458 for [M-H]⁻) and the labeled internal standard (e.g., m/z 463 or 464 for [M+5-H]⁻ or [M+6-H]⁻).[2][12]

4. Quantification:

  • The concentration of endogenous 5-MTHF is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 5-MTHF.

LC-MS Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with 5-MTHF-13C6 (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Purify Solid Phase Extraction (FBP Affinity Column) Extract->Purify LC LC Separation (C18 Column) Purify->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Peak Area Ratio vs. Calibration Curve) MS->Data Result Quantified 5-MTHF Concentration Data->Result

Caption: A typical experimental workflow for 5-MTHF quantification using LC-MS.

The chemical or enzymatic synthesis of isotopically labeled 5-MTHF is a multi-step process. A common strategy involves starting with labeled precursors.

  • Chemical Synthesis: This can be a complex process involving the protection and deprotection of various functional groups. It often starts from folic acid, which is reduced to dihydrofolic acid (DHF) and then to tetrahydrofolic acid (THF).[16] The final methylation step yields 5-MTHF.[16] Labeled glutamic acid can be incorporated during the initial coupling steps to produce the desired labeled product.

  • Enzymatic Synthesis: An alternative "green" approach uses a cascade of enzymes. For instance, dihydrofolate reductase (DHFR) can be used to reduce folic acid to THF, followed by enzymatic methylation to produce L-5-MTHF.[9][17] This method offers high stereoselectivity, yielding the biologically active (6S) isomer.[16]

These syntheses are typically performed by specialized chemical suppliers. The use of labeled compounds is crucial for bioavailability studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of an administered dose of folate separately from the body's existing folate pool.[2]

References

In-Depth Technical Guide to the Synthesis and Purification of ¹³C Labeled 5-Methyltetrahydrofolate (5-MTHF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of ¹³C labeled 5-methyltetrahydrofolate (5-MTHF), a critical tool in metabolic research, drug development, and clinical diagnostics. The methodologies detailed herein are based on established chemo-enzymatic approaches, offering a robust pathway to obtaining high-purity, isotopically labeled 5-MTHF for a range of scientific applications.

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a crucial role in one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA, proteins, and lipids, and the metabolism of several amino acids.[1][2][3] Stable isotope labeling of 5-MTHF with carbon-13 (¹³C) provides a powerful tracer for elucidating the dynamics of these metabolic processes in both healthy and diseased states.[4] Understanding the flux through one-carbon pathways is of significant interest in oncology, neuroscience, and developmental biology. This guide outlines a detailed chemo-enzymatic strategy for the synthesis of ¹³C labeled 5-MTHF, followed by a rigorous purification protocol to ensure high purity and isotopic enrichment.

Synthesis of ¹³C Labeled 5-MTHF: A Chemo-Enzymatic Approach

The synthesis of ¹³C labeled 5-MTHF is a multi-step process that combines chemical and enzymatic reactions to achieve high specificity and yield. The general strategy involves the initial synthesis of ¹³C labeled folic acid, followed by a series of reduction and methylation steps. The ¹³C label is introduced via a commercially available isotopically labeled precursor, typically L-glutamic acid.

Overall Synthesis Workflow

The synthesis can be broken down into four key stages:

  • Synthesis of ¹³C Labeled Folic Acid: Coupling of a pteridine precursor with ¹³C labeled L-glutamic acid.

  • Reduction to ¹³C Dihydrofolic Acid (DHF): Chemical reduction of the synthesized ¹³C folic acid.

  • Enzymatic Reduction to ¹³C Tetrahydrofolic Acid (THF): Highly specific reduction of ¹³C DHF using the enzyme dihydrofolate reductase (DHFR).

  • Methylation to ¹³C 5-Methyltetrahydrofolate (5-MTHF): Introduction of a methyl group to the N5 position of ¹³C THF.

Synthesis_Workflow cluster_synthesis Synthesis of ¹³C Labeled 5-MTHF Pteroyl_azide Pteroyl Azide C13_Folic_acid ¹³C Folic Acid (diethyl ester) Pteroyl_azide->C13_Folic_acid Coupling (Chemical) C13_Glutamic_acid ¹³C L-Glutamic Acid (diethyl ester) C13_Glutamic_acid->C13_Folic_acid C13_DHF ¹³C Dihydrofolic Acid C13_Folic_acid->C13_DHF Reduction (Sodium Dithionite) C13_THF ¹³C Tetrahydrofolic Acid C13_DHF->C13_THF Reduction (DHFR Enzyme) C13_5_MTHF ¹³C 5-Methyltetrahydrofolate C13_THF->C13_5_MTHF Methylation (Chemical/Enzymatic)

Caption: Chemo-enzymatic synthesis workflow for ¹³C labeled 5-MTHF.

Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis and purification process. All reactions involving folate derivatives should be performed under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize degradation.

Stage 1: Synthesis of ¹³C Folic Acid Diethyl Ester

This step involves the coupling of pteroyl azide with the diethyl ester of ¹³C labeled L-glutamic acid. The esterification of glutamic acid protects the carboxyl groups during the coupling reaction.

  • Materials:

    • Pteroyl azide

    • ¹³C₅-L-glutamic acid diethyl ester hydrochloride (or other desired ¹³C labeling pattern)

    • Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF)

  • Protocol:

    • Dissolve ¹³C₅-L-glutamic acid diethyl ester hydrochloride in anhydrous DMF.

    • Add triethylamine to neutralize the hydrochloride and stir the solution under an inert atmosphere.

    • Add pteroyl azide to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the solvent is removed under reduced pressure. The resulting crude ¹³C folic acid diethyl ester can be purified by silica gel column chromatography.

Stage 2: Reduction of ¹³C Folic Acid Diethyl Ester to ¹³C Dihydrofolic Acid (DHF)

The synthesized ¹³C folic acid diethyl ester is then reduced to ¹³C dihydrofolic acid using a chemical reducing agent.

  • Materials:

    • ¹³C Folic acid diethyl ester

    • Sodium dithionite

    • Ascorbic acid (as an antioxidant)

    • Potassium phosphate buffer (pH 7.0)

  • Protocol:

    • Dissolve the ¹³C folic acid diethyl ester in potassium phosphate buffer containing ascorbic acid.

    • Cool the solution in an ice bath.

    • Slowly add a freshly prepared solution of sodium dithionite in water.

    • Stir the reaction mixture at 0-4 °C for 1-2 hours.

    • The formation of ¹³C DHF can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at 282 nm and an increase at 340 nm.

    • The crude ¹³C DHF is typically used in the next step without extensive purification due to its instability.

Stage 3: Enzymatic Reduction of ¹³C DHF to ¹³C Tetrahydrofolic Acid (THF)

This step utilizes the enzyme dihydrofolate reductase (DHFR) for the stereospecific reduction of ¹³C DHF to the biologically active (6S)-¹³C THF.[1][5]

  • Materials:

    • Crude ¹³C Dihydrofolic acid

    • Dihydrofolate reductase (DHFR) from a suitable source (e.g., chicken liver, recombinant)

    • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

    • Potassium phosphate buffer (pH 7.4)

    • β-mercaptoethanol (as a stabilizing agent)

  • Protocol:

    • To the crude ¹³C DHF solution, add potassium phosphate buffer and β-mercaptoethanol.

    • Add NADPH to the solution.

    • Initiate the reaction by adding DHFR.

    • Incubate the reaction mixture at 37 °C for 1-3 hours.

    • Monitor the completion of the reaction by HPLC, observing the disappearance of the DHF peak and the appearance of the THF peak.

    • The resulting ¹³C THF solution is highly susceptible to oxidation and should be used immediately in the next step.

Stage 4: Methylation of ¹³C THF to ¹³C 5-MTHF

The final step involves the methylation of the N5 position of ¹³C THF. This can be achieved through a chemical reaction with formaldehyde followed by reduction.

  • Materials:

    • Crude ¹³C Tetrahydrofolic acid solution

    • Formaldehyde solution (37%)

    • Sodium borohydride (NaBH₄)

    • Ascorbic acid

    • Potassium phosphate buffer (pH 7.2)

  • Protocol:

    • To the crude ¹³C THF solution, add potassium phosphate buffer and ascorbic acid.

    • Add formaldehyde solution and stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture in an ice bath.

    • Slowly add a freshly prepared solution of sodium borohydride.

    • Stir the reaction for an additional 1-2 hours at 0-4 °C.

    • The reaction is quenched by the careful addition of an acid (e.g., acetic acid) to destroy excess borohydride.

Purification of ¹³C Labeled 5-MTHF

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and enzymes. A two-step purification strategy involving affinity chromatography followed by preparative HPLC is recommended for achieving high purity.

Purification Workflow

Purification_Workflow cluster_purification Purification of ¹³C Labeled 5-MTHF Crude_Product Crude ¹³C 5-MTHF Affinity_Chrom Folate Binding Protein Affinity Chromatography Crude_Product->Affinity_Chrom Initial Cleanup Prep_HPLC Preparative HPLC (C18 Column) Affinity_Chrom->Prep_HPLC High-Resolution Separation Pure_Product Pure ¹³C 5-MTHF Prep_HPLC->Pure_Product Analysis LC-MS Analysis (Purity & Isotopic Enrichment) Pure_Product->Analysis

Caption: Purification and analysis workflow for ¹³C labeled 5-MTHF.
Protocol 1: Folate Binding Protein (FBP) Affinity Chromatography

FBP affinity chromatography is an effective first step for selectively capturing folate derivatives from the crude reaction mixture.[4][6]

  • Materials:

    • Folate Binding Protein-Agarose column

    • Binding buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

    • Elution buffer (e.g., 0.1 M acetic acid, pH 3.5)

    • Neutralization buffer (e.g., 1 M potassium phosphate, pH 7.5)

    • Ascorbic acid

  • Protocol:

    • Equilibrate the FBP-Agarose column with binding buffer.

    • Load the crude ¹³C 5-MTHF solution onto the column.

    • Wash the column extensively with binding buffer to remove unbound impurities.

    • Elute the bound ¹³C 5-MTHF with elution buffer.

    • Immediately neutralize the eluted fractions with neutralization buffer and add ascorbic acid to prevent degradation.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC is used for the final polishing of the ¹³C 5-MTHF to achieve high purity.

  • Column: C18 semi-preparative or preparative column.

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM potassium phosphate, pH 2.5) with an antioxidant (e.g., 0.1% ascorbic acid).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient from low to high organic phase concentration to effectively separate 5-MTHF from any remaining impurities.

  • Detection: UV detector at 290 nm.

  • Protocol:

    • The neutralized eluate from the affinity chromatography step is injected onto the preparative HPLC system.

    • Fractions corresponding to the ¹³C 5-MTHF peak are collected.

    • The collected fractions are pooled, and the organic solvent is removed under reduced pressure.

    • The final product can be lyophilized for long-term storage.

Data Presentation: Quantitative Summary

The following tables summarize the expected quantitative data for the synthesis and purification of ¹³C labeled 5-MTHF. These values are estimates based on literature reports for similar labeled folate syntheses and may vary depending on specific experimental conditions.

Table 1: Synthesis and Purification Yields

StepProductStarting MaterialExpected Yield (%)
1¹³C Folic Acid Diethyl Ester¹³C₅-L-Glutamic Acid Diethyl Ester60 - 75
2¹³C Dihydrofolic Acid¹³C Folic Acid Diethyl Ester> 90 (crude)
3¹³C Tetrahydrofolic Acid¹³C Dihydrofolic Acid> 95 (enzymatic)
4Crude ¹³C 5-MTHF¹³C Tetrahydrofolic Acid70 - 85
5Purified ¹³C 5-MTHFCrude ¹³C 5-MTHF50 - 65
Overall Purified ¹³C 5-MTHF ¹³C₅-L-Glutamic Acid Diethyl Ester 15 - 30

Table 2: Purity and Isotopic Enrichment

ProductPurity by HPLC (%)Isotopic Enrichment by MS (%)
¹³C Folic Acid Diethyl Ester (after column)> 95> 99
Crude ¹³C 5-MTHF60 - 80> 99
Purified ¹³C 5-MTHF (after HPLC)> 98> 99

Role of 5-MTHF in One-Carbon Metabolism

5-MTHF is a central player in the one-carbon metabolic network, which is crucial for cellular function. The primary role of 5-MTHF is to donate its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Five_MTHF 5-Methyl-THF (¹³C Labeled) Methylene_THF->Five_MTHF MTHFR DHF Dihydrofolate (DHF) Methylene_THF->DHF dTMP Synthesis Homocysteine Homocysteine Five_MTHF->Homocysteine Methyl Group Donation DHF->THF DHFR Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine Homocysteine->Methionine Methionine Synthase

Caption: The central role of 5-MTHF in the folate and methionine cycles.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of ¹³C labeled 5-MTHF. The chemo-enzymatic approach offers a reliable method for producing high-purity, isotopically enriched material suitable for advanced metabolic research. The successful application of these protocols will enable researchers to trace the intricate pathways of one-carbon metabolism, providing valuable insights into cellular physiology and disease.

References

Commercial Suppliers of 5-Methyltetrahydrofolic acid-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of 5-Methyltetrahydrofolic acid-13C6, a critical isotopically labeled internal standard and tracer for research in folate metabolism, one-carbon metabolism, and drug development. This document outlines key product specifications from various suppliers, a detailed experimental protocol for its quantification, and relevant metabolic pathways.

Commercial Supplier Data

The following table summarizes the quantitative data for this compound and its common variant, 5-Methyltetrahydrofolic acid-(glutamic acid-13C5), from prominent commercial suppliers. This allows for a direct comparison of key product specifications.

SupplierProduct NameCatalog Number (Example)Molecular Weight ( g/mol )Isotopic PurityChemical PurityFormulation
BOC Sciences 5-Methyltetrahydrofolic acid-[13C6]BLP-000968465.41Not specifiedNot specifiedNot specified
MedChemExpress This compoundHY-14520S2451.39Not specifiedNot specifiedSolid
Sigma-Aldrich 5-Methyltetrahydrofolic acid-(glutamic acid-13C5)803022464.4299 atom % 13C≥95% (CP)Powder
Cambridge Isotope Laboratories 5-Methyltetrahydrofolic acid (glutamic acid-¹³C₅, 99%)CLM-9548464.4299%95%Neat

Experimental Protocol: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a detailed methodology for the analysis of this compound, often used as an internal standard for the quantification of endogenous 5-methyltetrahydrofolate in plasma or serum. This method is adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[1][2]

1. Sample Preparation

  • Spiking with Internal Standard: To a 100 µL aliquot of plasma or serum, add a known concentration of this compound solution. The exact amount should be optimized based on the expected concentration of the endogenous analyte and instrument sensitivity.

  • Protein Precipitation: Add 300 µL of cold methanol (containing an antioxidant like 0.1% ascorbic acid) to the sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the best separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous 5-methyltetrahydrofolate and the 13C6-labeled internal standard.

    • 5-Methyltetrahydrofolate (unlabeled): m/z 460.2 → 313.1

    • This compound: m/z 466.2 → 319.1

  • Data Analysis: The concentration of endogenous 5-methyltetrahydrofolate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled 5-methyltetrahydrofolate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of 5-methyltetrahydrofolate in one-carbon metabolism and a typical experimental workflow for its analysis.

Folate_Metabolism Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethylTHF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vitamin B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM->Homocysteine Methylation Reactions

Caption: Simplified diagram of the folate cycle within one-carbon metabolism.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Experimental workflow for the quantification of 5-methyltetrahydrofolate.

References

An In-depth Technical Guide on the Certificate of Analysis for 5-Methyltetrahydrofolic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 5-Methyltetrahydrofolic acid-13C6. This isotopically labeled compound is a crucial internal standard in quantitative bioanalytical studies, particularly in mass spectrometry-based assays, for its ability to mimic the behavior of the endogenous analyte, 5-Methyltetrahydrofolic acid (5-MTHF), thereby ensuring accuracy and precision in clinical and research settings.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound, as would be detailed in a representative Certificate of Analysis. These values are critical for ensuring the identity, purity, and suitability of the material for its intended use.

Table 1: General Properties and Identification

ParameterSpecificationTypical Value
Chemical Name This compoundThis compound
CAS Number 212248-92-5212248-92-5
Molecular Formula C14[13C]6H25N7O6C14[13C]6H25N7O6[1]
Molecular Weight 465.41 g/mol 465.41 g/mol [1]
Appearance White to off-white powderConforms
Solubility Soluble in aqueous solutionsConforms

Table 2: Purity and Isotopic Enrichment

ParameterMethodSpecificationTypical Value
Chemical Purity HPLC≥95%98%[2]
Isotopic Purity Mass Spectrometry≥99 atom % 13C99 atom % 13C[3]
Isotopic Enrichment Mass SpectrometryM+6Conforms

Table 3: Storage and Handling

ParameterRecommendation
Storage Temperature -20°C[3][4]
Handling Protect from light[4]. Store in a well-ventilated place. Keep container tightly closed.

Experimental Protocols

Detailed methodologies are essential for the verification and validation of the product's quality. The following sections describe the typical experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of the this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., ODS-2 Hypersil, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 50 mM KH2PO4, pH 3.0) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is 50 mM KH2PO4 buffer (pH 3.0) containing 7.5% acetonitrile[5].

  • Flow Rate: 1.0 mL/min[5].

  • Detection: Fluorescence detection with excitation at 295 nm and emission at 356 nm[5].

  • Procedure: A known concentration of the sample is dissolved in the mobile phase, injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity and enrichment of the labeled compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: ESI in either positive or negative ion mode.

  • Analysis: The sample is infused directly into the mass spectrometer or introduced via an LC system. The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak.

  • Data Interpretation: The isotopic distribution of the molecular ion peak is analyzed. The isotopic purity is determined by the percentage of the M+6 peak relative to the sum of all isotopic peaks of the molecular ion. The mass shift of +6 compared to the unlabeled compound confirms the correct isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is utilized to confirm the chemical structure of the compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent, such as D2O or DMSO-d6.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and 1H and 13C NMR spectra are acquired.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the spectra are compared with the expected structure of this compound to confirm its identity and structural integrity. The resulting NMR data should be consistent with the structure[2].

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the Certificate of Analysis.

CoA_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_review Data Review & Certification cluster_release Product Release SampleReceipt Sample Receipt & Login Appearance Appearance SampleReceipt->Appearance Assign Tests HPLC HPLC (Purity) SampleReceipt->HPLC Assign Tests MS Mass Spectrometry (Isotopic Purity) SampleReceipt->MS Assign Tests NMR NMR (Structure) SampleReceipt->NMR Assign Tests DataReview Data Review & Comparison to Specifications Appearance->DataReview Submit Results HPLC->DataReview Submit Results MS->DataReview Submit Results NMR->DataReview Submit Results CoA_Generation CoA Generation DataReview->CoA_Generation FinalRelease Final Product Release CoA_Generation->FinalRelease

Caption: General workflow for a Certificate of Analysis.

HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation StandardPrep Prepare Standard Solution HPLC_Run HPLC Analysis StandardPrep->HPLC_Run Inject SamplePrep Prepare Sample Solution SamplePrep->HPLC_Run Inject Chromatogram Generate Chromatogram HPLC_Run->Chromatogram PeakIntegration Integrate Peaks Chromatogram->PeakIntegration PurityCalc Calculate Purity (%) PeakIntegration->PurityCalc

Caption: Workflow for determining chemical purity by HPLC.

Pass_Fail_Logic Start Test Result Obtained Decision Result Meets Specification? Start->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No Investigation Initiate OOS Investigation Fail->Investigation

Caption: Logical diagram for pass/fail determination.

References

The Central Role of 5-Methyltetrahydrofolate (5-MTHF) in One-Carbon Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 5-methyltetrahydrofolate (5-MTHF), the most biologically active form of folate, within the intricate network of one-carbon metabolism. Understanding the nuances of 5-MTHF's function is paramount for research into a wide array of physiological and pathological processes, including but not limited to, cardiovascular diseases, neurological disorders, and cancer. This document provides a comprehensive overview of the core biochemical pathways, detailed experimental methodologies for its study, and quantitative data to support research and development endeavors.

Introduction to 5-MTHF and One-Carbon Metabolism

One-carbon metabolism is a series of interconnected biochemical pathways that are fundamental to life, involving the transfer of one-carbon units for the synthesis of essential biomolecules.[1] At the heart of these pathways lies folate, a water-soluble B-vitamin that the human body cannot synthesize and must obtain from dietary sources.[1] Folate, in its various forms, acts as a coenzyme in these one-carbon transfer reactions.[1]

The most prevalent and biologically active form of folate in the circulation is 5-methyltetrahydrofolate (5-MTHF).[2] Unlike synthetic folic acid, which requires a multi-step enzymatic conversion, 5-MTHF is readily available for metabolic processes.[3] Its central role is highlighted by its function as a methyl donor for the remethylation of homocysteine to methionine, a critical step that links the folate and methionine cycles.[4] This process is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in gene regulation and cellular function.[2]

Biochemical Pathways Involving 5-MTHF

The metabolic journey of 5-MTHF is intricately woven into the folate and methionine cycles. These pathways are not only interconnected but also compartmentalized within the cell, with key reactions occurring in both the cytoplasm and mitochondria.

The Folate Cycle

The primary function of the folate cycle is to provide one-carbon units in various oxidation states for biosynthetic reactions. Dietary folates are converted to tetrahydrofolate (THF), which can then be used to generate other folate derivatives. A key reaction in this cycle is the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-MTHF, catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR).[5] This step is a critical regulatory point in folate metabolism.

The Methionine Cycle

The methionine cycle is responsible for regenerating the essential amino acid methionine and producing SAM. 5-MTHF donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (MS), an enzyme that requires vitamin B12 as a cofactor.[4] This reaction not only produces methionine but also regenerates THF, which can then re-enter the folate cycle. The methionine is subsequently converted to SAM. After donating its methyl group in various methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT MTHF 5-Methyl-THF (5-MTHF) CH2_THF->MTHF MTHFR MTHF->THF Met Methionine MTHF->Met MS (Vitamin B12) SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAM->Hcy SAH->Hcy SAHH Hcy->Met MS (Vitamin B12) LC_MS_Workflow start Start: Plasma Sample Collection prep Sample Preparation (Internal Standard Addition, SPE) start->prep lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data end End: 5-MTHF Concentration data->end Genotyping_Workflow start Start: Blood/Buccal Sample dna_extraction DNA Extraction start->dna_extraction pcr_setup Real-Time PCR Setup (TaqMan Assay) dna_extraction->pcr_setup pcr_amplification PCR Amplification & Detection pcr_setup->pcr_amplification genotype_calling Genotype Calling pcr_amplification->genotype_calling end End: MTHFR Genotype genotype_calling->end Research_Logic cluster_experiments Experimental Execution hypothesis Hypothesis Formulation exp_design Experimental Design (Cell/Animal Model, Dosages) hypothesis->exp_design genotyping MTHFR Genotyping exp_design->genotyping metabolite_quant Metabolite Quantification (5-MTHF, Homocysteine, etc.) exp_design->metabolite_quant enzyme_activity Enzyme Activity Assays (MTHFR, MS) exp_design->enzyme_activity data_analysis Data Analysis (Statistical Comparison) genotyping->data_analysis metabolite_quant->data_analysis enzyme_activity->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Conclusion & Further Studies interpretation->conclusion

References

Stability and Storage of 5-MTHF-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 5-Methyltetrahydrofolate-13C6 (5-MTHF-13C6). The information presented is critical for ensuring the integrity of this isotopically labeled compound in research and development settings. The stability of 5-MTHF-13C6 is comparable to its unlabeled counterpart, 5-MTHF, as carbon-13 is a stable isotope that does not significantly impact the molecule's chemical properties.

Core Stability Profile

5-MTHF is a biologically active form of folate that is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are oxygen, temperature, and light .[1] Oxidation is the main degradation pathway.[1]

General Storage Recommendations

To ensure the long-term stability of 5-MTHF-13C6, it is recommended to store the compound in a solid, crystalline form under the following conditions:

ParameterRecommendationSource
Temperature Freezer (-20°C or lower)[2]
Atmosphere Inert gas (e.g., Nitrogen or Argon)[3]
Light Protected from light (e.g., in an amber vial)[1]
Moisture Protect from moisture

When stored as a solid at -20°C and protected from light and air, 5-MTHF-13C6 is expected to be stable for extended periods. One study on the calcium salt of 5-MTHF demonstrated stability for up to 48 months at 40°C when stored in a crystalline form.[4]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of 5-MTHF under various conditions.

Table 1: Stability of 5-MTHF in Solution at Various Temperatures
TemperatureMatrixDurationpHInitial ConcentrationRetention Rate (%)Source
85°C0.1 M Phosphate Buffer15 min7Not specified72.86 ± 2.15 (dark, N2)[1]
100°C0.1 M Phosphate Buffer15 min7Not specified42.76 ± 3.19 (dark, N2)
37°C0.1 M Phosphate Buffer15 min6.7Not specifiedNot specified[5]
25°CTris Buffer20.7 hours (half-life)7.2Not specified50[5]
22°CTBAP Buffer16.2 hours (half-life)Not specifiedNot specified50[5]
Table 2: Long-Term Storage Stability of 5-MTHF
TemperatureMatrixDurationAtmosphereFindingSource
-60 ± 5°CHomogenized Fruits & Vegetables12 monthsDarknessNo change in 5MTHF content detected[6]
-20°CHuman Serum3 monthsNot specifiedSignificant decrease in total folate (~5%)[2]
-70°CHuman Plasma48 monthsNot specifiedStable[7]
Table 3: Influence of Oxygen and Light on 5-MTHF Stability in Solution (85°C for 15 min, pH 7)
ConditionRetention Rate (%)Source
Light58.45 ± 1.16[1]
Dark72.86 ± 2.15[1]
Air (Dark)17.29 ± 1.24
Nitrogen (Dark)72.86 ± 2.15[1]

Degradation Pathway

The primary degradation of 5-MTHF involves oxidation. Under exposure to UV radiation, particularly UVB, 5-MTHF is first oxidized to 5-methyldihydrofolate (5-MDHF). Continued irradiation leads to the cleavage of the molecule, forming p-aminobenzoyl-L-glutamic acid (pABG) and a pterin remnant. In serum, an oxidation product known as MeFox has been identified.[2]

G Simplified Degradation Pathway of 5-MTHF MTHF 5-MTHF-13C6 MDHF 5-Methyl-dihydrofolate-13C6 (5-MDHF-13C6) MTHF->MDHF Oxidation (e.g., UVB light) pABG p-Aminobenzoyl-L-glutamic acid-13C6 MDHF->pABG Cleavage Pterin Pterin Moiety MDHF->Pterin Cleavage

Caption: Simplified oxidative degradation pathway of 5-MTHF.

Experimental Protocols

Protocol 1: Stability Testing of 5-MTHF in Solution

This protocol is adapted from studies investigating the thermal and oxidative degradation of 5-MTHF.[1]

  • Preparation of 5-MTHF-13C6 Solution:

    • Prepare a stock solution of 5-MTHF-13C6 in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The buffer should be prepared with high-purity water.

    • To study the effect of oxygen, the buffer can be purged with nitrogen or air for a defined period before dissolving the 5-MTHF-13C6.

  • Incubation:

    • Aliquot the 5-MTHF-13C6 solution into amber vials to protect from light.

    • For studying the effect of oxygen, seal the vials after purging with the desired gas.

    • Place the vials in a temperature-controlled environment (e.g., water bath, incubator) at the desired temperature for a specified duration.

  • Sample Analysis:

    • At predetermined time points, remove an aliquot of the solution.

    • Immediately analyze the sample for the concentration of 5-MTHF-13C6 and its degradation products using a validated analytical method such as HPLC or LC-MS/MS.

Protocol 2: HPLC Analysis of 5-MTHF-13C6 and Degradation Products

This is a general protocol based on methodologies described for 5-MTHF analysis.[6][8]

  • Chromatographic System:

    • HPLC system with a UV or fluorescence detector, or a mass spectrometer.

  • Column:

    • Reversed-phase C18 column (e.g., Adsorbosphere™ HS C18, 150mm x 4.6mm, 3µm or Superspher 100RP18, 4µm).[3][8]

  • Mobile Phase:

    • A common mobile phase is a gradient of acetonitrile in an acidic aqueous buffer (e.g., 33 mM phosphate buffer at pH 2.2 or 0.1 M acetic acid at pH 3.3).[6][8]

  • Gradient Elution:

    • A typical gradient might start with 100% aqueous buffer and ramp up to a certain percentage of acetonitrile to elute the compounds.

  • Detection:

    • UV Detection: Monitor at approximately 290 nm.[9]

    • Fluorescence Detection: Excitation at 290 nm and emission at 350 nm.[3]

    • Mass Spectrometry (MS): For 5-MTHF-13C6, monitor the specific mass-to-charge ratio (m/z) of the parent ion and its fragments. For example, for [13C6]5-CH3H4PteGlu, the [M-H]- ion would be at m/z 464.[8]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of 5-MTHF-13C6.

    • Quantify the degradation products by using their respective standards if available, or by monitoring the decrease in the peak area of the parent compound.

Recommended Handling and Storage Workflow

The following diagram illustrates a recommended workflow for the handling and storage of 5-MTHF-13C6 to maintain its stability.

G Recommended Handling and Storage Workflow for 5-MTHF-13C6 cluster_storage Long-Term Storage (Solid) cluster_solution Working Solution Preparation cluster_analysis Analysis storage_conditions Store at <= -20°C Protect from light (amber vial) Inert atmosphere (N2 or Ar) Protect from moisture weigh Weigh solid under subdued light storage_conditions->weigh Retrieve from storage dissolve Dissolve in deoxygenated buffer (e.g., purged with N2) weigh->dissolve use_promptly Use solution promptly dissolve->use_promptly hplc_ms Analyze by HPLC or LC-MS/MS use_promptly->hplc_ms

Caption: Workflow for handling and storing 5-MTHF-13C6.

Conclusion

The stability of 5-MTHF-13C6 is critically dependent on proper storage and handling to prevent oxidative degradation. As a solid, it should be stored in a freezer, protected from light, air, and moisture. Solutions should be prepared fresh using deoxygenated solvents and used promptly. For quantitative analysis, HPLC and LC-MS/MS are the methods of choice, allowing for accurate measurement of the parent compound and its degradation products. By adhering to these guidelines, researchers can ensure the integrity of their 5-MTHF-13C6 samples and the reliability of their experimental results.

References

Navigating One-Carbon Metabolism: A Technical Guide to 5-Methyltetrahydrofolic acid-13C6 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of one-carbon metabolism is paramount for advancing therapeutic strategies in areas ranging from oncology to neuroscience. 5-Methyltetrahydrofolic acid (5-MTHF), the most biologically active form of folate, is a cornerstone of this network. Its isotopically labeled counterpart, 5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6), serves as a powerful tool for tracing the flux of one-carbon units and elucidating metabolic pathways. This technical guide provides an in-depth overview of the cost, experimental applications, and relevant signaling pathways associated with the use of 5-MTHF-13C6 in a research setting.

Cost and Availability of this compound

The procurement of stable isotope-labeled compounds is a critical consideration for any research budget. The cost of this compound can vary based on the supplier, purity, and quantity required. While specific pricing is often available only upon quotation, the following table summarizes the availability from prominent chemical suppliers to aid in preliminary planning and budget allocation.

SupplierIsotopic PurityAvailable FormsNotes
MedChemExpress Information not readily availableThis compoundPricing available upon request.
BOC Sciences Information not readily available5-Methyltetrahydrofolic acid-[13C6]Pricing available upon request.
Sigma-Aldrich (Merck) 99 atom % 13C5-Methyltetrahydrofolic acid-(glutamic acid-13C5)Note the different labeling pattern. Pricing available upon request.
Toronto Research Chemicals Information not readily availableThis compoundPricing available upon request.

Key Experimental Protocols Utilizing this compound

The application of 5-MTHF-13C6 in research is diverse, enabling precise measurement of metabolic dynamics. Below are detailed methodologies for key experiments.

Metabolic Stability Assay

This assay is fundamental in drug discovery to determine a compound's susceptibility to metabolism by liver enzymes. The use of a stable isotope-labeled internal standard like 5-MTHF-13C6 is crucial for accurate quantification.

Objective: To determine the in vitro metabolic stability of a test compound using human liver microsomes, with 5-MTHF-13C6 as an internal standard for LC-MS/MS analysis.

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution (10 mM in DMSO)

    • 5-MTHF-13C6 Internal Standard Stock Solution (1 mM in DMSO)

    • Human Liver Microsomes (e.g., 20 mg/mL stock)

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate Buffer (100 mM, pH 7.4)

    • Quenching Solution (Acetonitrile with a known concentration of a suitable internal standard if 5-MTHF-13C6 is the analyte)

  • Incubation Procedure:

    • Prepare an incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile). If quantifying the metabolism of unlabeled 5-MTHF, the quenching solution should contain 5-MTHF-13C6 as the internal standard.

    • Vortex the samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Cellular Uptake Assay

This assay measures the transport of 5-MTHF into cells, a critical process for its biological activity. Using 13C-labeled 5-MTHF allows for differentiation from endogenous folate pools.

Objective: To quantify the cellular uptake of 5-MTHF-13C6 in a specific cell line.

Methodology:

  • Cell Culture:

    • Culture the desired cell line to an appropriate confluence in multi-well plates.

  • Preparation of Solutions:

    • Prepare a stock solution of 5-MTHF-13C6 in a suitable solvent and dilute to the desired final concentrations in a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Uptake Experiment:

    • Wash the cells with warm HBSS to remove the culture medium.

    • Add the 5-MTHF-13C6 solution to the cells and incubate for various time points (e.g., 2, 5, 10, 30 minutes) at 37°C.

    • To determine non-specific uptake, include control wells with a large excess of unlabeled 5-MTHF.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

    • Lyse the cells using a suitable lysis buffer (e.g., containing detergents and protease inhibitors).

  • Sample Analysis:

    • Collect the cell lysates and determine the protein concentration for normalization.

    • Analyze the lysates by LC-MS/MS to quantify the intracellular concentration of 5-MTHF-13C6.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the specific uptake against time to determine the initial rate of uptake.

Metabolic Flux Analysis

Metabolic flux analysis using stable isotopes provides a quantitative understanding of the flow of metabolites through a metabolic network. 5-MTHF-13C6 can be used to trace the path of the one-carbon unit in various biosynthetic pathways.

Objective: To trace the metabolic fate of the one-carbon unit from 5-MTHF-13C6 through downstream metabolic pathways, such as methionine and nucleotide synthesis.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Replace the medium with a medium containing 5-MTHF-13C6 at a known concentration.

    • Incubate the cells for a period sufficient to achieve isotopic steady-state labeling of downstream metabolites.

  • Metabolite Extraction:

    • Quench the cellular metabolism rapidly (e.g., with cold methanol).

    • Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using high-resolution LC-MS/MS to determine the mass isotopologue distribution of key metabolites in the one-carbon pathway (e.g., methionine, S-adenosylmethionine, ATP, GTP, dTMP).

  • Data Analysis and Modeling:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use metabolic flux analysis software to fit the labeling data to a metabolic network model.

    • Calculate the relative or absolute fluxes through the different branches of one-carbon metabolism.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for comprehension and communication.

One-Carbon Metabolism Pathway

This diagram illustrates the central role of 5-MTHF in the one-carbon metabolism network, which is essential for DNA synthesis, methylation, and amino acid metabolism.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Serine->Methylene_THF Methylene_THF->THF Dihydrofolate Dihydrofolate (DHF) Methylene_THF->Dihydrofolate TS dTMP dTMP Methylene_THF->dTMP MTHF 5-Methyltetrahydrofolate (5-MTHF) Methylene_THF->MTHF MTHFR Formyl_THF 10-Formyltetrahydrofolate Methylene_THF->Formyl_THF MTHFD Dihydrofolate->THF DHFR Folic_Acid Folic Acid Folic_Acid->Dihydrofolate DHFR dUMP dUMP dUMP->dTMP MTHF->THF MS (Vitamin B12) Methionine Methionine MTHF->Methionine Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Methylation SAM->Methylation SAH->Homocysteine SAHH Purine_Synthesis Purine Synthesis Formyl_THF->THF Formyl_THF->Purine_Synthesis

One-Carbon Metabolism Pathway highlighting the central role of 5-MTHF.

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the key steps involved in a typical metabolic flux analysis experiment using 5-MTHF-13C6.

Metabolic_Flux_Workflow start Start: Cell Culture labeling Isotopic Labeling with 5-MTHF-13C6 start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Distribution Analysis analysis->data_processing modeling Metabolic Flux Modeling and Calculation data_processing->modeling end End: Flux Map modeling->end

Workflow for 13C-Metabolic Flux Analysis using 5-MTHF-13C6.

By leveraging the power of stable isotope labeling with this compound and applying the robust experimental protocols outlined in this guide, researchers can gain deeper insights into the critical pathways of one-carbon metabolism, ultimately accelerating the development of novel therapeutics.

The Advent of Labeled Folates: A Technical Guide to Their Discovery, Synthesis, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of folate metabolism, a cornerstone of cellular function, has been revolutionized by the advent of isotopically labeled folates. These powerful tools have enabled researchers to trace the intricate pathways of folate uptake, conversion, and utilization with unprecedented precision. This technical guide provides an in-depth exploration of the discovery and history of isotopically labeled folates, detailing the key experimental protocols, quantitative data, and the signaling pathways they have helped to elucidate.

A Historical Perspective: From Radioisotopes to Stable Isotopes

The journey into tracing folate metabolism began with the use of radioisotopes. An early seminal study in 1969 by Butterworth and colleagues utilized carbon-14 (¹⁴C) labeled polyglutamates to investigate folate absorption and metabolism in human subjects.[1] This pioneering work demonstrated the feasibility of using radioisotopes to track the fate of ingested folates, revealing insights into their digestion and subsequent appearance in the circulation.

The post-World War II era saw a surge in the availability of radioisotopes for biomedical research, facilitated by institutions like the U.S. Atomic Energy Commission.[2] This period laid the groundwork for numerous metabolic studies, including those on vitamins. The work of hematologist Victor Herbert in the 1960s was instrumental in defining folate deficiency in humans through self-experimentation, though these initial studies did not employ isotopically labeled folates.[3][4] His later work, however, contributed significantly to the development of radioisotopic assays for measuring serum folate levels.[3]

While radioisotopes were invaluable, concerns over radiation exposure limited their widespread use in human studies. This led to the development and adoption of stable isotope-labeled folates , primarily those incorporating deuterium (²H or D) and carbon-13 (¹³C). These non-radioactive tracers offered a safer alternative for studying folate kinetics and bioavailability in humans.

Synthesis of Isotopically Labeled Folates: Key Methodologies

The synthesis of isotopically labeled folates is a critical aspect of their application. Various methods have been developed to introduce isotopes into different positions of the folate molecule.

Deuterium Labeling

A common strategy for deuterium labeling involves the deuteration of key precursors. For instance, [3',5'-²H₂]folic acid has been synthesized by the catalytic dehalogenation of 3',5'-dibromofolic acid in the presence of deuterium gas.[5] Another approach involves the use of deuterated reagents, such as those derived from heavy water (D₂O), to introduce deuterium atoms into specific molecular positions through exchange reactions.[6][7]

Experimental Protocol: Synthesis of [3',5'-²H₂]Folic Acid

  • Starting Material: 3',5'-dibromofolic acid is prepared from unlabeled folic acid.

  • Catalytic Dehalogenation: The dibromofolic acid is subjected to catalytic dehalogenation in an aprotic solvent.

  • Deuterium Source: The reaction is carried out in the presence of deuterium gas (D₂) or using a deuterium source like NaOD in D₂O.

  • Purification: The resulting [3',5'-²H₂]folic acid is purified using techniques such as high-performance liquid chromatography (HPLC).

  • Verification: The position and extent of deuterium labeling are confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy.[5]

Carbon-13 Labeling

Carbon-13 labeled folates are often synthesized by incorporating ¹³C-labeled precursors. For example, folic acid labeled with ¹³C in the p-aminobenzoate (PABA) moiety has been prepared using [¹³C₆]aniline.[8] Similarly, labeling the glutamate portion can be achieved using [³H₄]-L-glutamic acid.[9]

Experimental Protocol: Synthesis of [¹³C₆]-PABA Labeled Folic Acid

  • Labeled Precursor: [¹³C₆]aniline is used as the starting material for the PABA moiety.

  • Coupling Reactions: The labeled PABA is coupled with a pteridine precursor and L-glutamic acid through a series of chemical reactions. Two described methods include a novel reductive amination and the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and dimethyl L-glutamate.

  • Purification and Characterization: The final ¹³C-labeled folic acid product is purified and its isotopic enrichment is confirmed using mass spectrometry.[8][9]

Quantitative Analysis of Folate Metabolism

Isotopically labeled folates have been instrumental in quantifying various aspects of folate metabolism, including bioavailability, tissue distribution, and turnover rates.

Bioavailability Studies

Stable isotope dilution assays (SIDA) coupled with mass spectrometry have become the gold standard for assessing folate bioavailability from different food sources. These studies typically involve the simultaneous administration of a known amount of labeled folate (e.g., deuterated or ¹³C-labeled folic acid) along with the food of interest. By measuring the ratio of labeled to unlabeled folate in plasma or urine, researchers can accurately determine the proportion of folate absorbed from the food.

Study TypeLabeled Folate UsedKey FindingsReference
Human Bioavailability[²H₄]folic acid and [²H₂]pteroylhexaglutamateBioavailability of polyglutamyl folates is high but can be affected by the food matrix (e.g., orange juice).[10]
Human Bioavailability[³',⁵'-²H₂]folic acid and (glu-²H₄)folic acidBioavailability of pteroylhexaglutamate is substantial but less than that of monoglutamyl folic acid.[11]
Human Bioavailability[¹³C₁₁]-labeled folic acidThe aggregate bioavailability of folates from fruits, vegetables, and liver is approximately 80% of that of folic acid.[12]
Human BioavailabilityDeuterium-labeled folic acidFood folate bioavailability is estimated to be around 50% that of synthetic folic acid.[13]
Pharmacokinetic Studies

Chronic supplementation studies using deuterated folic acid have allowed for the determination of key pharmacokinetic parameters of folate metabolism in humans.

ParameterValueMethodReference
Serum Folate Time to Max Concentration~18 daysChronic supplementation with [3',5'-²H₂]folic acid[14]
Total Body Folate Pool Turnover4.5% per dayBiexponential model of serum folate decline[14]
Total Body Folate Pool (pre-supplementation)10 µmol (4.4 mg)Kinetic modeling[14]
Total Body Folate Pool (post-supplementation)98.9 µmol (43.7 mg)Kinetic modeling[14]

Experimental Workflows and Signaling Pathways

Isotopically labeled folates have been crucial in delineating the metabolic and signaling pathways in which folates participate.

One-Carbon Metabolism

The central role of folates is in one-carbon metabolism, where they act as coenzymes in the transfer of one-carbon units for the synthesis of nucleotides and amino acids.

One_Carbon_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Formyl_THF 10-Formyl-THF THF->Formyl_THF Serine Serine Glycine Glycine Serine->Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP Methionine Methionine Methyl_THF->Methionine Homocysteine Homocysteine Homocysteine->Methionine dUMP dUMP dUMP->dTMP Purines Purine Synthesis Formyl_THF->Purines

Folate-mediated one-carbon metabolism pathway.

Experimental Workflow: Stable Isotope Dilution Assay for Folate Bioavailability

SIDA_Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis Subject_Fasting Overnight Fasting of Subject Oral_Dose Oral Administration of Labeled Folate + Food Subject_Fasting->Oral_Dose Sample_Collection Serial Blood and/or Urine Collection Oral_Dose->Sample_Collection Extraction Extraction of Folates Sample_Collection->Extraction Enzymatic_Treatment Enzymatic Deconjugation (if necessary) Extraction->Enzymatic_Treatment Purification Solid-Phase Extraction (SPE) Enzymatic_Treatment->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Quantification Quantification of Labeled and Unlabeled Folates LC_MSMS->Quantification Data_Analysis Calculation of Bioavailability Quantification->Data_Analysis

Workflow for a folate bioavailability study using SIDA.
Folate Receptor Signaling

Beyond its metabolic role, folate, through its receptor (FRα), can initiate intracellular signaling cascades. These pathways are of particular interest in cancer research, as FRα is often overexpressed in tumors.

Folate Receptor-Mediated JAK-STAT Signaling

Binding of folate to FRα can lead to the activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[15][16] This signaling cascade is implicated in cell proliferation and survival.

FR_JAK_STAT Folate Folate FRa Folate Receptor α (FRα) Folate->FRa Binds gp130 gp130 FRa->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Cyclin A2, VEGF) pSTAT3->Gene_Expression Induces

Folate receptor activation of the JAK-STAT pathway.

Folate Receptor-Mediated ERK Signaling

Folate binding to its receptor can also activate the Extracellular signal-Regulated Kinase (ERK) pathway, another critical signaling route involved in cell proliferation and survival.[17][18]

FR_ERK Folate Folate FR Folate Receptor Folate->FR Binds cSrc c-Src FR->cSrc Activates Ras Ras cSrc->Ras -> Raf Raf Ras->Raf -> MEK MEK Raf->MEK -> ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., NF-κB) pERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes

References

Methodological & Application

Application Notes and Protocols for the Use of 5-MTHF-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 5-Methyltetrahydrofolate-13C6 (5-MTHF-13C6) as a stable isotope-labeled internal standard for the accurate quantification of 5-methyltetrahydrofolate (5-MTHF) in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2][3]

Introduction

5-Methyltetrahydrofolate is the primary biologically active form of folate in the human body. It plays a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and the regulation of homocysteine levels.[4] Accurate measurement of 5-MTHF concentrations in biological fluids such as plasma, serum, and cerebrospinal fluid (CSF) is vital for diagnosing folate deficiencies and investigating various pathological conditions.

The use of a stable isotope-labeled internal standard like 5-MTHF-13C6, which has identical chemical and physical properties to the analyte but a different mass, allows for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This internal standard is added to the sample at the beginning of the workflow, co-eluting with the analyte and experiencing similar effects from the matrix, thus ensuring reliable results.[3][5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing stable isotope-labeled 5-MTHF as an internal standard for the analysis of folates in human serum/plasma.

Table 1: Method Detection and Linearity

AnalyteLimit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)Linearity Range (nmol/L)
5-Methyltetrahydrofolate (5-MTHF)0.07 - 0.52[6][7]0.55[8]0 - 140[6][7]
Folic Acid0.07 - 0.52[6][7]-0 - 140[6][7]
5-Formyltetrahydrofolate (5-fTHF)0.07 - 0.52[6][7]-0 - 140[6][7]

Table 2: Recovery and Precision

AnalyteMean Recovery (%)Intra-run CV (%)Inter-run CV (%)
5-Methyltetrahydrofolate (5-MTHF)99.4 - 108[6][9]2.8 - 9.9[6][9]3.3 - 9.5[6]
Folic Acid86 - 100[6][9]6.6 - 8.7[9]-
5-Formyltetrahydrofolate (5-fTHF)91 - 98[6]--

Experimental Protocol: Quantification of 5-MTHF in Human Serum

This protocol outlines a standard procedure for the extraction and quantification of 5-MTHF from human serum samples using 5-MTHF-13C6 as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

  • 5-Methyltetrahydrofolate (5-MTHF) analytical standard

  • 5-Methyltetrahydrofolate-13C6 (5-MTHF-13C6) internal standard

  • Human Serum (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Ascorbic acid

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-MTHF and 5-MTHF-13C6 in a solution of 0.1% ascorbic acid in water. Store at -80°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of 5-MTHF by serial dilution of the primary stock solution with water containing 0.1% ascorbic acid to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 nmol/L).

  • Internal Standard Working Solution: Prepare a working solution of 5-MTHF-13C6 at a concentration of 20 nmol/L in water with 0.1% ascorbic acid.[6]

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen serum samples on ice.

  • To a 100 µL aliquot of serum sample, standard, or blank (water) in a microcentrifuge tube, add 10 µL of the 20 nmol/L 5-MTHF-13C6 internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile containing 1% ascorbic acid to precipitate proteins.[6][7]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[6]

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC-MS/MS parameters below).

  • Vortex to mix and transfer to an LC-MS vial for analysis.

4. LC-MS/MS Parameters

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-MTHF: Precursor ion (Q1) m/z 460.2 -> Product ion (Q3) m/z 313.2

    • 5-MTHF-13C6: Precursor ion (Q1) m/z 466.2 -> Product ion (Q3) m/z 319.2

5. Data Analysis

  • Integrate the peak areas for both the analyte (5-MTHF) and the internal standard (5-MTHF-13C6) for each sample, standard, and blank.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow sample Serum Sample (100 µL) is_addition Add 5-MTHF-13C6 Internal Standard (10 µL) sample->is_addition protein_precipitation Protein Precipitation (Acetonitrile + Ascorbic Acid) is_addition->protein_precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen Stream, 30°C) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase A (100 µL) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for 5-MTHF quantification.

one_carbon_metabolism folate Folate (Vitamin B9) dhf Dihydrofolate (DHF) folate->dhf thf Tetrahydrofolate (THF) dhf->thf mthf 5,10-Methylene-THF thf->mthf five_mthf 5-Methyl-THF (5-MTHF) mthf->five_mthf five_mthf->thf B12 homocysteine Homocysteine five_mthf->homocysteine methionine Methionine homocysteine->methionine MS sam S-Adenosylmethionine (SAM) (Methyl Donor) methionine->sam methylation DNA, RNA, Protein Methylation sam->methylation

References

Application Note: Quantification of Folate Vitamers in Human Serum/Plasma by LC-MS/MS using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate, a crucial B vitamin, plays a vital role in numerous metabolic processes, including one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Folate deficiency is linked to various health issues, such as neural tube defects and cardiovascular disease. Accurate quantification of different folate forms (vitamers) in biological matrices is critical for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose, overcoming the limitations of traditional microbiological and ligand-binding assays.[1][2] This application note details a robust LC-MS/MS method for the simultaneous quantification of major folate vitamers in human serum and plasma, employing a stable isotope dilution strategy with 5-methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅) and other ¹³C-labeled internal standards to ensure accuracy and precision.[3]

Principle of the Method

This method utilizes a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. Biological samples are spiked with a known concentration of ¹³C-labeled internal standards corresponding to each folate vitamer of interest, including 5-MTHF-¹³C₅. Folates are known to be unstable and susceptible to degradation from heat, light, and oxidation.[4][5] To mitigate this, samples are protected from light and antioxidants like ascorbic acid and 2-mercaptoethanol are used throughout the sample preparation process.[2][4]

Sample preparation involves protein precipitation to release folates from binding proteins and remove the bulk of the matrix.[6][7] The extract is then subjected to reversed-phase liquid chromatography for the separation of individual folate vitamers. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4][8] Each folate vitamer is identified by its specific precursor-to-product ion transition, and its concentration is calculated from the peak area ratio relative to its corresponding stable isotope-labeled internal standard.

Experimental Protocol

Reagents and Materials
  • Standards: Folic acid (FA), 5-methyltetrahydrofolate (5-MTHF), tetrahydrofolate (THF), 5-formyltetrahydrofolate (5-CHO-THF), and 5,10-methenyltetrahydrofolate (5,10-CH=THF).

  • Internal Standards: ¹³C₅-Folic acid, ¹³C₅-5-methyltetrahydrofolate, ¹³C₅-5-formyltetrahydrofolate.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (18 MΩ), Formic acid, Acetic acid, Ammonium acetate, L-Ascorbic acid, 2-Mercaptoethanol.

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Thermo Scientific™ Vanquish™ HPLC with a TSQ Quantiva™ tandem mass spectrometer or equivalent).[8]

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of each folate standard and internal standard in a solution of 1 g/L ascorbic acid in water.[1][8] Store these solutions in amber vials at -70°C to prevent degradation.[1][8]

  • Working Solutions: On the day of analysis, prepare fresh mixed working calibrator solutions by diluting the stock solutions in an appropriate buffer (e.g., 10 g/L ammonium formate containing 5 g/L ascorbic acid, pH 3.2).[1] A typical calibration curve may range from 0.01 ng/mL to 1000 ng/mL.[8]

Sample Preparation

All sample handling should be performed under low light conditions to prevent photodegradation of folates.[8][9]

  • Thawing: Thaw frozen serum/plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 150 µL of serum or plasma.[1]

  • Addition of Internal Standard: Add the mixed internal standard solution to each sample. A typical concentration for ¹³C₅-5-MTHF is 6.0 nmol/L in the final sample mixture.[1]

  • Protein Precipitation: Add ice-cold acetonitrile or methanol containing antioxidants (e.g., 1% ascorbic acid or 10 mg/mL 2-mercaptoethanol) to precipitate proteins.[4][6][7] A common ratio is 2:1 or 3:1 (v/v) of precipitation solvent to sample.

  • Vortexing and Centrifugation: Vortex the samples for 30-60 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

  • Reconstitution: Reconstitute the dried residue in 150-200 µL of the initial mobile phase.[4][6] Vortex thoroughly and centrifuge again to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis. Inject 10-20 µL onto the column.[8]

LC-MS/MS Analysis

Liquid Chromatography Conditions

The following table outlines typical LC parameters for the separation of folate vitamers.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Reversed-Phase C18 or C8, e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm[8]
Mobile Phase A 0.1% to 0.5% Acetic Acid or Formic Acid in Water[8][10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[10]
Flow Rate 0.25 - 0.4 mL/min[10][11]
Column Temperature 30 - 35°C[8][11]
Injection Volume 10 µL[8][10]

| Gradient Elution | A typical gradient starts with a low percentage of organic phase (e.g., 3% B), ramps up to elute the analytes, followed by a high organic wash and re-equilibration.[10] |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: MS/MS Parameters (MRM Transitions)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Folic Acid (FA) 442.2 295.2 22 - 30[4][12]
5-MTHF 460.2 313.3 20 - 27[4][12]
THF 446.0 299.0 27[12]
5-CHO-THF 474.0 327.0 27[12]
¹³C₅-FA (IS) 447.0 295.0 30[12]
¹³C₅-5-MTHF (IS) 465.0 313.0 29[12]

| ¹³C₅-5-CHO-THF (IS) | 479.0 | 327.0 | 29[12] |

Note: Collision energies and other instrument parameters (e.g., declustering potential, source temperature) should be optimized for the specific instrument being used.[13]

Data Analysis and Method Performance

Quantification is performed by constructing a calibration curve for each analyte based on the peak area ratio of the analyte to its corresponding internal standard versus the concentration of the calibrators. The performance of the method is evaluated through validation experiments.

Table 3: Typical Method Validation Parameters

Parameter Typical Value
Linearity (r²) > 0.99[1][8]
Lower Limit of Quantification (LLOQ) 0.2 - 0.5 nmol/L[1][14]
Intra- and Inter-day Precision (%CV) < 15% (< 10% is excellent)[8][15]
Accuracy (% Recovery) 85 - 115%[1][14]

| Extraction Efficiency | ≥ 85%[1][14] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Folate_Quantification_Workflow LC-MS/MS Workflow for Folate Quantification cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Serum/Plasma Sample Spike Spike with ¹³C-Labeled Internal Standards Sample->Spike Precipitate Protein Precipitation (Ice-cold Acetonitrile/Methanol + Antioxidants) Spike->Precipitate Centrifuge1 Vortex & Centrifuge Precipitate->Centrifuge1 Evaporate Evaporate Supernatant (Nitrogen Stream) Centrifuge1->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject LC_Separation LC Separation (Reversed-Phase C18) Inject->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for folate quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of multiple folate vitamers in human serum and plasma. The use of stable isotope-labeled internal standards, particularly 5-MTHF-¹³C₅ for the most abundant folate, ensures high accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This high-throughput method is well-suited for large-scale clinical and epidemiological studies, as well as for applications in drug development requiring precise measurement of folate levels.[1]

References

Application Notes and Protocols for Folate Analysis Using ¹³C₆-5-MTHF Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a water-soluble B vitamin, is crucial for a variety of metabolic processes, including one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Accurate quantification of various folate vitamers in biological matrices is vital for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. This document provides detailed protocols for the preparation of plasma, serum, and red blood cell samples for the analysis of folates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing ¹³C₆-5-methyltetrahydrofolate (¹³C₆-5-MTHF) as an internal standard to ensure accuracy and precision.

Folate analysis is challenging due to the low endogenous concentrations and the instability of some vitamers, which are susceptible to degradation by heat, light, and oxidation.[1] The use of a stable isotope-labeled internal standard like ¹³C₆-5-MTHF is critical as it mimics the chemical behavior of the analyte of interest, 5-MTHF (the predominant form of folate in circulation), thereby compensating for analyte loss during sample preparation and variations in mass spectrometric detection.[2]

These protocols are designed to be robust and reproducible, providing a foundation for the accurate measurement of folates in a research or clinical setting.

Materials and Reagents

  • Standards: 5-methyltetrahydrofolate (5-MTHF), ¹³C₆-5-methyltetrahydrofolate (¹³C₆-5-MTHF), Folic Acid, and other folate vitamers of interest.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.

  • Reagents: L-Ascorbic acid, Ammonium formate, Dithiothreitol (DTT), Human recombinant γ-glutamyl hydrolase, Folate binding protein.

  • Solid Phase Extraction (SPE): Strong Anion Exchange (SAX) cartridges or 96-well plates.

  • Equipment: Centrifuge, Vortex mixer, Analytical balance, pH meter, Solid Phase Extraction manifold, Nitrogen evaporator, LC-MS/MS system.

Experimental Protocols

Protocol 1: Plasma/Serum Sample Preparation

This protocol details the extraction of folates from plasma or serum samples, incorporating protein precipitation and optional solid-phase extraction for cleanup.

1. Sample Collection and Handling:

  • Collect whole blood in EDTA-containing tubes.

  • Separate plasma or serum by centrifugation at 1,500 x g for 10 minutes at 4°C.

  • To prevent folate degradation, all subsequent steps should be performed under subdued light and on ice where possible.

  • Serum folate is stable for up to one week in the refrigerator or for several years if stored at -70°C.[3] Folates are sensitive to freeze-thaw cycles.[3]

2. Preparation of Fortification and Internal Standard Spiking Solutions:

  • Prepare stock solutions of folate standards and ¹³C₆-5-MTHF in an antioxidant-fortified buffer (e.g., 1% w/v ascorbic acid in water).

  • Prepare a working internal standard solution of ¹³C₆-5-MTHF at a concentration appropriate for the expected endogenous folate levels.

3. Sample Extraction and Protein Precipitation:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the ¹³C₆-5-MTHF internal standard working solution.

  • Add 10 µL of 1 M DTT solution to reduce any oxidized folates.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

4. (Optional) Solid-Phase Extraction (SPE) Cleanup:

  • Condition a SAX SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium acetate, pH 9.0).

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of the equilibration buffer.

  • Elute the folates with 1 mL of elution buffer (e.g., 50 mM ammonium acetate with 10% (v/v) acetic acid and 0.1% (w/v) ascorbic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Use a C18 reversed-phase column for chromatographic separation.

  • The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid to aid in ionization.

  • Monitor the specific mass transitions for each folate vitamer and the ¹³C₆-5-MTHF internal standard.

Protocol 2: Red Blood Cell (RBC) Folate Sample Preparation

This protocol describes the lysis of red blood cells and subsequent extraction of folates, including a deconjugation step to convert polyglutamated folates to their monoglutamate forms for analysis.

1. Preparation of Hemolysate:

  • Prepare a 1% (w/v) ascorbic acid solution in water.

  • Add 100 µL of well-mixed whole blood (EDTA) to 1 mL of the 1% ascorbic acid solution.[5]

  • Vortex to mix and incubate at room temperature for 30 minutes to ensure complete hemolysis. The hemolysate is stable for up to 4 days if refrigerated and for several years if stored at -70°C.[3]

2. Internal Standard Spiking and Deconjugation:

  • To 100 µL of the hemolysate, add 10 µL of the ¹³C₆-5-MTHF internal standard working solution.

  • For the deconjugation of folate polyglutamates, treat the sample with human recombinant γ-glutamyl hydrolase.[6] The exact conditions (enzyme concentration, incubation time, and temperature) should be optimized based on the enzyme supplier's instructions. A typical procedure involves incubation at 37°C for 2-4 hours.[6]

3. Protein Precipitation and Extraction:

  • Following deconjugation, add 200 µL of cold acetonitrile to the sample.

  • Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

4. (Optional) Solid-Phase Extraction (SPE) Cleanup:

  • Follow the same SPE procedure as described in Protocol 1, step 4.

5. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS analysis procedure as described in Protocol 1, step 5.

  • The final RBC folate concentration is typically reported relative to the volume of packed red blood cells, which requires a hematocrit measurement, or normalized to hemoglobin concentration.[5]

Data Presentation

The following tables summarize typical quantitative data obtained from folate analysis using stable isotope dilution LC-MS/MS methods.

Table 1: Method Performance Characteristics for Plasma/Serum Folate Analysis

Parameter5-MTHFFolic AcidReference
Linearity Range1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L5 x 10⁻¹⁰ to 4.5 x 10⁻⁸ mol/L[7]
Limit of Detection (LOD)1.2 x 10⁻¹¹ mol/L5 x 10⁻¹⁰ mol/L[7]
Intra-assay CV< 8.6%< 7.5%[7]
Inter-assay CV< 9.0%< 6.5%[7]

Table 2: Recovery of Folate Vitamers from Red Blood Cells

Folate VitamerRecovery (%)CV (%)Reference
5-Methyltetrahydrofolate84 - 105< 9.0[8][9]
Folic Acid84 - 105< 9.0[8][9]
Tetrahydrofolate84 - 105< 9.0[8][9]
5-Formyltetrahydrofolate84 - 105< 9.0[8][9]
5,10-Methenyltetrahydrofolate84 - 105< 9.0[8][9]

Table 3: Stability of Folates Under Different Conditions

Folate VitamerConditionStabilityReference
Serum Folate1 week at 4°CStable[3]
Serum FolateYears at -70°CStable[3]
Whole Blood Hemolysate4 days at 4°CStable[3]
Whole Blood HemolysateYears at -70°CStable[3]
TetrahydrofolateLow pHUnstable[1][10]

Visualizations

Plasma_Folate_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add ¹³C₆-5-MTHF Internal Standard Sample->Add_IS Add_DTT Add DTT (Reduction) Add_IS->Add_DTT Precipitate Protein Precipitation (Acetonitrile) Add_DTT->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE LCMS LC-MS/MS Analysis Supernatant->LCMS Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Plasma/Serum Folate Analysis.

RBC_Folate_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample Whole Blood Sample Hemolysis Hemolysis (Ascorbic Acid) Sample->Hemolysis Add_IS Add ¹³C₆-5-MTHF Internal Standard Hemolysis->Add_IS Deconjugation Deconjugation (γ-glutamyl hydrolase) Add_IS->Deconjugation Precipitate Protein Precipitation (Acetonitrile) Deconjugation->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE LCMS LC-MS/MS Analysis Supernatant->LCMS Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for Red Blood Cell Folate Analysis.

References

Application Notes and Protocols for the Detection of 5-Methyltetrahydrofolic acid-13C6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope-labeled internal standard is crucial for the accurate quantification of its unlabeled counterpart, 5-Methyltetrahydrofolic acid (5-MTHF), a vital B-vitamin involved in numerous metabolic processes.

Introduction

5-Methyltetrahydrofolic acid is the primary biologically active form of folate in the body. It plays a critical role in one-carbon metabolism, a network of biochemical pathways essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules, including proteins, lipids, and DNA itself.[1][2][3][4] Accurate measurement of 5-MTHF is essential for assessing nutritional status and for studying various physiological and pathological conditions. Stable isotope dilution analysis using 5-MTHF-13C6 as an internal standard is the gold standard for quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.[5]

Mass Spectrometry Parameters

The successful detection of 5-MTHF-13C6 by tandem mass spectrometry relies on the optimization of several key parameters. The following table summarizes the recommended starting parameters for method development, based on positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. It is important to note that optimal values may vary depending on the specific mass spectrometer and its source design.

Parameter5-Methyltetrahydrofolic acid (Analyte)This compound (Internal Standard)
Precursor Ion (Q1) m/z 460.2466.2
Product Ion (Q3) m/z 313.3319.3
Dwell Time (ms) 50-10050-100
Collision Energy (CE) (eV) 2020
Declustering Potential (DP) (V) 80-10080-100
Entrance Potential (EP) (V) 1010
Collision Cell Exit Potential (CXP) (V) 10-1510-15
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Note: The precursor ion for 5-MTHF-13C6 is 6 Daltons higher than the unlabeled compound due to the six 13C atoms. The fragmentation pattern is expected to be similar, resulting in a product ion that is also 6 Daltons higher.

Experimental Protocols

Sample Preparation (Human Plasma/Serum)

This protocol outlines a common protein precipitation method for the extraction of 5-MTHF from plasma or serum. To prevent the oxidation of the analyte, all steps should be performed under dim light and on ice.[3]

Reagents and Materials:

  • Human plasma or serum

  • 5-MTHF-13C6 internal standard working solution

  • Methanol, ice-cold, containing 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol

  • Centrifuge capable of 15,000 x g and 4°C

  • Microcentrifuge tubes

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 10 µL of the 5-MTHF-13C6 internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold methanol containing antioxidants.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Signaling Pathway

The following diagram illustrates the central role of 5-Methyltetrahydrofolic acid in one-carbon metabolism, specifically its involvement in the folate and methionine cycles.

OneCarbonMetabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF MTHF 5-Methyl-THF MethyleneTHF->MTHF MTHFR MTHF->THF MS (Vitamin B12) Hcy Homocysteine Met Methionine Hcy->Met MS (Vitamin B12) SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Hcy SAHH

Caption: The role of 5-Methyl-THF in the one-carbon metabolism pathway.

Experimental Workflow

The following diagram outlines the logical workflow from sample collection to data analysis for the quantification of 5-MTHF using 5-MTHF-13C6.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma/Serum) SpikeIS Spike with 5-MTHF-13C6 IS SampleCollection->SpikeIS ProteinPrecipitation Protein Precipitation (Cold Methanol + Antioxidants) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Collect Supernatant Centrifugation->SupernatantCollection LC_Separation Chromatographic Separation (C18 Column) SupernatantCollection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Workflow for 5-MTHF quantification using a stable isotope-labeled internal standard.

References

Application Note & Protocol: Quantitative Analysis of 5-Methyltetrahydrofolic Acid Using a 5-Methyltetrahydrofolic acid-13C6 Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyltetrahydrofolic acid (5-MTHF) is the most abundant and biologically active form of folate in the human body. It plays a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and the metabolism of amino acids.[1][2] Accurate quantification of 5-MTHF in biological matrices is vital for clinical research, nutritional studies, and drug development. Stable isotope dilution analysis (SIDA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate and specific method for this purpose.[3][4] This application note provides a detailed protocol for preparing a standard curve using 5-Methyltetrahydrofolic acid-13C6 as an internal standard for the precise quantification of 5-MTHF.

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of 5-Methyltetrahydrofolic acid in the one-carbon metabolism pathway.

OneCarbonMetabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF DHF Dihydrofolate (DHF) DHF->THF DHFR Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR dTMP dTMP MethyleneTHF->dTMP MTHF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl- acceptor Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine dUMP dUMP FolicAcid Folic Acid FolicAcid->DHF DHFR

Figure 1: Simplified diagram of the one-carbon metabolism pathway highlighting the role of 5-MTHF.

Experimental Protocol

This protocol outlines the preparation of a standard curve for the quantification of 5-MTHF in human plasma using this compound as an internal standard.

Materials:

  • 5-Methyltetrahydrofolic acid (analyte)

  • This compound (internal standard)

  • Human plasma (matrix)

  • Methanol

  • 0.1% Acetic acid in water

  • Microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS/MS system

Procedure:

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 5-Methyltetrahydrofolic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol with an antioxidant like ascorbic acid). Store at -80°C.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent as the analyte. Store at -80°C.

2. Preparation of Working Solutions:

  • Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with the solvent.

  • Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the internal standard stock solution to achieve a final concentration of 100 ng/mL. This concentration may need to be optimized based on the instrument's sensitivity.

3. Preparation of Standard Curve Samples:

Prepare a series of calibration standards by spiking known amounts of the analyte working solution into the biological matrix (e.g., human plasma). A typical calibration curve may consist of 7-8 non-zero concentration levels.

Table 1: Example of Standard Curve Preparation

Standard LevelConcentration of Analyte (ng/mL)Volume of Analyte Working Solution (µL)Volume of Internal Standard Working Solution (µL)Volume of Plasma (µL)
Blank001090
STD 1111089
STD 2551085
STD 310101080
STD 425251065
STD 550501040
STD 6100100 (from a 1 µg/mL solution)10-
STD 7200200 (from a 1 µg/mL solution)10-

Note: The volumes and concentrations should be adjusted based on the required calibration range and the sensitivity of the LC-MS/MS instrument.

4. Sample Preparation:

  • To each standard curve sample (and unknown samples), add a protein precipitation agent (e.g., 3 volumes of cold methanol).

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Workflow for Standard Curve Preparation and Sample Analysis

The following diagram outlines the general workflow for preparing the standard curve and analyzing samples.

Workflow A Prepare Analyte & Internal Standard Stock Solutions B Prepare Working Solutions A->B C Prepare Standard Curve Samples (Spike Analyte into Matrix) B->C D Add Internal Standard to all Samples (Standards & Unknowns) C->D E Protein Precipitation D->E F Centrifugation E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I

Figure 2: Experimental workflow for quantitative analysis of 5-MTHF.

Data Presentation and Analysis

The LC-MS/MS data is processed to obtain the peak area ratio of the analyte to the internal standard for each standard curve point. A calibration curve is then constructed by plotting the peak area ratio against the corresponding concentration of the analyte. A linear regression analysis is typically applied to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Table 2: Example of Calibration Curve Data

Concentration of Analyte (ng/mL)Peak Area of AnalytePeak Area of Internal StandardPeak Area Ratio (Analyte/IS)
15,234101,5670.051
526,170102,3450.256
1051,890100,9870.514
25130,500101,2341.289
50258,900100,5672.574
100521,300101,8765.117
2001,035,600100,99910.254

Linearity and Range:

The calibration curve should be linear over the expected concentration range of the unknown samples. A coefficient of determination (R²) value of >0.99 is generally considered acceptable. The linear range for 5-MTHF analysis can vary but has been reported to be from low nmol/L to µmol/L concentrations.[5] For instance, one study reported a linear range of 1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L for 5-MTHF in plasma.[5][6] Another study showed good linearity in the range of 1.0–100 nmol/l for 5-methyltetrahydrofolate.[7]

Conclusion

The use of a stable isotope-labeled internal standard like this compound in combination with LC-MS/MS provides a robust and reliable method for the quantification of 5-MTHF in various biological matrices. The detailed protocol and workflow presented in this application note offer a comprehensive guide for researchers to establish accurate and precise bioanalytical methods for folate analysis.

References

Unraveling Metabolic Fluxes: Application of 5-MTHF-¹³C₆ in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism, a complex network of interconnected biochemical pathways, is fundamental to cellular proliferation, maintenance, and survival. It plays a pivotal role in the biosynthesis of nucleotides and amino acids, as well as in epigenetic regulation through methylation reactions. The folate and methionine cycles are central to 1C metabolism, and dysregulation of these pathways is implicated in numerous diseases, including cancer and neurological disorders. 5-methyltetrahydrofolate (5-MTHF) is the primary circulating form of folate and a key methyl donor in the methionine cycle. Understanding the dynamics of 5-MTHF utilization and its contribution to various metabolic pathways is crucial for elucidating disease mechanisms and developing novel therapeutic strategies.

Stable isotope tracing with 5-MTHF-¹³C₆, a non-radioactive labeled form of 5-MTHF, coupled with mass spectrometry-based analysis, offers a powerful approach to quantitatively measure the flux of one-carbon units through these critical pathways. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can gain detailed insights into the activity of specific enzymes and the overall dynamics of the network. These application notes provide a comprehensive guide to utilizing 5-MTHF-¹³C₆ for metabolic flux analysis in a research setting.

Core Concepts in 5-MTHF-¹³C₆ Metabolic Flux Analysis

Metabolic flux analysis (MFA) with 5-MTHF-¹³C₆ involves introducing the labeled tracer into a biological system (e.g., cell culture) and monitoring the distribution of the ¹³C isotopes in key metabolites over time. The pattern of isotope incorporation, known as the mass isotopologue distribution (MID), provides a quantitative measure of the relative contributions of different pathways to the synthesis of a particular metabolite.

The ¹³C atoms from the methyl group of 5-MTHF-¹³C₆ are transferred to homocysteine to form methionine, which is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor. By analyzing the isotopologue distribution of methionine, SAM, and other downstream metabolites, it is possible to determine the rate of methionine synthesis from 5-MTHF and the subsequent flux through various methylation reactions.

Signaling Pathways and Experimental Workflow

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of 5-MTHF in the folate and methionine cycles.

Diagram 1: One-Carbon Metabolism Pathway
Experimental Workflow for 5-MTHF-¹³C₆ Metabolic Flux Analysis

The general workflow for a stable isotope tracing experiment using 5-MTHF-¹³C₆ is depicted below.

ExperimentalWorkflow cluster_prep I. Experimental Preparation cluster_sampling II. Sample Processing cluster_analysis III. Data Acquisition & Analysis A Cell Culture (e.g., Cancer Cell Line) B Tracer Introduction (Culture media with 5-MTHF-¹³C₆) A->B C Isotopic Steady State (Incubation for defined period) B->C D Quenching (Rapidly halt metabolism) C->D E Metabolite Extraction (e.g., with cold solvent) D->E F LC-MS/MS Analysis (Quantify isotopologues) E->F G Data Processing (Peak integration, natural abundance correction) F->G H Metabolic Flux Analysis (Calculate flux rates) G->H

Diagram 2: Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent cancer cell lines, but can be adapted for suspension cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Folate-free cell culture medium

  • 5-MTHF-¹³C₆ (stable isotope-labeled tracer)

  • 6-well cell culture plates

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete medium at 37°C in a humidified incubator with 5% CO₂.

  • Media Acclimatization: 24 hours prior to labeling, replace the complete medium with folate-free medium supplemented with a physiological concentration of unlabeled 5-MTHF (e.g., 2 µM) and dialyzed FBS. This step is crucial to deplete endogenous folate stores and ensure that the labeling is primarily from the tracer.

  • Isotopic Labeling: On the day of the experiment, aspirate the medium and replace it with folate-free medium containing 5-MTHF-¹³C₆ at the desired concentration (e.g., 2-10 µM) and dialyzed FBS. The optimal concentration and labeling time should be determined empirically for each cell line and experimental question. A common starting point is a 24-hour incubation to approach isotopic steady state for metabolites in the folate and methionine cycles.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching is critical to halt enzymatic activity and preserve the in vivo metabolic state.

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80% methanol

  • Cell scraper

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Place the 6-well plate on dry ice and add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

  • Extraction: Use a cell scraper to scrape the cells into the methanol.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This is a general protocol for the analysis of folate and methionine cycle metabolites. Specific parameters will need to be optimized for the instrument used.

Materials:

  • Dried metabolite extracts

  • LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Unlabeled standards for all target metabolites

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of 50% methanol.

  • Chromatographic Separation: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution to separate the metabolites. A typical gradient might be:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B

    • 15-18 min: 98% B

    • 18-20 min: 98-2% B

    • 20-25 min: 2% B

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different isotopologues of the target metabolites.

  • Data Acquisition: Acquire data for the M+0, M+1, etc. isotopologues for each metabolite of interest. The specific mass transitions will depend on the metabolite and the number of ¹³C labels.

Data Presentation and Analysis

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data from a 5-MTHF-¹³C₆ tracing experiment in a cancer cell line.

Table 1: Mass Isotopologue Distribution (MID) of Methionine Cycle Metabolites

MetaboliteIsotopologueRelative Abundance (%)
Methionine M+015.2
M+184.8
SAM M+018.5
M+181.5
Homocysteine M+095.1
M+14.9

Table 2: Calculated Metabolic Fluxes

FluxDescriptionFlux Rate (nmol/10⁶ cells/hr)
vMS Methionine Synthase25.4
vMAT Methionine Adenosyltransferase22.1
vMT Total Methylation Flux21.8
vSAHH SAH Hydrolase21.8

Data Analysis Workflow

DataAnalysisWorkflow A Raw LC-MS/MS Data (.raw, .mzML) B Peak Integration & Quantification (e.g., using Xcalibur, MassHunter) A->B C Isotopologue Distribution Analysis (Correction for natural ¹³C abundance) B->C E Flux Estimation (Using software like INCA, 13CFLUX2) C->E D Metabolic Model Construction (Stoichiometric model of one-carbon metabolism) D->E F Statistical Analysis & Interpretation (Confidence intervals, pathway analysis) E->F

Diagram 3: Data Analysis Workflow

Conclusion

The use of 5-MTHF-¹³C₆ as a stable isotope tracer provides a robust and sensitive method for dissecting the complexities of one-carbon metabolism. The protocols and guidelines presented in these application notes offer a framework for researchers to design and execute metabolic flux analysis experiments to investigate the role of folate and methionine cycles in health and disease. The quantitative data obtained from such studies can provide valuable insights into disease pathogenesis and aid in the identification and validation of novel drug targets. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining accurate and reproducible results.

Application Note: High-Throughput Analysis of Plasma Folate by Stable Isotope Dilution Assay Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Folate, a crucial B vitamin, plays a vital role in numerous metabolic pathways, including nucleotide synthesis and amino acid metabolism.[1] Accurate quantification of plasma folate concentrations is essential for assessing nutritional status and in various clinical research settings.[2] This application note details a robust and sensitive method for the determination of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in plasma, using a stable isotope dilution assay (SIDA) with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high specificity and accuracy, making it suitable for high-throughput clinical analysis and pharmacokinetic studies.[3][4]

Introduction

Traditional methods for folate analysis, such as microbiological assays and radioimmunoassays, can suffer from a lack of specificity and standardization.[5][6] In contrast, stable isotope dilution LC-MS/MS has emerged as a reference method for folate quantification due to its superior accuracy and ability to measure individual folate vitamers.[5] This technique involves the addition of a known amount of a stable isotope-labeled internal standard to the plasma sample.[2] The ratio of the endogenous analyte to the internal standard is then measured by LC-MS/MS, allowing for precise quantification that corrects for variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of 5-MTHF in human plasma.

Principle of Isotope Dilution Assay

The stable isotope dilution assay operates on the principle of adding a known quantity of an isotopically labeled version of the analyte (in this case, [¹³C₅]-5-MTHF) to the sample. This labeled compound serves as an internal standard that behaves identically to the endogenous analyte during sample extraction, purification, and LC-MS/MS analysis. By measuring the ratio of the signal from the unlabeled endogenous 5-MTHF to the labeled internal standard, the concentration of the endogenous folate can be accurately calculated, compensating for any analyte loss during the procedure.

Isotope_Dilution_Principle Principle of Isotope Dilution Assay cluster_sample Plasma Sample cluster_standard Internal Standard cluster_mixture Sample + Standard Mixture cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Endogenous 5-MTHF C1 D Extraction & Purification A->D Mixing B Labeled [¹³C₅]-5-MTHF C2 B->D Mixing E Detection D->E Injection F Ratio of Unlabeled/Labeled E->F Measurement

Principle of the Isotope Dilution Assay.

Experimental Protocol

Materials and Reagents
  • Human plasma (collected in EDTA-containing tubes)

  • 5-methyltetrahydrofolic acid (5-MTHF) analytical standard

  • [¹³C₅]-5-methyltetrahydrofolic acid ([¹³C₅]-5-MTHF) internal standard[1][7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ascorbic acid[8]

  • 2-Mercaptoethanol[4]

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or phenyl)[2][5]

Equipment
  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[2]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Solid-phase extraction manifold

Preparation of Standards and Solutions
  • Stock Solutions: Prepare individual stock solutions of 5-MTHF and [¹³C₅]-5-MTHF in an extraction buffer (e.g., phosphate buffer containing ascorbic acid and 2-mercaptoethanol).[1][7] Store at -80°C in the dark.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 5-MTHF stock solution with the extraction buffer to create a calibration curve.

  • Internal Standard Working Solution: Dilute the [¹³C₅]-5-MTHF stock solution to a final concentration of approximately 200 nmol/L in the extraction buffer.[1]

Sample Preparation
  • Plasma Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard: Add 10 µL of the [¹³C₅]-5-MTHF internal standard working solution to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile containing an antioxidant like ascorbic acid to precipitate proteins.[8] Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[4]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition. Vortex and centrifuge again to pellet any remaining particulates.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Experimental Workflow for Plasma Folate Analysis start Start: Plasma Sample add_is Add [¹³C₅]-5-MTHF Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile + Ascorbic Acid) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporation (Nitrogen Stream) transfer_supernatant->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject LC-MS/MS Injection centrifuge2->inject end End: Data Analysis inject->end

Workflow for Plasma Folate Sample Preparation.
LC-MS/MS Analysis

The chromatographic separation is typically performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for both endogenous 5-MTHF and the labeled internal standard.

Parameter Value
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of folates
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Monitoring Mode Multiple Reaction Monitoring (MRM)

Table 1: Typical LC-MS/MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z)
5-MTHF460.2313.1
[¹³C₅]-5-MTHF465.2318.1

Table 2: Example MRM Transitions for 5-MTHF and its Labeled Internal Standard

Data Analysis and Quantification

The concentration of 5-MTHF in the plasma samples is determined by constructing a calibration curve from the analysis of the working standard solutions. The ratio of the peak area of the endogenous 5-MTHF to the peak area of the [¹³C₅]-5-MTHF internal standard is plotted against the known concentrations of the calibrators. A linear regression analysis is then used to determine the concentration of 5-MTHF in the unknown samples.

Method Validation

The described method should be validated for linearity, precision, accuracy, and sensitivity to ensure reliable results.

Parameter Typical Performance
Linearity (R²) > 0.99
Concentration Range 1.0 - 100 nmol/L[3]
Intra-assay Precision (%CV) < 10%[5]
Inter-assay Precision (%CV) < 15%[5]
Accuracy (% Recovery) 85 - 115%
Limit of Detection (LOD) 0.1 - 0.5 nmol/L[5]
Limit of Quantification (LOQ) 0.5 - 1.0 nmol/L

Table 3: Method Performance Characteristics

Conclusion

This application note provides a detailed protocol for the quantification of plasma 5-MTHF using a stable isotope dilution assay with LC-MS/MS. The method is highly specific, accurate, and reproducible, making it an excellent tool for researchers, scientists, and drug development professionals in the field of folate analysis. The use of a stable isotope-labeled internal standard ensures reliable quantification by correcting for matrix effects and variations in sample processing.

References

Application Notes and Protocols for Quantifying Folate Vitamers in Food Samples with ¹³C Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a crucial B-vitamin, plays a vital role in numerous metabolic processes, including DNA synthesis, repair, and methylation. Its deficiency is linked to various health issues, making the accurate quantification of its various forms (vitamers) in food essential for nutritional assessment and dietary studies. This document provides a detailed protocol for the quantification of folate vitamers in diverse food matrices using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of ¹³C labeled internal standards ensures high accuracy and precision by compensating for losses during sample preparation and variations in instrument response.[1][2][3][4]

Experimental Workflow Overview

The overall experimental workflow for the quantification of folate vitamers in food samples is depicted below. The process begins with sample homogenization, followed by a tri-enzyme extraction to release folates from the food matrix. The extract is then purified using solid-phase extraction (SPE) before analysis by LC-MS/MS.

Folate Analysis Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Food Sample Homogenate Homogenization Sample->Homogenate Extraction Tri-Enzyme Extraction (+ ¹³C-IS) Homogenate->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE Solid-Phase Extraction (SPE) Supernatant1->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Overall experimental workflow for folate vitamer analysis.

Detailed Experimental Protocols

Sample Preparation and Homogenization

Accurate quantification begins with representative sampling and efficient homogenization.

  • 1.1. Sample Handling: Freeze fresh food samples immediately after collection and store them at -80°C until analysis to prevent folate degradation. Lyophilization (freeze-drying) can also be used for long-term storage and to facilitate homogenization.[5]

  • 1.2. Homogenization:

    • For solid foods, cryogenically grind the lyophilized sample to a fine powder using a ball mill.

    • For liquid or semi-solid samples, homogenize using a high-speed blender or homogenizer.

    • Weigh an appropriate amount of the homogenized sample (typically 0.1 - 1.0 g) into a centrifuge tube.

Tri-Enzyme Extraction

This three-enzyme treatment is crucial for releasing folate vitamers from the complex food matrix and converting polyglutamates to monoglutamates for accurate LC-MS/MS analysis.[2][6][7]

  • 2.1. Reagents:

    • Extraction Buffer: 100 mM phosphate buffer (pH 6.8) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol as antioxidants. Prepare fresh daily.

    • α-Amylase solution: 10 mg/mL in water.

    • Protease solution: 10 mg/mL in water.

    • Conjugase (from chicken pancreas or rat serum): Activity should be pre-determined.

    • ¹³C-labeled Internal Standard (IS) Mix: A mixture of ¹³C-labeled folate vitamers (e.g., ¹³C₅-5-methyltetrahydrofolate, ¹³C₅-folic acid, etc.) at a known concentration in the extraction buffer.

  • 2.2. Procedure:

    • To the weighed sample, add 10 mL of pre-warmed (37°C) extraction buffer.

    • Add a known amount of the ¹³C-labeled internal standard mix. The amount should be comparable to the expected endogenous folate concentration.

    • Add 1 mL of α-amylase solution.

    • Incubate at 37°C for 2 hours with gentle shaking.

    • Add 1 mL of protease solution.

    • Incubate at 37°C for another 3 hours with gentle shaking.

    • Adjust the pH to 4.8 with acetic acid.

    • Add the conjugase enzyme.

    • Incubate at 37°C for 2 hours with gentle shaking.

    • Stop the enzymatic reaction by heating the mixture in a boiling water bath for 5 minutes.

    • Cool the mixture on ice and then centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for the SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

SPE is essential for removing matrix components that can interfere with LC-MS/MS analysis. Strong anion exchange (SAX) or mixed-mode cartridges are commonly used.

  • 3.1. Materials:

    • SAX SPE cartridges (e.g., 500 mg, 6 mL).

    • Methanol.

    • Water (LC-MS grade).

    • Elution Buffer: 100 mM sodium acetate with 10% (v/v) acetic acid and 1% (w/v) ascorbic acid.

  • 3.2. Procedure:

    • Conditioning: Condition the SAX cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Equilibration: Equilibrate the cartridge with 5 mL of the extraction buffer.

    • Loading: Load the supernatant from the tri-enzyme extraction onto the cartridge.

    • Washing: Wash the cartridge with 10 mL of water to remove unbound impurities.

    • Elution: Elute the folate vitamers with 5 mL of the elution buffer.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase starting condition for LC-MS/MS analysis.

LC-MS/MS Analysis

  • 4.1. Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the folate vitamers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • 4.2. Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each folate vitamer and its corresponding ¹³C-labeled internal standard must be optimized.

Data Presentation

The following tables summarize typical validation data and folate vitamer content in selected food samples.

Table 1: Method Validation Data
Parameter5-Methyl-THFFolic Acid5-Formyl-THFTetrahydrofolate
Linearity (r²) >0.99>0.99>0.99>0.99
Recovery (%) 95 ± 598 ± 493 ± 690 ± 7
LOD (ng/g) 0.10.20.150.25
LOQ (ng/g) 0.30.60.450.75
Intra-day Precision (RSD%) <5<5<6<7
Inter-day Precision (RSD%) <8<7<9<10

Data are representative and may vary depending on the specific matrix and instrumentation.

Table 2: Folate Vitamer Content in Selected Food Samples (µ g/100g fresh weight)
Food Sample5-Methyl-THFFolic Acid5-Formyl-THFTetrahydrofolateTotal Folate
Spinach (raw) 150.225.815.3191.3
Broccoli (raw) 80.510.28.198.8
Lentils (cooked) 120.75.43.2129.3
Orange 30.12.51.834.4
Fortified Bread 10.5150.33.11.5165.4
Chicken Liver (cooked) 250.650.230.1330.9

Visualization of the Stable Isotope Dilution Assay (SIDA) Principle

The core of this accurate quantification method lies in the principle of stable isotope dilution, as illustrated in the diagram below.

SIDA_Principle cluster_sample In the Sample cluster_addition Spiking cluster_extraction Extraction & Cleanup cluster_analysis LC-MS/MS Analysis Analyte Native Folate (Unknown Amount) Mixture Mixture of Native and Labeled Folate Analyte->Mixture IS ¹³C-Labeled Folate (Known Amount) IS->Mixture Loss Analyte Loss (Affects Both Equally) Mixture->Loss Ratio Measure Ratio of Native/Labeled Folate Mixture->Ratio Quantification Calculate Initial Amount of Native Folate Ratio->Quantification

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Conclusion

The described methodology provides a robust and reliable approach for the accurate quantification of folate vitamers in a wide range of food matrices. The use of ¹³C-labeled internal standards is critical for overcoming the challenges associated with folate analysis, such as analyte instability and matrix effects. These detailed protocols and application notes serve as a valuable resource for researchers, scientists, and drug development professionals engaged in nutritional analysis and food science.

References

Application Notes and Protocols for the Quantification of 5-Methyltetrahydrofolic Acid using 5-Methyltetrahydrofolic acid-13C5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Methyltetrahydrofolic acid (5-MTHF), the primary biologically active form of folate, in biological matrices.[1] The use of a stable isotope-labeled internal standard, 5-Methyltetrahydrofolic acid-13C5 (5-MTHF-13C5), is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]

Overview

5-MTHF plays a vital role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and amino acid metabolism.[5] Accurate measurement of 5-MTHF concentrations in plasma or serum is critical for assessing folate status and in various clinical research settings.[6] This protocol outlines a robust LC-MS/MS method employing Multiple Reaction Monitoring (MRM) for the selective and sensitive quantification of 5-MTHF, utilizing 5-MTHF-13C5 as an internal standard to correct for matrix effects and variations in sample processing.

MRM Transitions and Mass Spectrometric Parameters

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique ideal for targeted quantification. The specific precursor ion (Q1) to product ion (Q3) transitions for both the analyte (5-MTHF) and the internal standard (5-MTHF-13C5) are crucial for method development. The fragmentation of the 13C5-labeled glutamyl residue is a key aspect of this analysis.[7]

Table 1: MRM Transitions and Optimized MS Parameters

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (V)RF Lens (V)
5-Methyltetrahydrofolic acid (5-MTHF)460.2313.1 / 180.119.1 / 38.470
5-Methyltetrahydrofolic acid-13C5 (Internal Standard) 465.2 313.1 19.4 76

Source: Adapted from publicly available application notes.

Experimental Protocol: Quantification of 5-MTHF in Human Serum

This protocol provides a general framework for the analysis of 5-MTHF in human serum. Optimization of specific parameters may be required based on the instrumentation and laboratory conditions.

Materials and Reagents
  • 5-Methyltetrahydrofolic acid (5-MTHF) analytical standard

  • 5-Methyltetrahydrofolic acid-13C5 (5-MTHF-13C5) internal standard[1]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human serum (blank and study samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenyl)[7]

Sample Preparation
  • Spiking: To 150 µL of serum, add the 5-MTHF-13C5 internal standard solution.[7]

  • Protein Precipitation: Precipitate proteins by adding a suitable volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient elution should be optimized to achieve good chromatographic separation of 5-MTHF from other matrix components.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: As listed in Table 1.

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) for maximum signal intensity.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of 5-MTHF.

experimental_workflow sample Serum Sample is_spike Spike with 5-MTHF-13C5 IS sample->is_spike protein_precip Protein Precipitation is_spike->protein_precip spe Solid Phase Extraction (SPE) protein_precip->spe evap_recon Evaporation & Reconstitution spe->evap_recon lcms LC-MS/MS Analysis (MRM Mode) evap_recon->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for 5-MTHF quantification.

5-MTHF in One-Carbon Metabolism

5-MTHF is a central molecule in the one-carbon metabolism pathway, which is interconnected with the folate and methionine cycles.

one_carbon_metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR Met Methionine MTHF->Met Provides Methyl Group SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, proteins, etc.) Hcy Homocysteine SAH->Hcy Hcy->Met MS

Caption: Role of 5-MTHF in one-carbon metabolism.

References

Application of 5-MTHF-¹³C₆ in Clinical Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, a crucial B vitamin involved in numerous physiological processes. Unlike folic acid, a synthetic precursor, 5-MTHF can directly enter the folate and methionine cycles without the need for enzymatic reduction. The stable isotope-labeled variant, 5-MTHF-¹³C₆, serves as a powerful tool in clinical research, enabling precise tracing of its metabolic fate. This allows for detailed investigation into folate bioavailability, pharmacokinetics, and its role in one-carbon metabolism. The use of 5-MTHF-¹³C₆ in conjunction with mass spectrometry provides an unparalleled ability to differentiate exogenous (administered) folate from endogenous pools, offering high sensitivity and specificity in clinical studies.

Core Applications in Clinical Research

The primary application of 5-MTHF-¹³C₆ in a clinical setting is to serve as a metabolic tracer. This allows researchers to:

  • Assess Bioavailability and Pharmacokinetics: By administering a known dose of 5-MTHF-¹³C₆ and subsequently measuring its concentration and the concentration of its labeled metabolites in biological fluids like plasma and urine over time, researchers can accurately determine absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Investigate One-Carbon Metabolism: 5-MTHF is a key methyl donor in the remethylation of homocysteine to methionine. By tracing the ¹³C label, the flux through this and other pathways of one-carbon metabolism can be quantified, providing insights into conditions like hyperhomocysteinemia, cardiovascular disease, and neurological disorders.

  • Evaluate the Impact of Genetic Polymorphisms: The metabolism of folates can be influenced by genetic variations, such as in the methylenetetrahydrofolate reductase (MTHFR) gene. Using 5-MTHF-¹³C₆ can help elucidate how these genetic differences affect folate utilization and homocysteine metabolism.

Data Presentation: Pharmacokinetic Profile of Oral 5-MTHF

Table 1: Pharmacokinetic Parameters of Plasma Folate after Oral Administration of 5-MTHF versus Folic Acid in Healthy Adults

Parameter5-MTHF AdministrationFolic Acid Administration
Dosage 500 µg500 µg
Maximum Plasma Concentration (Cmax) 31.8 ± 3.9 nmol/L[1]33.4 ± 3.9 nmol/L[1]
Time to Maximum Concentration (Tmax) 0.5 - 3 hours[1]0.5 - 3 hours[1]
Area Under the Curve (AUC) No significant difference compared to folic acid[1]No significant difference compared to 5-MTHF[1]

Data presented as mean ± SEM. The study was a double-blind, crossover study in 13 healthy men presaturated with folic acid.[1]

Experimental Protocols

Protocol 1: Determination of 5-MTHF-¹³C₆ in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of 5-MTHF-¹³C₆ in human plasma, adapted from established methods for folate analysis.

1. Materials and Reagents:

  • 5-MTHF-¹³C₆ (as a stable isotope tracer)

  • 5-MTHF-¹³C₅ (as an internal standard)

  • Human plasma (collected in EDTA-containing tubes)

  • Ascorbic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Deionized water

2. Sample Collection and Handling:

  • Collect whole blood from study participants into EDTA-containing tubes.

  • Immediately place the tubes on ice to minimize folate degradation.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma to a new tube containing ascorbic acid (1% w/v) to prevent oxidation of folates.

  • Store plasma samples at -80°C until analysis.

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of the internal standard solution (5-MTHF-¹³C₅ in a suitable buffer).

  • Vortex briefly to mix.

  • Add 600 µL of methanol (pre-chilled to -20°C) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

4. Solid Phase Extraction (Optional, for increased purity):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the folates with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as in step 3.9.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 5-MTHF from other plasma components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-MTHF-¹³C₆ (Analyte): Determine the precursor and product ions empirically (e.g., m/z 466 -> [product ion]).

      • 5-MTHF-¹³C₅ (Internal Standard): Determine the precursor and product ions empirically (e.g., m/z 465 -> [product ion]).

      • Endogenous 5-MTHF: m/z 460 -> [product ion].

    • Instrument Settings: Optimize collision energy, declustering potential, and other parameters for maximum signal intensity.

6. Data Analysis:

  • Generate a calibration curve using known concentrations of 5-MTHF-¹³C₆ spiked into a blank plasma matrix and a fixed concentration of the internal standard.

  • Calculate the peak area ratio of the analyte (5-MTHF-¹³C₆) to the internal standard (5-MTHF-¹³C₅).

  • Determine the concentration of 5-MTHF-¹³C₆ in the plasma samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of 5-MTHF in the one-carbon metabolism pathway, highlighting the remethylation of homocysteine to methionine.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Serine->Methylene_THF SHMT Glycine Glycine Methylene_THF->Glycine MTHFR MTHFR Methylene_THF->MTHFR Five_MTHF 5-Methyltetrahydrofolate (5-MTHF) MTHFR->Five_MTHF Reduction MS Methionine Synthase (Vitamin B12 dependent) Five_MTHF->MS Homocysteine Homocysteine Homocysteine->MS Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT MS->THF MS->Methionine SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methylated_Product Methylated Product SAM->Methylated_Product SAH->Homocysteine SAHH Methyl_Acceptor->Methylated_Product Tracer 5-MTHF-¹³C₆ (Administered Tracer) Tracer->Five_MTHF Enters Pool

Caption: The role of 5-MTHF in the one-carbon metabolism pathway.

Experimental Workflow: Bioavailability Study

This diagram outlines the typical workflow for a clinical study designed to assess the bioavailability of orally administered 5-MTHF-¹³C₆.

Bioavailability_Workflow cluster_0 Pre-Study cluster_1 Study Day cluster_2 Laboratory Analysis cluster_3 Data Analysis Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_Sampling Baseline Blood & Urine Collection Informed_Consent->Baseline_Sampling Tracer_Admin Oral Administration of 5-MTHF-¹³C₆ Baseline_Sampling->Tracer_Admin Serial_Sampling Serial Blood & Urine Collection (e.g., 0.5, 1, 2, 4, 6, 8, 24h) Tracer_Admin->Serial_Sampling Sample_Processing Sample Processing (Plasma/Urine Isolation & Storage) Serial_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis of 5-MTHF-¹³C₆ and Metabolites Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Modeling Statistical_Analysis Statistical Analysis PK_Modeling->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: Experimental workflow for a 5-MTHF-¹³C₆ bioavailability study.

References

Application Notes and Protocols for Measuring Folate Metabolism In Vivo with 13C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate-mediated one-carbon (1C) metabolism is a fundamental biochemical network essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (serine, glycine, methionine), as well as for epigenetic regulation through methylation reactions.[1][2] This network's activity is critical for cell proliferation and maintenance. Dysregulation of folate metabolism is implicated in various pathologies, including cancer, neurodegenerative diseases, and developmental defects.[1][3][4]

Stable isotope tracing, particularly using Carbon-13 (¹³C), offers a powerful and safe method to quantitatively analyze the dynamics of folate metabolism in vivo.[5][6] By introducing ¹³C-labeled substrates (tracers) into a biological system, researchers can track the metabolic fate of the labeled carbon atoms through various pathways. The resulting distribution of ¹³C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS).[5] This data, often combined with metabolic flux analysis (MFA), provides critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[5][7]

These application notes provide a comprehensive guide to designing and executing ¹³C tracer studies to measure folate metabolism in vivo, covering experimental design, detailed protocols, data analysis, and key applications.

Core Concepts: Folate-Mediated One-Carbon Metabolism

Folate metabolism is compartmentalized within the cell, with interconnected pathways in the cytoplasm, mitochondria, and nucleus.[3][8] The central role of folate is to act as a coenzyme that accepts, activates, and transfers one-carbon units.[2] Key molecules in this cycle include tetrahydrofolate (THF), which is converted into various derivatives to carry one-carbon units in different oxidation states.[2][4]

A primary source of one-carbon units for this cycle is the amino acid serine, which is converted to glycine in both the mitochondria and cytosol, donating its β-carbon to THF to form 5,10-methylene-THF (CH2-THF).[3][4] This makes ¹³C-labeled serine an excellent tracer for probing the folate pathway.

Folate_Metabolism Folate-Mediated One-Carbon Metabolism Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Ser_mit Serine Gly_mit Glycine Ser_mit->Gly_mit SHMT2 CH2THF_mit 5,10-CH2-THF Ser_mit->CH2THF_mit SHMT2 THF_mit THF THF_mit->CH2THF_mit CHO_THF_mit 10-CHO-THF CH2THF_mit->CHO_THF_mit MTHFD2 CHO_THF_mit->THF_mit MTHFD1L Formate Formate CHO_THF_mit->Formate MTHFD1L CHO_THF_cyt 10-CHO-THF Formate->CHO_THF_cyt MTHFD1 Ser_cyt Serine Gly_cyt Glycine Ser_cyt->Gly_cyt SHMT1 CH2THF_cyt 5,10-CH2-THF Ser_cyt->CH2THF_cyt SHMT1 THF_cyt THF DHF_cyt DHF DHF_cyt->THF_cyt DHFR CH2THF_cyt->THF_cyt TYMS CH2THF_cyt->DHF_cyt TYMS CHTHF_cyt 5,10-CH+-THF CH2THF_cyt->CHTHF_cyt MTHFD1 CH3THF_cyt 5-CH3-THF CH2THF_cyt->CH3THF_cyt MTHFR dTMP dTMP Synthesis CH2THF_cyt->dTMP CHTHF_cyt->CHO_THF_cyt MTHFD1 CH3THF_cyt->THF_cyt MS Purines Purine Synthesis CHO_THF_cyt->Purines Hcy Homocysteine Met Methionine Hcy->Met MS SAM SAM Met->SAM SAH SAH SAM->SAH Methylation SAH->Hcy

Figure 1: Folate-Mediated One-Carbon Metabolism Pathway.

Experimental Workflow and Design

A successful in vivo ¹³C tracer study requires careful planning from tracer selection to data analysis. The general workflow involves administering a ¹³C-labeled nutrient, waiting for the label to incorporate into downstream metabolites, collecting biological samples, extracting metabolites, and analyzing isotopic enrichment via mass spectrometry.[5][6]

Experimental_Workflow General Workflow for a ¹³C Tracer Study In Vivo cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis A Select Biological Question & Model System (e.g., mouse, human) B Choose ¹³C Tracer (e.g., [U-¹³C]-Serine, [¹³C]-Glucose) A->B C Determine Administration Route (e.g., IV infusion, diet) B->C D Tracer Administration (Bolus, Continuous Infusion) C->D E Achieve Isotopic Steady State (Duration depends on metabolism) D->E F Sample Collection (Tumor, adjacent tissue, blood, urine) E->F G Metabolite Extraction (Quench metabolism rapidly) F->G H LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) G->H I Data Processing & Flux Analysis (Calculate enrichment, model fluxes) H->I

Figure 2: General Workflow for a ¹³C Tracer Study In Vivo.

Tracer Selection

The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[9]

  • [U-¹³C]-L-Serine: Ideal for directly probing the folate and glycine/serine pathways, as serine is a primary donor of one-carbon units.[7]

  • [U-¹³C]-Glucose: A global tracer used to assess central carbon metabolism, including glycolysis and the TCA cycle, which are linked to folate metabolism.[6][10]

  • [U-¹³C₅]-Glutamine: The preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[9][11]

Tracer Administration

The method of delivery can significantly impact the results.

  • Continuous Intravenous (IV) Infusion: The preferred method for in vivo studies in both mice and humans to achieve and maintain an isotopic steady state in the plasma, which simplifies metabolic flux analysis.[6]

  • Dietary Administration: Tracers can be provided in the diet, which is less invasive but makes it harder to control the precise timing and achievement of a steady state.[6]

Protocols

Protocol 1: In Vivo ¹³C-Tracer Infusion in a Murine Model

This protocol is adapted from methodologies for assessing tumor metabolism in vivo.[6][10]

Objective: To label folate-related metabolites in a tumor-bearing mouse via continuous IV infusion of a ¹³C tracer.

Materials:

  • Tumor-bearing mouse (e.g., xenograft model)

  • ¹³C-labeled tracer (e.g., [U-¹³C]-L-Serine) dissolved in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for catheterization

  • Infusion pump and micro-catheters (jugular vein)

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Preparation: Anesthetize the mouse using isoflurane. Maintain anesthesia throughout the procedure.

  • Catheterization: Surgically place a catheter into the jugular vein for tracer infusion.

  • Tracer Infusion:

    • Begin the infusion of the ¹³C tracer using the infusion pump. A typical infusion rate for mice is 5-20 µL/min, depending on the tracer concentration and mouse weight.

    • The goal is to replace ~25% of the plasma substrate pool with the labeled tracer.

  • Achieving Steady State: Continue the infusion for a predetermined period to approach isotopic steady state in the tissues of interest. For many central carbon metabolites, this can be 2-4 hours.

  • Sample Collection:

    • Towards the end of the infusion, collect blood via cardiac puncture or from the retro-orbital sinus to confirm plasma tracer enrichment.

    • Immediately following blood collection, surgically resect the tumor and any adjacent non-malignant tissue of interest.

  • Metabolism Quenching: Instantly snap-freeze the collected tissues in liquid nitrogen to halt all metabolic activity. This step is crucial to prevent metabolite degradation.

  • Storage: Store all samples (plasma, tissues) at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Tissues

Objective: To extract polar metabolites, including folate derivatives, from snap-frozen tissue samples.

Materials:

  • Frozen tissue samples

  • Pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water)

  • Homogenizer or bead beater

  • Centrifuge capable of reaching 4°C

  • Lyophilizer (optional)

Procedure:

  • Preparation: Keep samples on dry ice. Pre-chill all equipment and solutions.

  • Homogenization:

    • Weigh the frozen tissue (~20-50 mg).

    • Add the cold extraction solvent at a ratio of 1 mL per 25 mg of tissue.

    • Homogenize the tissue until completely dissociated.

  • Extraction: Vortex the homogenate vigorously for 10 minutes at 4°C.

  • Centrifugation: Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.

  • Drying: Dry the metabolite extract, for example by using a speed vacuum concentrator or by lyophilization.

  • Storage: Store the dried extract at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To quantify the abundance and mass isotopomer distributions of folate-related metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

General Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 acetonitrile:water) compatible with the chromatographic method.

  • Chromatography:

    • Inject the sample onto an appropriate LC column (e.g., HILIC or reversed-phase) to separate the metabolites.

    • Use a gradient elution method to resolve different folate vitamers and related amino acids.

  • Mass Spectrometry:

    • Analyze the eluent using the mass spectrometer in negative ion mode for folates.

    • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of specific metabolites and their isotopologues. For example, for [U-¹³C₃]-Serine (m+3), monitor the incorporation of ¹³C into glycine (m+2) and downstream folate species.

  • Data Acquisition: Acquire data for all expected mass isotopologues of each target metabolite.

Quantitative Data Summary

The concentration of folates and related metabolites can vary significantly based on the biological sample and the individual's folate status. Stable isotope dilution assays coupled with LC-MS/MS are the gold standard for accurate quantification.[12][13]

Table 1: Typical Concentrations of Folate and Related Metabolites in Human Plasma/Serum

Metabolite Concentration Range Reference
5-Methyltetrahydrofolate (5-CH₃THF) 6–170 nmol/L [14]
p-Aminobenzoylglutamate (pABG) 0–13.7 nmol/L [14]
Homocysteine (Hcy) 5.87 ± 1.69 µmol/L [14]
S-Adenosylmethionine (SAM) 0.12 ± 0.046 µmol/L [14]

| S-Adenosylhomocysteine (SAH) | 0.03 ± 0.013 µmol/L |[14] |

Table 2: Folate Metabolite Distribution in Mouse Tissues (Example Data)

Metabolite Plasma Concentration Embryo Concentration Reference
5-Methyltetrahydrofolate (5-CH₃THF) 202.2 nmol/L 185.4 ng/g [14]
p-Aminobenzoylglutamate (pABG) 864.0 nmol/L 20.6 ng/g [14]
Methionine (Met) 8.63 µmol/L 16.5 µg/g [14]
S-Adenosylmethionine (SAM) Not Reported 1.09 µg/g [14]

| S-Adenosylhomocysteine (SAH) | 0.06 µmol/L | 0.13 µg/g |[14] |

Data Analysis and Interpretation

The primary output from a ¹³C tracer experiment is the mass isotopomer distribution (MID) for each measured metabolite. This distribution represents the fraction of the metabolite pool that contains 0, 1, 2, ... n ¹³C atoms (M+0, M+1, M+2, ... M+n).

Data_Analysis_Workflow Data Analysis Workflow for ¹³C Tracer Experiments A Raw LC-MS/MS Data (Chromatograms & Spectra) B Peak Integration & Quantification (Area under the curve for each isotopologue) A->B C Correction for Natural ¹³C Abundance B->C D Calculate Mass Isotopomer Distributions (MIDs) C->D E Metabolic Flux Analysis (MFA) (Using software like INCA, 13CFLUX2) D->E F Calculate Relative or Absolute Metabolic Fluxes E->F G Biological Interpretation (Compare fluxes between conditions) F->G

Figure 3: Data Analysis Workflow for ¹³C Tracer Experiments.

This MID data can be used to:

  • Trace Atom Fates: Qualitatively determine the activity of metabolic pathways. For example, the appearance of ¹³C in purines after administration of labeled serine confirms the flow of one-carbon units through the folate cycle to nucleotide synthesis.

  • Calculate Fractional Contribution: Determine the proportion of a metabolite pool that is synthesized from the administered tracer.

  • Metabolic Flux Analysis (MFA): Use computational models to estimate the rates (fluxes) of reactions in the metabolic network. This provides a quantitative understanding of the metabolic phenotype.[7][15]

Applications in Research and Drug Development

  • Oncology: Folate metabolism is a well-established target for cancer therapy (e.g., methotrexate).[3] ¹³C tracer studies can elucidate how cancer cells rewire one-carbon metabolism to support rapid proliferation and identify new therapeutic targets.[3][5]

  • Neurodegeneration: Abnormal folate metabolism and elevated homocysteine are linked to neurodegenerative diseases. In vivo tracing can help understand the metabolic defects in the brain.[4]

  • Drug Development:

    • Mechanism of Action: Determine how novel drugs alter metabolic networks in vivo.[5]

    • Target Engagement: Confirm that a drug is inhibiting its intended metabolic enzyme by observing changes in downstream metabolite labeling.

    • Pharmacodynamics: Quantify the metabolic response to a drug dose over time.

References

Standard Operating Procedure for Folate Extraction Using 5-MTHF-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the extraction of folates from biological matrices, specifically for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 5-methyltetrahydrofolate-13C6 (5-MTHF-13C6) as an internal standard. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Folate, a B-vitamin, is crucial for various metabolic processes, including one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.[1][2][3] Accurate quantification of different folate vitamers in biological samples is vital for nutritional assessment, disease diagnosis, and drug development. 5-methyltetrahydrofolate (5-MTHF) is the most abundant and biologically active form of folate in human plasma.[4] The use of a stable isotope-labeled internal standard, such as 5-MTHF-13C6, is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification by LC-MS/MS.[5][6]

This SOP covers the extraction of folates from human plasma/serum, red blood cells (RBCs), and tissue samples.

Principle

The method involves the liberation of folates from the sample matrix, protection from degradation using antioxidants, and purification. For RBCs and tissues, an enzymatic hydrolysis step is included to convert polyglutamated folates to their monoglutamated forms for accurate quantification. The addition of a known amount of 5-MTHF-13C6 internal standard at the beginning of the procedure allows for the accurate determination of endogenous folate concentrations by comparing the peak area ratios of the analyte to the internal standard in the final LC-MS/MS analysis.

Materials and Reagents

  • 5-methyltetrahydrofolate-13C6 (5-MTHF-13C6)

  • Folate standards (5-MTHF, Folic Acid, etc.)

  • Ascorbic acid

  • 2-mercaptoethanol

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Phosphate buffer

  • γ-glutamyl hydrolase (conjugase) from chicken pancreas or recombinant human source[7][8]

  • α-amylase and protease (for tissue extraction)[9][10]

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or phenyl sorbent)[11]

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator, etc.)

Experimental Protocols

Preparation of Standard Solutions

Prepare stock solutions of folate standards and 5-MTHF-13C6 in a solution of 1 g/L ascorbic acid in water to prevent degradation.[12] Store these solutions in amber vials at -80°C. Prepare working standard solutions and internal standard spiking solutions by diluting the stock solutions with the same ascorbic acid solution.

Sample Preparation

4.2.1. Plasma/Serum

  • Thaw frozen plasma or serum samples on ice.

  • To a 150 µL aliquot of plasma/serum in a microcentrifuge tube, add 7 µL of 200 mmol/L ascorbic acid.[5]

  • Add a known amount of 5-MTHF-13C6 internal standard solution.

  • For protein precipitation, add 120 µL of acetonitrile.[5] Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of water or an appropriate mobile phase for LC-MS/MS analysis.[5]

4.2.2. Red Blood Cells (RBCs)

  • Wash packed RBCs three times with isotonic saline solution.

  • Prepare a whole blood lysate by diluting the whole blood 1:10 with a 1% (w/v) ascorbic acid solution. The optimal pH of the hemolysate is between 4.7 and 5.2.[13]

  • Add a known amount of 5-MTHF-13C6 internal standard solution.

  • To deconjugate polyglutamated folates, treat the lysate with γ-glutamyl hydrolase. Incubate at 37°C for 30 minutes to 4 hours.[8][14]

  • Proceed with protein precipitation and subsequent steps as described for plasma/serum (Section 4.2.1, steps 4-7).

4.2.3. Tissue Samples

  • Weigh the frozen tissue sample (e.g., 50-100 mg).

  • Add homogenization buffer (e.g., phosphate buffer with 1% ascorbic acid and 0.2% 2-mercaptoethanol) at a 1:5 (w/v) ratio.

  • Homogenize the tissue on ice using a suitable homogenizer.

  • Add a known amount of 5-MTHF-13C6 internal standard solution.

  • For complete folate release, perform a tri-enzyme treatment.[9][15]

    • Add α-amylase and incubate to break down carbohydrates.

    • Add protease and incubate to digest proteins.

    • Add γ-glutamyl hydrolase and incubate to deconjugate polyglutamates. Optimal pH and incubation times may vary depending on the tissue type.[9]

  • Stop the enzymatic reactions by adding an equal volume of acetonitrile.

  • Centrifuge at high speed to pellet debris.

  • The supernatant can be further purified using solid-phase extraction (SPE) before LC-MS/MS analysis.

Solid-Phase Extraction (SPE) - Optional Clean-up

For complex matrices like tissue homogenates, an SPE clean-up step can improve data quality.

  • Condition a C18 or phenyl SPE cartridge with methanol followed by water.

  • Load the supernatant from the protein precipitation step.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the folates with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each folate vitamer and the 5-MTHF-13C6 internal standard.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of method performance parameters.

Table 1: LC-MS/MS Method Performance for Folate Quantification

Parameter5-methyltetrahydrofolate (5-MTHF)Folic Acid
Linearity Range1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L[6]5 x 10⁻¹⁰ to 4.5 x 10⁻⁸ mol/L[6]
Limit of Detection (LOD)≤0.3 nmol/L[11]≤0.3 nmol/L[11]
Limit of Quantification (LOQ)0.55 x 10⁻⁹ mol/L[16]-
Intra-assay CV (%)2.8 - 8.6%[6][11]6.6 - 8.7%[11]
Inter-assay CV (%)3.6 - 9.0%[6][11]≤11.4%[11]
Recovery (%)99.4 ± 3.6%[11]100 ± 1.8%[11]
SPE Extraction Efficiency (%)≥85%[11]≥85%[11]

Visualizations

Folate Extraction Workflow

Folate_Extraction_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis Plasma Plasma/Serum Add_IS Add 5-MTHF-13C6 Internal Standard Plasma->Add_IS RBC Red Blood Cells RBC->Add_IS Enzyme Enzymatic Hydrolysis (RBC/Tissue) RBC->Enzyme Tissue Tissue Homogenize Homogenization (Tissue) Tissue->Homogenize Precipitate Protein Precipitation Add_IS->Precipitate Homogenize->Add_IS Enzyme->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Evaporate Evaporation Supernatant->Evaporate Direct SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data

Caption: General workflow for folate extraction from biological samples.

Folate Metabolism (One-Carbon Cycle)

Folate_Metabolism Folate Folate (Food) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methyl_THF 5-Methyl-THF (5-MTHF) Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Methyl Group Donation Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Methenyl_THF->Purines Formyl_THF->THF Formyl_THF->Purines Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine

Caption: Simplified diagram of the folate and methionine cycles in one-carbon metabolism.

References

Application Notes and Protocols for the Quantification of 5-Methyltetrahydrofolate (5-MTHF) in Cerebrospinal Fluid using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate in the central nervous system (CNS). Its quantification in cerebrospinal fluid (CSF) is a critical biomarker for the diagnosis and management of cerebral folate deficiency (CFD), a neurometabolic syndrome that can lead to severe neurological and developmental disorders.[1][2][3][4][5] Accurate and precise measurement of 5-MTHF in CSF is essential for timely therapeutic intervention.[1][4]

This document provides a detailed application note and protocol for the analysis of 5-MTHF in CSF using a stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a carbon-13 labeled internal standard, 5-MTHF-¹³C₅, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[5][6][7]

Biological Significance of CSF Folate

Folate is indispensable for numerous metabolic processes within the CNS, including the synthesis of nucleotides (precursors of DNA and RNA), the regulation of homocysteine, and the production of neurotransmitters.[6][8] Folate transport into the brain is a highly regulated process occurring at the blood-brain barrier and the choroid plexus.[9][10] Disruptions in this transport, due to genetic defects, autoantibodies, or other factors, can lead to CFD, characterized by low 5-MTHF levels in the CSF despite normal peripheral folate levels.[3][5]

One-Carbon Metabolism Pathway

The central role of 5-MTHF is in the one-carbon metabolism pathway, where it donates a methyl group for the remethylation of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions essential for CNS function.

One-Carbon Metabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT Purine_Synth Purine Synthesis THF->Purine_Synth MethyleneTHF->THF MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR Thymidylate_Synth Thymidylate Synthesis MethyleneTHF->Thymidylate_Synth MTHF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH DNA_Methylation DNA, RNA, Protein Methylation SAM->DNA_Methylation SAH->Homocysteine SAHH

One-Carbon Metabolism Pathway

Quantitative Data Summary

The concentration of 5-MTHF in CSF varies with age, generally showing higher levels in younger children.[11][12] The following tables summarize expected reference ranges and data from relevant studies.

Table 1: Age-Related Reference Ranges for 5-MTHF in CSF

Age Group5-MTHF Concentration (nmol/L)
0 - 10 months66 - 203
11 months - 4 years48 - 127
2 - 5 years40 - 150
5 - 10 years40 - 128
> 5 years35 - 124
Adults (>18 years)> 40

Data compiled from multiple sources.

Table 2: Published 5-MTHF CSF Concentrations in Pediatric and Adult Populations

PopulationNumber of SubjectsMean 5-MTHF (nmol/L)Range (nmol/L)
Pediatric Controls (2 days - 18 years)63Not reportedAge-dependent decrease
Children with Autism (mean age 43 months)6758.5 ± 13.527.0 - 96.0
Adults with CFD69< 41Not applicable
Adults with severe CFD25≤ 25Not applicable

CFD: Cerebral Folate Deficiency. Data extracted from cited literature.[11][13][14]

Experimental Protocol: Quantification of 5-MTHF in CSF by LC-MS/MS

This protocol outlines a sensitive and specific method for the determination of 5-MTHF in CSF using 5-MTHF-¹³C₅ as an internal standard.

Experimental Workflow

Experimental Workflow CSF_Collection CSF Sample Collection (Protect from light, Freeze immediately) Sample_Prep Sample Preparation CSF_Collection->Sample_Prep Dilution Dilution with Internal Standard (5-MTHF-13C5 in Ascorbic Acid) Sample_Prep->Dilution LC_Separation LC Separation (Reversed-Phase C18 Column) Dilution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using Calibration Curve) MS_Detection->Data_Analysis

LC-MS/MS Workflow for CSF 5-MTHF Analysis
Materials and Reagents

  • 5-Methyltetrahydrofolate (5-MTHF) analytical standard

  • 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅) internal standard

  • Ascorbic acid

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Artificial CSF (for calibration standards)

Preparation of Solutions
  • Internal Standard (IS) Working Solution (100 nmol/L): Prepare a stock solution of 5-MTHF-¹³C₅ in 0.1% (w/v) ascorbic acid in water. From this stock, prepare a 100 nmol/L working solution in 0.1% ascorbic acid. Store aliquots at -80°C.

  • Calibration Standards: Prepare a stock solution of 5-MTHF in 0.1% ascorbic acid. Serially dilute this stock with artificial CSF to prepare a calibration curve ranging from 5 to 500 nmol/L.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Collection and Handling
  • Collect CSF in sterile polypropylene tubes.

  • Protect samples from light immediately after collection.

  • Freeze samples at -80°C as soon as possible after collection. Bloody CSF samples should be rejected.

Sample Preparation
  • Thaw CSF samples, calibration standards, and quality control samples on ice.

  • To 50 µL of each sample, standard, or QC, add 50 µL of the 100 nmol/L 5-MTHF-¹³C₅ internal standard working solution. This results in a 1:2 dilution.[6][7]

  • Vortex briefly.

  • Inject directly onto the LC-MS/MS system. For samples with high protein content, a protein precipitation step may be necessary:

    • Add 200 µL of acetonitrile to the 100 µL sample mixture.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for injection.

LC-MS/MS Parameters

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Column Temperature: 30°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear gradient to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-8.0 min: Return to 5% B and equilibrate

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 5-MTHF: Precursor ion (Q1) m/z 460.2 -> Product ion (Q3) m/z 313.1

    • 5-MTHF-¹³C₅: Precursor ion (Q1) m/z 465.2 -> Product ion (Q3) m/z 318.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions should be optimized on the specific instrument used.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of 5-MTHF to 5-MTHF-¹³C₅ against the concentration of the calibration standards.

  • Use a linear regression model with a 1/x weighting to fit the calibration curve.

  • Quantify the concentration of 5-MTHF in the CSF samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The described LC-MS/MS method using 5-MTHF-¹³C₅ as an internal standard provides a robust, sensitive, and specific approach for the quantification of 5-MTHF in cerebrospinal fluid. This methodology is crucial for the accurate diagnosis of cerebral folate deficiency and for monitoring the effectiveness of treatment, thereby supporting improved clinical outcomes for patients with this and other related neurological disorders. Adherence to proper sample collection and preparation procedures is critical for obtaining reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for 5-MTHF and 13C6-5-MTHF Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 5-methyltetrahydrofolate (5-MTHF) and its stable isotope-labeled internal standard, 13C6-5-MTHF.

Frequently Asked Questions (FAQs)

Q1: Why is achieving chromatographic separation between 5-MTHF and 13C6-5-MTHF important if they can be differentiated by mass spectrometry?

A1: While mass spectrometry can distinguish between 5-MTHF and its 13C6-labeled counterpart based on their mass-to-charge (m/z) ratios, achieving at least partial chromatographic separation is crucial for robust and accurate quantification. Co-elution of the analyte and its labeled internal standard can lead to ion suppression or enhancement effects in the mass spectrometer's ion source, potentially compromising the accuracy and precision of the results.[1] Furthermore, slight separation helps to confirm peak identity and purity, especially if the isotopically labeled standard contains any residual unlabeled 5-MTHF.

Q2: What are the primary challenges in separating 5-MTHF and 13C6-5-MTHF?

A2: The primary challenge lies in their nearly identical chemical structures. 5-MTHF and 13C6-5-MTHF are isotopologues, meaning they differ only in their isotopic composition.[2] This results in very similar physicochemical properties, leading to nearly identical retention times on a chromatography column under standard conditions. The subtle differences in molecular weight and bond vibrations due to the heavier carbon isotopes can, however, be exploited to achieve separation.[3]

Q3: What type of LC column is most suitable for this separation?

A3: Reversed-phase columns, particularly C18 phases, are commonly used for the analysis of folates like 5-MTHF.[4] For separating closely related compounds like isotopologues, columns with high efficiency (i.e., smaller particle sizes, such as ≤3 µm) and potentially different bonded phase chemistries (e.g., phenyl-hexyl) can provide better resolution.

Q4: Should I use an isocratic or a gradient elution?

A4: A gradient elution is highly recommended for optimizing the separation of 5-MTHF and 13C6-5-MTHF. An isocratic elution, where the mobile phase composition remains constant, is less likely to resolve these closely eluting compounds. A shallow gradient, which involves a slow and gradual change in the mobile phase composition, increases the interaction time with the stationary phase and can enhance the separation of compounds with very similar retention behaviors.

Troubleshooting Guide: Resolving Co-elution of 5-MTHF and 13C6-5-MTHF

This guide provides a systematic approach to troubleshoot and optimize your LC method to achieve separation between 5-MTHF and 13C6-5-MTHF.

Step 1: Initial Assessment of Co-elution

Even with a mass spectrometer, it's important to assess the degree of chromatographic co-elution.

  • Visual Inspection of Chromatograms: Overlay the extracted ion chromatograms (EICs) for 5-MTHF and 13C6-5-MTHF. Look for any signs of peak asymmetry, such as fronting, tailing, or the presence of shoulders, which can indicate co-elution.[1][5]

  • Peak Purity Analysis: If your mass spectrometer software has this function, perform a peak purity analysis across the chromatographic peak. Changes in the mass spectrum across the peak suggest the presence of more than one compound.[1]

Step 2: Systematic Optimization of the LC Gradient

If co-elution is confirmed, follow these steps to adjust your gradient.

Problem: Peaks are completely co-eluting.

Solution Workflow:

  • Decrease the Gradient Slope (Make it Shallower): This is the most effective initial step. A slower increase in the organic solvent percentage over time will increase the differential migration of the two compounds.

  • Introduce an Isocratic Hold: Incorporate a brief isocratic hold at a mobile phase composition just before the elution of the analytes. This can sometimes improve resolution for closely eluting peaks.

  • Modify Mobile Phase Composition:

    • Solvent Choice: If using methanol as the organic modifier, try switching to acetonitrile, or vice versa. The different solvent properties can alter selectivity.

    • Additive pH: The pH of the aqueous mobile phase can influence the ionization state of 5-MTHF and its interaction with the stationary phase. Small adjustments to the pH (e.g., using 0.1% formic acid vs. 10 mM ammonium formate) can impact retention and selectivity.

  • Lower the Column Temperature: Reducing the column temperature can sometimes increase retention and improve the separation of closely related compounds, although it may also lead to broader peaks.

Experimental Protocols

Example Initial LC Gradient Conditions (for Troubleshooting)

This protocol provides a starting point. Optimization will be required based on your specific instrumentation and column.

ParameterRecommended Starting Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Initial Gradient 5% B for 1 min
Ramp to 30% B over 8 min
Ramp to 95% B over 1 min
Hold at 95% B for 2 min
Return to 5% B over 0.5 min
Equilibrate at 5% B for 2.5 min

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for 5-MTHF and 13C6-5-MTHF Co-elution cluster_0 Problem Identification cluster_1 Gradient Optimization cluster_2 Mobile Phase & Temperature Adjustment cluster_3 Outcome start Complete Co-elution of 5-MTHF and 13C6-5-MTHF step1 Decrease Gradient Slope (e.g., extend gradient time) start->step1 step2 Introduce Isocratic Hold (before elution) step1->step2 step3 Evaluate Resolution step2->step3 step4 Change Organic Solvent (Methanol <=> Acetonitrile) step3->step4 Insufficient Separation end_success Partial or Baseline Separation Achieved step3->end_success Sufficient Separation step5 Adjust Mobile Phase pH (e.g., different additive) step4->step5 step6 Lower Column Temperature (e.g., in 5°C decrements) step5->step6 step7 Evaluate Resolution step6->step7 step7->end_success Sufficient Separation end_fail Co-elution Persists: Consider Alternative Column Chemistry step7->end_fail Insufficient Separation

Caption: Troubleshooting workflow for optimizing LC gradient to separate co-eluting compounds.

Data Presentation

Table 1: Example Data from Gradient Optimization Experiments

ExperimentGradient ChangeRetention Time 5-MTHF (min)Retention Time 13C6-5-MTHF (min)Resolution (Rs)
Initial Method 5-30% B in 8 min5.255.250.00
Optimization 1 5-30% B in 12 min5.315.350.85
Optimization 2 5-25% B in 15 min5.425.481.20
Optimization 3 Opt. 2 + Isocratic hold at 15% B for 2 min5.685.751.45

Note: The data in this table is illustrative and will vary based on the specific LC system, column, and mobile phases used.

By systematically applying these troubleshooting steps and carefully documenting the results, researchers can optimize their LC gradient to achieve the necessary separation between 5-MTHF and its 13C6-labeled internal standard, leading to more reliable and accurate quantitative results.

References

Preventing oxidation of 5-Methyltetrahydrofolic acid-13C6 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, with a focus on preventing the oxidation of this unstable compound.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to specific issues you may encounter during your experiments.

Question 1: I am observing significant degradation of my 5-MTHF-13C6 internal standard during sample preparation. What are the likely causes and how can I prevent this?

Answer: Degradation of 5-MTHF-13C6 is primarily due to oxidation. This molecule is highly susceptible to degradation from exposure to oxygen, light, and elevated temperatures.[1][2] To mitigate this, a multi-faceted approach to sample handling and preparation is crucial.

Key preventative measures include:

  • Use of Antioxidants: The most critical step is the addition of antioxidants to your buffers and solvents. A combination of ascorbic acid (Vitamin C) and a thiol-based reducing agent is often recommended.[1][3]

  • Control of Temperature: Perform all sample preparation steps on ice or at 4°C to minimize the rate of oxidative reactions.[2][4] For long-term storage, samples should be kept at -80°C.[2]

  • Protection from Light: Folates are light-sensitive.[3] All procedures should be carried out under subdued light to prevent photo-oxidation.

  • pH Control: Maintain a slightly acidic to neutral pH (around 6.0-7.0) in your buffers, as extreme pH values can accelerate degradation.

  • Minimize Oxygen Exposure: De-gas your solvents and consider working in an inert atmosphere (e.g., under nitrogen) for highly sensitive samples.[5]

Question 2: Which antioxidants are most effective for stabilizing 5-MTHF-13C6, and at what concentrations should they be used?

Answer: Several antioxidants have been shown to be effective in stabilizing folates. The choice and concentration can depend on the sample matrix and analytical method.

  • Ascorbic Acid (Vitamin C): This is the most commonly used antioxidant for folate analysis.[6] It is typically used at a concentration of 1-2% (w/v) in extraction buffers.[3]

  • Thiol-Based Reducing Agents: These are often used in conjunction with ascorbic acid for enhanced protection.

    • Dithiothreitol (DTT): A strong reducing agent.

    • 2-Mercaptoethanol: Another effective thiol reductant.

    • 2,3-dimercapto-1-propanol (BAL): Found to be more effective than 2-mercaptoethanol in some studies.[3]

  • Combined Use: Some protocols recommend a combination of ascorbic acid and a thiol reductant for optimal stability. For instance, a combination of dithiothreitol (DTT) and Vitamin C (Vc) has been shown to effectively prevent degradation at every step of sample preparation.[1]

Question 3: My sample matrix is complex (e.g., plasma, tissue homogenate). Are there specific considerations for preventing oxidation in these samples?

Answer: Yes, complex biological matrices present additional challenges.

  • Endogenous Enzymes and Metal Ions: Biological samples contain enzymes and metal ions (like Fe2+) that can catalyze oxidation.[7] The immediate addition of a lysis or extraction buffer containing both antioxidants and a chelating agent like EDTA is critical to inactivate these components.[4]

  • Protein Precipitation: For plasma or serum samples, a protein precipitation step is often necessary. This is typically done with an organic solvent like acetonitrile or methanol. It is crucial that the precipitation solvent also contains the necessary antioxidants to protect the analyte once it is released from binding proteins.[1][8]

  • Affinity Purification: For cleaner samples and increased sensitivity, folate binding protein affinity columns can be used for sample purification prior to LC-MS/MS analysis.[9][10][11]

Question 4: How many freeze-thaw cycles can my samples containing 5-MTHF-13C6 undergo before significant degradation occurs?

Answer: It is highly recommended to minimize freeze-thaw cycles. Some studies have shown that even a few cycles can lead to measurable degradation of tetrahydrofolates.[3] Ideally, samples should be aliquoted after collection and before the initial freezing to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, a fresh aliquot should be used each time.

Quantitative Data Summary

The following table summarizes the effectiveness of various antioxidants in preserving 5-MTHF, based on findings from multiple studies.

Antioxidant/StabilizerConcentrationSample Matrix/ConditionsObserved EfficacyReference
Ascorbic Acid0.2% (w/v)Folate-enriched egg yolk liquid during thermal pasteurizationAlmost completely stabilized 5-MTHF.[5]
Vitamin ENot specifiedFolate-enriched egg yolk liquid during thermal pasteurizationShowed a protective effect against degradation.[5]
Dithiothreitol (DTT) & Vitamin C (Vc)1 mg/mL each in IS solutionRat plasmaEffectively avoided degradation during sample preparation.[1]
2,3-dimercapto-1-propanol (BAL)0.1% (v/v) with 1% sodium ascorbatePhosphate buffer for stock solutionsImproved stability of H4folate compared to 2-mercaptoethanol.[3]
Sodium Ascorbate2% with various thiolsAcetate, phosphate, and HEPES/CHES buffersUsed as a baseline antioxidant in combination with other agents.[3]

Experimental Protocols

Protocol 1: General Sample Preparation for 5-MTHF-13C6 Analysis in Plasma/Serum

This protocol is a generalized procedure based on common practices for stabilizing and extracting 5-MTHF-13C6 from plasma or serum for LC-MS/MS analysis.

  • Preparation of Reagents (perform under subdued light):

    • Extraction Buffer: Prepare a solution of 1% (w/v) ascorbic acid and 0.1% (v/v) 2,3-dimercapto-1-propanol in 0.1 M phosphate buffer at pH 6.1.[3] Keep this solution on ice.

    • Internal Standard (IS) Spiking Solution: Prepare a working solution of 5-MTHF-13C6 in the extraction buffer at the desired concentration.

    • Protein Precipitation Solution: Prepare a solution of 1 mg/mL DTT and 1 mg/mL Vitamin C in methanol.[1] Store at 4°C.

  • Sample Collection and Handling:

    • Collect whole blood in EDTA tubes and immediately place on ice.[4]

    • Separate plasma or serum by centrifugation at 4°C as soon as possible.

    • If not analyzing immediately, aliquot the plasma/serum into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • Extraction Procedure (perform on ice and under subdued light):

    • Thaw a sample aliquot on ice.

    • To 100 µL of plasma/serum, add 10 µL of the IS spiking solution. Vortex briefly.

    • Add 300 µL of the cold protein precipitation solution.[1]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the handling and analysis of 5-MTHF-13C6.

G cluster_prep Sample Preparation Workflow start Start: Plasma/Serum Sample add_is Spike with 5-MTHF-13C6 Internal Standard start->add_is add_precip Add Protein Precipitation Solution (Methanol with DTT & Vitamin C) add_is->add_precip vortex Vortex to Precipitate Proteins add_precip->vortex centrifuge Centrifuge at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma/serum sample preparation.

G cluster_oxidation Oxidation Pathway of 5-MTHF mthf 5-Methyltetrahydrofolic acid (5-MTHF) oxidized_intermediate 4α-hydroxy-5-methylTHF mthf->oxidized_intermediate Oxidation (O2, Light, Heat) mefox MeFox (pyrazino-s-triazine derivative) oxidized_intermediate->mefox Further Degradation

Caption: Simplified oxidation pathway of 5-MTHF.

G cluster_troubleshooting Troubleshooting Logic for 5-MTHF Degradation degradation Significant 5-MTHF Degradation Observed? check_antioxidants Are antioxidants (e.g., Vit C, DTT) used at all steps? degradation->check_antioxidants Start Here check_temp Is the entire procedure performed on ice/at 4°C? check_antioxidants->check_temp Yes solution_antioxidants Solution: Add a combination of antioxidants to all buffers. check_antioxidants->solution_antioxidants No check_light Are samples protected from light? check_temp->check_light Yes solution_temp Solution: Maintain cold chain (ice or 4°C). check_temp->solution_temp No check_cycles Have samples undergone multiple freeze-thaw cycles? check_light->check_cycles Yes solution_light Solution: Use amber tubes and work under subdued light. check_light->solution_light No solution_cycles Solution: Aliquot samples to avoid repeated freeze-thaw. check_cycles->solution_cycles Yes

Caption: Troubleshooting decision tree for 5-MTHF degradation.

References

Technical Support Center: Matrix Effects in Folate Quantification using 5-MTHF-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding matrix effects during the quantification of 5-methyltetrahydrofolate (5-MTHF) using its stable isotope-labeled internal standard, 5-MTHF-¹³C₆, in bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my 5-MTHF quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, 5-MTHF, by co-eluting compounds from the biological sample matrix (e.g., plasma, serum).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy and precision of your quantitative results.[1][2]

Q2: I am using a stable isotope-labeled internal standard (5-MTHF-¹³C₆). Shouldn't that automatically correct for matrix effects?

A2: While a stable isotope-labeled internal standard (SIL-IS) like 5-MTHF-¹³C₆ is the "gold standard" for compensating for matrix effects, it is not a guaranteed solution.[3] For effective compensation, the SIL-IS must co-elute with the analyte and experience the same degree of ion suppression or enhancement.[3] If the chromatographic separation is not optimal, or if there is a slight retention time shift between the analyte and the IS, differential matrix effects can occur, leading to inaccurate results.

Q3: How can I determine if my assay is suffering from matrix effects?

A3: The presence of matrix effects can be assessed using a post-column infusion experiment or by calculating the matrix factor (MF). The matrix factor is determined by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution (analyte in a clean solvent).[4] A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: What are the common sources of matrix effects in plasma or serum samples for folate analysis?

A4: The primary sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites that can co-elute with 5-MTHF.[3] These molecules can compete with the analyte for ionization in the mass spectrometer's ion source, leading to signal suppression.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in 5-MTHF quantification.

Problem 1: High variability in quality control (QC) samples.
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Evaluate Matrix Factor: Calculate the matrix factor across at least six different lots of blank matrix to assess the variability of the matrix effect.[3] 2. Improve Sample Cleanup: Enhance your sample preparation method to more effectively remove interfering matrix components. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] 3. Optimize Chromatography: Modify your LC method to improve the separation of 5-MTHF from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.[6]
Poor Internal Standard Performance 1. Verify Co-elution: Ensure that 5-MTHF and 5-MTHF-¹³C₆ are co-eluting. A slight difference in retention time can lead to differential matrix effects. 2. Check Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate and consistent across all samples.
Problem 2: Poor recovery of 5-MTHF.
Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Optimize Extraction Protocol: Re-evaluate your sample preparation procedure. For SPE, ensure the correct sorbent and elution solvents are being used. For LLE, experiment with different organic solvents and pH conditions.[5] 2. Assess Recovery: Calculate the extraction recovery by comparing the peak area of an analyte in a pre-extraction spiked sample to a post-extraction spiked sample.
Analyte Degradation 1. Ensure Sample Stability: Folates are sensitive to light, temperature, and oxidation.[7] Ensure samples are handled under appropriate conditions (e.g., on ice, protected from light) and that antioxidants (e.g., ascorbic acid) are used in the extraction buffer.
Problem 3: Ion suppression or enhancement is observed.
Possible Cause Troubleshooting Steps
Co-eluting Matrix Components 1. Chromatographic Optimization: As a primary step, adjust the chromatographic conditions to separate the analyte from the region of ion suppression or enhancement. This can be visualized with a post-column infusion experiment.[6] 2. Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[8]
Ion Source Contamination 1. Clean the Ion Source: A contaminated ion source can exacerbate matrix effects. Follow the manufacturer's instructions for cleaning the ion source.

Quantitative Data Summary

The following tables summarize typical extraction recovery and matrix effect data for 5-MTHF from published literature. These values can serve as a benchmark for your own experiments.

Table 1: Extraction Recovery and Matrix Effects of 5-MTHF in Human Plasma

AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
5-MTHF 12.191.598.3
21.293.2102.1
42.490.899.5

Data adapted from a study by Zheng et al.[9]

Table 2: Recovery of 5-MTHF in Rat Plasma

Spiked Concentration (ng/mL)Mean Recovery (%)
2087.4
50094.8
800091.2

Data adapted from a study by Chen et al.[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects and extraction recovery.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 5-MTHF and 5-MTHF-¹³C₆ into the final reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) and then spike 5-MTHF and 5-MTHF-¹³C₆ into the final extract.

    • Set C (Pre-extraction Spike): Spike 5-MTHF and 5-MTHF-¹³C₆ into the biological matrix before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Recovery (RE) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for SPE cleanup of plasma samples for folate analysis. Optimization may be required.

  • Sample Pre-treatment: To 200 µL of plasma, add the 5-MTHF-¹³C₆ internal standard solution. Acidify the sample by adding 200 µL of 2% formic acid in water and vortex.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Elution: Elute 5-MTHF and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add 5-MTHF-13C6 IS plasma->add_is extraction Extraction (e.g., SPE) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for folate quantification.

matrix_effects_pathway cluster_lc LC Column cluster_ms MS Ion Source cluster_detector MS Detector analyte 5-MTHF ionization Ionization analyte->ionization is 5-MTHF-13C6 is->ionization matrix Matrix Components matrix->ionization Interference signal Signal ionization->signal

Caption: Mechanism of matrix effects in LC-MS/MS.

troubleshooting_tree start Inaccurate or Imprecise Results? check_mf Assess Matrix Factor (MF) start->check_mf mf_ok MF Consistent & Close to 1? check_mf->mf_ok improve_sp Improve Sample Prep (e.g., SPE, LLE) mf_ok->improve_sp No check_is Check IS Performance (Co-elution, Concentration) mf_ok->check_is Yes optimize_lc Optimize Chromatography improve_sp->optimize_lc optimize_lc->check_mf is_ok IS Performance OK? check_is->is_ok reoptimize_is Re-optimize IS Conditions is_ok->reoptimize_is No check_recovery Evaluate Extraction Recovery is_ok->check_recovery Yes reoptimize_is->check_is recovery_ok Recovery Consistent & High? check_recovery->recovery_ok recovery_ok->improve_sp No end Method Optimized recovery_ok->end Yes

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: 5-Methyltetrahydrofolic acid-13C6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Methyltetrahydrofolic acid (5-MTHF) and its stable isotope-labeled internal standard, 5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of 5-MTHF during sample collection and preparation?

A1: 5-Methyltetrahydrofolic acid is highly susceptible to degradation. The primary factors affecting its stability are:

  • Oxidation: 5-MTHF readily oxidizes, which is considered the main cause of its degradation.[1] This process is exacerbated by the presence of oxygen.

  • Temperature: Elevated temperatures accelerate the degradation of 5-MTHF.[1][2] It is crucial to keep samples cold and perform processing steps at reduced temperatures whenever possible.

  • Light: Exposure to light, including sunlight and artificial light, can lead to the degradation of 5-MTHF.[1] Samples should be protected from light at all stages.

To mitigate these factors, it is essential to add antioxidants, such as ascorbic acid or 2-mercaptoethanol, to the samples immediately after collection.[3][4][5] Samples should be processed quickly on ice and stored at -80°C, protected from light.

Q2: Why am I observing poor accuracy and precision in my low-concentration quality control (QC) samples?

A2: Inaccuracy and imprecision, particularly a positive bias in low-concentration QC samples, can stem from several sources:

  • Isotopic Interference (Crosstalk): The signal from the unlabeled analyte (5-MTHF) can contribute to the signal of the stable isotope-labeled internal standard (5-MTHF-13C6). This occurs due to the natural abundance of heavy isotopes (e.g., 13C) in the analyte molecule.[6] While this effect is often negligible, it can become significant at very high analyte concentrations, leading to an underestimation of the analyte/IS ratio and thus a positive bias in the calculated concentration of the analyte.

  • Purity of the Internal Standard: The 5-MTHF-13C6 internal standard may contain a small percentage of unlabeled 5-MTHF as an impurity.[7][8] This will artificially inflate the analyte signal, especially at low concentrations where the contribution from the impurity is more significant relative to the actual analyte amount. It is crucial to verify the isotopic purity of your internal standard.[6]

  • Matrix Effects: Endogenous components in the sample matrix (e.g., plasma, serum) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source.[9][10] If the matrix effect is not consistent between the analyte and the internal standard, it can lead to inaccurate quantification.

Q3: What is an isobaric interference and how can it affect my 5-MTHF analysis?

A3: Isobaric interference occurs when a compound has the same nominal mass as your analyte of interest, making it difficult to distinguish between the two using a mass spectrometer without adequate chromatographic separation. In the context of folate analysis, a common issue is the co-elution of isobaric compounds. For example, the biologically inactive oxidation product of 5-MTHF, known as MeFox, is isobaric with the biologically active 5-formyltetrahydrofolate (5-formylTHF).[11] While not directly isobaric with 5-MTHF, this highlights the importance of a robust chromatographic method that can separate different folate vitamers and their degradation products to ensure accurate quantification of the intended analyte.[11]

Q4: My calibration curve is non-linear or has a significant positive y-intercept. What could be the cause?

A4: A non-linear calibration curve or a positive y-intercept often points to issues with isotopic interference or the purity of the internal standard.[6] If the unlabeled analyte is contributing to the internal standard's signal, or if the internal standard is contaminated with the unlabeled analyte, you may observe a signal for the analyte even in blank samples spiked only with the internal standard (zero samples). This leads to a positive y-intercept and can cause non-linearity, especially at the lower end of the calibration range.

Troubleshooting Guides

Issue 1: Low or No Signal for 5-MTHF and/or 5-MTHF-13C6
Potential Cause Troubleshooting Action
Analyte Degradation Review sample handling procedures. Ensure samples were collected with an antioxidant, kept on ice, protected from light, and stored at -80°C.[1][12]
Inefficient Extraction Optimize the solid-phase extraction (SPE) or protein precipitation protocol. Check the pH and composition of extraction and elution buffers.[13]
Mass Spectrometer Settings Verify MS/MS parameters, including precursor/product ion transitions, collision energy, and ion source settings. Infuse a standard solution to confirm instrument sensitivity.
LC System Issues Check for leaks, blockages, or column degradation. Ensure the mobile phase composition is correct.
Issue 2: High Variability in Results Between Replicate Injections
Potential Cause Troubleshooting Action
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard and any other reagents to all samples. Use calibrated pipettes.
Autosampler Issues Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent. Store processed samples at a low temperature in the autosampler.[4]
Analyte Instability in Autosampler 5-MTHF can degrade in the processed sample matrix while waiting for injection.[14] Limit the time samples spend in the autosampler or re-evaluate the stability of the analyte in the final extraction solution.
Matrix Effects Inconsistent matrix effects between samples can cause variability. Ensure the internal standard is compensating effectively. This may require further optimization of the chromatography to separate the analyte from interfering matrix components.[9][15]
Issue 3: Inaccurate Quantification (Poor Agreement with Expected Values)
Potential Cause Troubleshooting Action
Isotopic Interference (Crosstalk) Assess the contribution of the analyte's signal to the internal standard's mass channel. This can be done by injecting a high concentration standard of the unlabeled analyte and monitoring the internal standard's MRM transition.[6] If significant, a mathematical correction may be necessary, or different MRM transitions may need to be selected.
Impure Internal Standard Verify the isotopic purity of the 5-MTHF-13C6 standard with the manufacturer. If the standard contains significant amounts of unlabeled 5-MTHF, a new, purer standard should be sourced.[7][8]
Suboptimal Internal Standard Concentration Ensure the concentration of the internal standard is appropriate for the expected range of analyte concentrations in the study samples.[6]
Differential Matrix Effects If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[8] Adjusting the chromatography to ensure co-elution is critical.

Experimental Protocols

Protocol 1: Sample Preparation for 5-MTHF Analysis in Human Plasma

This protocol is a generalized example based on common practices in the literature.[3][4][16]

  • Blood Collection: Collect blood samples into heparin-containing tubes.

  • Antioxidant Addition: Immediately after collection, add an antioxidant solution. For example, for each 1 mL of plasma, 50 µL of a 10 mg/mL 2-mercaptoethanol solution can be added.[4]

  • Plasma Separation: Centrifuge the blood at approximately 2000 x g for 5-10 minutes at 4°C.

  • Storage: Transfer the plasma to light-protected tubes and store at -80°C until analysis.

  • Protein Precipitation & Extraction:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add the 5-MTHF-13C6 internal standard solution.

    • Add a protein precipitation agent, such as methanol containing an antioxidant (e.g., 10 mg/mL 2-mercaptoethanol and 0.025% v/v ammonium hydroxide).[3]

    • Vortex mix and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative protocol and should be optimized for your specific instrumentation.[3][13]

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor to product ion transitions for both 5-MTHF and 5-MTHF-13C6. These should be optimized for your instrument.

Quantitative Data Summary

Parameter Value Matrix Reference
Lower Limit of Quantification (LLOQ) 4 nM (from 200 µL plasma)Human Plasma[17]
LLOQ 4.51 nmol/L (from 60 µL plasma)Human Plasma[13]
Linear Range (5-MTHF) 5.05–50.5 ng/mLHuman Plasma[3]
Extraction Recovery 87.4 to 94.8%Rat Plasma[15]
Inter-day Precision (CV) 3.66% (60 µL sample)Human Plasma[13]
Inter-day Precision (CV) 5.02% (30 µL sample)Human Plasma[13]
Inter-assay Precision (CV) 9.0%Human Plasma[16]

Visualizations

G Workflow for 5-MTHF Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase A Blood Collection (Heparin Tube) B Add Antioxidant (e.g., 2-Mercaptoethanol) A->B C Centrifuge at 4°C B->C D Store Plasma at -80°C (Light Protected) C->D E Thaw Sample on Ice D->E F Add 5-MTHF-13C6 Internal Standard E->F G Protein Precipitation (e.g., Methanol) F->G H Centrifuge G->H I Inject Supernatant H->I J LC-MS/MS Analysis (MRM Mode) I->J K Data Processing & Quantification J->K

Caption: Standard experimental workflow for 5-MTHF bioanalysis.

G Troubleshooting Inaccurate Low QC Samples cluster_checks Troubleshooting Inaccurate Low QC Samples cluster_solutions Troubleshooting Inaccurate Low QC Samples Start Inaccurate Low QC (Positive Bias) Check_IS_Purity Verify Isotopic Purity of 5-MTHF-13C6 Start->Check_IS_Purity Check_Crosstalk Assess Analyte to IS Crosstalk Start->Check_Crosstalk Check_Matrix Evaluate Matrix Effects (Post-extraction spike) Start->Check_Matrix Sol_New_IS Source Purer Internal Standard Check_IS_Purity->Sol_New_IS Impurity > Acceptable Limit Sol_Optimize_MS Optimize MRM Transitions Check_Crosstalk->Sol_Optimize_MS Significant Contribution Sol_Chromatography Improve Chromatographic Separation Check_Matrix->Sol_Chromatography Differential Effects Observed

Caption: Logical guide for troubleshooting inaccurate low QC samples.

References

Technical Support Center: 13C Labeled Folate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C labeled folate analysis.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of 13C labeled folates by LC-MS/MS.

Issue 1: High Background Noise or Baseline Drift

Q1: My chromatogram shows a high background signal and/or a drifting baseline. What are the potential causes and how can I resolve this?

A1: High background noise and baseline drift can obscure the signal of your 13C labeled folate and affect the accuracy of quantification. The common causes and solutions are outlined below:

  • Contaminated Solvents or Reagents:

    • Cause: Impurities in solvents (e.g., water, acetonitrile, methanol) or additives (e.g., formic acid, ammonium acetate) can introduce background ions. Microbial growth in aqueous mobile phases is also a common issue.

    • Solution:

      • Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

      • Filter all mobile phases through a 0.22 µm filter before use.

      • Do not use detergents to clean solvent bottles as residues can cause significant contamination.[1] Rinse bottles with high-purity solvent instead.

      • Prepare mobile phases in a clean environment to avoid airborne contaminants.

      • Add a small percentage of organic solvent (e.g., 10%) to aqueous mobile phases to inhibit microbial growth if they are to be stored.[2]

  • Contamination from the LC-MS System:

    • Cause: Contaminants can accumulate in the LC system components (e.g., tubing, injector, pump) or the mass spectrometer's ion source over time. This can be due to sample matrix components, mobile phase additives, or bleed from the column.

    • Solution:

      • System Flush: Flush the entire LC system with a strong solvent mixture (e.g., 80% acetonitrile in water) to remove contaminants. Ensure the solvent is compatible with your column and system.

      • Clean the Ion Source: The ion source is prone to contamination buildup. Follow the manufacturer's instructions to clean the cone, needle, and transfer tube. Sonication in a mild cleaning solution may be necessary.[3]

      • Check for Leaks: Leaks in the system can introduce air and cause an unstable baseline. Check all fittings and connections.

  • Improper Sample Preparation:

    • Cause: Inadequate cleanup of the sample can introduce a large amount of matrix components into the system, leading to high background.

    • Solution:

      • Optimize Sample Cleanup: Employ a robust sample preparation method such as Solid-Phase Extraction (SPE) to effectively remove interfering substances. A detailed protocol for SPE is provided in the "Experimental Protocols" section.

      • Protein Precipitation: If using protein precipitation, ensure it is efficient by using cold acetonitrile and allowing sufficient time for precipitation at low temperatures.

Issue 2: Low Signal Intensity or Poor Sensitivity

Q2: The signal for my 13C labeled folate is weak, resulting in a high limit of detection (LOD) and limit of quantification (LOQ). What could be causing this and how can I improve it?

A2: Low signal intensity is a critical issue that can compromise the quantitative accuracy of your analysis. This is often a result of ion suppression or suboptimal instrument settings.

  • Ion Suppression from Matrix Effects:

    • Cause: Co-eluting compounds from the sample matrix can compete with the 13C labeled folate for ionization in the mass spectrometer's source, leading to a reduced signal. This is a common phenomenon in complex biological matrices like plasma or tissue extracts.

    • Solution:

      • Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte of interest from the region where matrix components, particularly phospholipids, elute. Using a different column chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity.

      • Enhance Sample Cleanup: As mentioned previously, effective sample preparation using techniques like SPE is crucial to remove ion-suppressing matrix components.

      • Dilute the Sample: In some cases, diluting the sample can reduce the concentration of interfering species and thereby lessen ion suppression. However, this will also dilute the analyte, so a balance must be found.

      • Use a Stable Isotope-Labeled Internal Standard: A 13C labeled internal standard is the best way to compensate for ion suppression as it co-elutes with the analyte and is affected by matrix effects in a similar manner, allowing for accurate correction during data analysis.

  • Suboptimal Mass Spectrometer Parameters:

    • Cause: The ion source parameters may not be optimized for your specific 13C labeled folate.

    • Solution:

      • Source Optimization: Infuse a standard solution of your 13C labeled folate and systematically tune the ion source parameters, such as gas flows, temperature, and spray voltage, to maximize the signal intensity.

  • Analyte Degradation:

    • Cause: Folates are known to be unstable and can degrade due to oxidation, light exposure, or inappropriate pH during sample preparation and storage.

    • Solution:

      • Use Antioxidants: Add antioxidants like ascorbic acid or 2-mercaptoethanol to all solutions used during sample preparation to prevent oxidative degradation.[4]

      • Protect from Light: Work with samples in low-light conditions and store them in amber vials to prevent photodegradation.

      • Control pH: Maintain the appropriate pH during extraction and storage to ensure the stability of the folate species.

Issue 3: Unexpected or Ghost Peaks in the Chromatogram

Q3: I am observing unexpected peaks, or "ghost peaks," in my chromatograms, even in blank injections. What is the source of these peaks and how can I eliminate them?

A3: Ghost peaks are a common and frustrating problem in LC-MS analysis. They are typically caused by carryover from previous injections or contamination in the system.

  • Carryover from Previous Injections:

    • Cause: Analytes from a previous, more concentrated sample can adsorb to surfaces in the injector, column, or transfer lines and then elute in subsequent runs.

    • Solution:

      • Optimize Injector Wash: Ensure the injector needle and loop are being adequately washed between injections. Use a strong solvent in the wash solution.

      • Inject Blanks: Run several blank injections (injecting only the mobile phase) after a high-concentration sample to wash out any residual analyte.

      • Check for Adsorption: If carryover persists, consider if the analyte is adsorbing to any specific part of the system. This may require more extensive cleaning or part replacement.

  • System Contamination:

    • Cause: Contaminants can be introduced from various sources as described in "Issue 1." These contaminants can accumulate on the column and elute as distinct peaks.

    • Solution:

      • Identify the Source: Systematically isolate different parts of the LC system (e.g., bypass the column, change mobile phase bottles) to pinpoint the source of the contaminating peak.

      • Thorough Cleaning: Once the source is identified, perform a thorough cleaning of the contaminated component or replace it.

Frequently Asked Questions (FAQs)

Q4: What are the most common sources of contamination in 13C labeled folate analysis?

A4: The most common sources of contamination include:

  • Solvents and Reagents: Even high-grade solvents can contain impurities that interfere with analysis.

  • Plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips.

  • Sample Matrix: Complex biological samples contain numerous endogenous compounds that can interfere with the analysis.

  • Cross-Contamination: Inadequate cleaning of lab equipment or carryover from previous samples.

  • Environment: Dust and other airborne particles can contaminate samples and solvents.

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The "post-extraction spike" method is a standard approach to quantify matrix effects. This involves comparing the peak area of an analyte spiked into the matrix extract (after extraction of a blank sample) with the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q6: Are there any specific isobaric interferences I should be aware of in folate analysis?

A6: Yes, one notable example is the interference between 5-formyltetrahydrofolate (5-formylTHF) and a degradation product of 5-methyltetrahydrofolate called MeFox (pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF). These compounds are isobaric (have the same nominal mass) and can be difficult to distinguish by mass spectrometry alone. Proper chromatographic separation is essential to avoid misidentification and inaccurate quantification.

Data Presentation

The following table summarizes quantitative data on the impact of matrix effects on folate analysis.

Matrix TypeAnalyteObserved Matrix EffectReference
E. coli LysateDimethyl THFStrong ion suppression (signal intensity was only 45% of that in buffer)[5]
Human PlasmaFolic AcidExtraction Recovery: 89.2% (RSD 5.9%)[6]
Human Plasma5-Methyltetrahydrofolic AcidExtraction Recovery: 92.5% (RSD 4.7%)[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Folate Analysis from Plasma

This protocol is a general guideline for cleaning up plasma samples for folate analysis using a strong anion exchange (SAX) SPE cartridge. Optimization may be required for specific applications.

  • Cartridge Conditioning:

    • Wash the SAX SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of the SPE loading buffer (e.g., a buffer at a specific pH to ensure the folate is charged).

  • Sample Loading:

    • Pre-treat the plasma sample by precipitating proteins with an equal volume of cold acetonitrile containing an antioxidant (e.g., 1% ascorbic acid).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Dilute the supernatant with the SPE loading buffer.

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the loading buffer to remove weakly bound impurities.

    • Wash the cartridge with a mild organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the folates from the cartridge with 1 mL of an appropriate elution buffer (e.g., a buffer with a higher salt concentration or a different pH to disrupt the interaction with the stationary phase).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_High_Background Start High Background Noise or Baseline Drift Check_Solvents Check Solvents & Reagents Start->Check_Solvents Use_LCMS_Grade Use fresh LC-MS grade solvents and reagents Check_Solvents->Use_LCMS_Grade Contaminated? Filter_Mobile_Phase Filter mobile phases (0.22 µm) Check_Solvents->Filter_Mobile_Phase Particulates? Clean_System Clean LC-MS System Use_LCMS_Grade->Clean_System Still high background Resolved Problem Resolved Use_LCMS_Grade->Resolved Success Filter_Mobile_Phase->Clean_System Still high background Filter_Mobile_Phase->Resolved Success Flush_System Flush with strong solvent Clean_System->Flush_System Clean_Ion_Source Clean ion source Clean_System->Clean_Ion_Source Optimize_Sample_Prep Optimize Sample Prep Flush_System->Optimize_Sample_Prep Still high background Flush_System->Resolved Success Clean_Ion_Source->Optimize_Sample_Prep Still high background Clean_Ion_Source->Resolved Success Use_SPE Implement/Optimize Solid-Phase Extraction (SPE) Optimize_Sample_Prep->Use_SPE Use_SPE->Resolved Success

Caption: Troubleshooting workflow for high background noise.

Troubleshooting_Low_Signal Start Low Signal Intensity or Poor Sensitivity Check_Ion_Suppression Investigate Ion Suppression Start->Check_Ion_Suppression Improve_Chroma Optimize chromatography to separate from matrix Check_Ion_Suppression->Improve_Chroma Enhance_Cleanup Improve sample cleanup (e.g., SPE) Check_Ion_Suppression->Enhance_Cleanup Optimize_MS Optimize MS Parameters Improve_Chroma->Optimize_MS Still low signal Resolved Problem Resolved Improve_Chroma->Resolved Success Enhance_Cleanup->Optimize_MS Still low signal Enhance_Cleanup->Resolved Success Tune_Source Tune ion source parameters Optimize_MS->Tune_Source Check_Degradation Check for Analyte Degradation Tune_Source->Check_Degradation Still low signal Tune_Source->Resolved Success Use_Antioxidants Use antioxidants (e.g., ascorbic acid) Check_Degradation->Use_Antioxidants Protect_From_Light Protect samples from light Check_Degradation->Protect_From_Light Use_Antioxidants->Resolved Success Protect_From_Light->Resolved Success

References

Dealing with in-source fragmentation of 5-MTHF-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-MTHF-13C6. It specifically addresses the common issue of in-source fragmentation encountered during LC-MS/MS analysis.

Troubleshooting Guide & FAQs

Q1: What is in-source fragmentation (ISF) and why is it a concern for 5-MTHF-13C6 analysis?

In-source fragmentation is a phenomenon in mass spectrometry where ions fragment within the ion source before they are transmitted to the mass analyzer.[1] This can lead to an underestimation of the precursor ion signal and an overestimation of fragment ion signals, potentially compromising the accuracy and precision of quantification. For an isotopically labeled internal standard like 5-MTHF-13C6, significant or variable in-source fragmentation can lead to inaccurate measurement of the corresponding unlabeled analyte.

Q2: I am observing a lower than expected signal for my 5-MTHF-13C6 precursor ion (m/z 466.2) and a prominent fragment ion. What is the likely cause?

This is a classic sign of in-source fragmentation. The energy within the ion source is likely causing the 5-MTHF-13C6 molecule to break apart before it can be measured as the intact precursor ion. The most common fragmentation for 5-MTHF is the loss of the glutamate moiety.

Q3: What are the typical fragment ions observed for 5-MTHF and its 13C6-labeled analogue?

For unlabeled 5-MTHF, a common fragmentation is the loss of the glutamic acid group, resulting in a fragment ion at approximately m/z 313.3 from the precursor ion of m/z 460.2.[2][3] For 5-MTHF-13C6, the precursor ion is at m/z 466.2. Assuming the fragmentation pattern is similar and the 13C labels are on the pteridine and p-aminobenzoate portions of the molecule, the corresponding fragment ion would be observed at approximately m/z 319.3.

Q4: How can I minimize in-source fragmentation of 5-MTHF-13C6?

In-source fragmentation is primarily influenced by the ion source temperature and the voltages applied to the ions as they travel from the source to the mass analyzer. To minimize this phenomenon, consider the following adjustments:

  • Reduce Ion Source Temperature: Higher temperatures can increase the internal energy of the ions, leading to greater fragmentation.[4] Gradually decrease the source temperature to find an optimal balance between efficient desolvation and minimal fragmentation.

  • Optimize Voltages: High declustering potentials (DP) or fragmentor voltages are used to desolvate ions but can also induce fragmentation.[1] Carefully optimize these parameters by systematically lowering the voltage and monitoring the precursor and fragment ion signals.

  • Mobile Phase Composition: While less direct, the mobile phase composition can influence ionization efficiency and, to some extent, the internal energy of the ions. Ensure your mobile phase is optimized for the analysis of folates, often including a low concentration of a weak acid like formic or acetic acid.[2]

Q5: Should I use the fragment ion for quantification if in-source fragmentation is unavoidable?

While it is possible to quantify using a fragment ion, it is generally not recommended if the fragmentation occurs in the source. The reproducibility of in-source fragmentation can be poor, leading to variability in your results. The preferred method is to optimize conditions to measure the intact precursor ion. If you must use a fragment ion, ensure that the fragmentation is highly reproducible across your sample set and calibration standards. This requires careful validation to demonstrate that the in-source fragmentation is consistent and does not introduce a bias.

Experimental Protocols

Sample Preparation for Plasma/Serum Analysis

This protocol is a general guideline and may require optimization for specific matrices.

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of 5-MTHF-13C6 internal standard solution to each sample, quality control, and calibration standard.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method for 5-MTHF Analysis

This is a representative method and should be optimized for your specific instrument and application.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 5-MTHF: Precursor m/z 460.2 -> Product m/z 313.3

    • 5-MTHF-13C6: Precursor m/z 466.2 -> Product m/z 319.3

  • Ion Source Parameters (Starting points for optimization):

    • Ion Source Gas 1 (Nebulizer Gas): 40 psi

    • Ion Source Gas 2 (Heater Gas): 50 psi

    • IonSpray Voltage: 4500 V

    • Temperature: 450°C

    • Declustering Potential (DP): 80 V

    • Collision Energy (CE): 25 V

Quantitative Data Summary

The following table provides a qualitative summary of the expected impact of key ion source parameters on the in-source fragmentation of 5-MTHF-13C6. The "Fragmentation Level" is an illustrative representation and actual values will vary depending on the specific instrument and conditions.

Ion Source ParameterSettingPrecursor Ion (m/z 466.2) SignalFragment Ion (m/z 319.3) SignalIllustrative Fragmentation Level
Temperature Low (e.g., 350°C)HighLowLow
Medium (e.g., 450°C)MediumMediumMedium
High (e.g., 550°C)LowHighHigh
Declustering Potential Low (e.g., 60 V)HighLowLow
Medium (e.g., 80 V)MediumMediumMedium
High (e.g., 100 V)LowHighHigh

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma/Serum Sample add_is Add 5-MTHF-13C6 IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS Detection (MRM) lc->ms quant Quantification ms->quant one_carbon_metabolism THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine MTHF 5-Methyl-THF (5-MTHF) MethyleneTHF->MTHF MTHFR MTHF->THF Homocysteine Homocysteine MTHF->Homocysteine Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Homocysteine->Methionine Methionine Synthase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine

References

Technical Support Center: 5-MTHF-13C6 Stability in Extraction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of 5-Methyltetrahydrofolate-13C6 (5-MTHF-13C6) in various extraction solvents, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Stability of 5-MTHF-13C6 in Common Extraction Solvents

The stability of 5-MTHF-13C6 is paramount for accurate quantification in biological matrices. As a reduced folate, it is highly susceptible to oxidation, which can be exacerbated by the choice of extraction solvent and experimental conditions. Below is a summary of findings on its stability in commonly used solvents.

Key Factors Influencing Stability:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of 5-MTHF degradation.[1][2] The degradation of folates is widely considered to be an oxidative process.[1]

  • Temperature: Elevated temperatures accelerate the degradation of 5-MTHF.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of 5-MTHF.[3]

  • pH: 5-MTHF exhibits varying stability at different pH levels, generally showing greater stability in neutral to slightly acidic conditions.[4][5][6]

Quantitative Data Summary

Direct comparative studies on the stability of 5-MTHF-13C6 across a range of pure extraction solvents are limited in publicly available literature. Most protocols emphasize the use of aqueous buffers fortified with antioxidants. The following table summarizes the stability of 5-MTHF in various solvent systems as inferred from published methodologies and stability studies.

Extraction Solvent SystemPrimary UseReported Stability & Key ConsiderationsAntioxidants Required
Aqueous Buffers (e.g., Phosphate, Acetate) Extraction from solid tissues, cells, and food matrices.Highly unstable without antioxidants due to dissolved oxygen. Stability is pH-dependent, with better stability generally observed around neutral pH.[4][5][6]Essential. Commonly used antioxidants include ascorbic acid, 2-mercaptoethanol, or dithiothreitol (DTT).[5]
Methanol Protein precipitation in plasma and serum samples.Used for short-term extraction and protein removal. Prolonged exposure can lead to degradation if not protected from oxygen and light. Often used in combination with aqueous buffers containing antioxidants.Highly Recommended. Ascorbic acid or other antioxidants should be included in the extraction workflow.
Acetonitrile Protein precipitation; component of SPE and HPLC mobile phases.Similar to methanol, it is effective for protein precipitation. Stability is a concern for long-term storage. Its use in validated HPLC methods suggests short-term stability.Highly Recommended. The addition of antioxidants is crucial to prevent oxidative degradation.
Aqueous-Organic Mixtures (e.g., Buffer/Methanol, Buffer/Acetonitrile) Combined extraction and protein precipitation.The aqueous component helps to maintain a stable pH, while the organic solvent aids in the precipitation of proteins. The presence of antioxidants in the aqueous phase is critical for stability.Essential. The combination of a buffered pH and antioxidants provides the most stable environment for extraction.

Experimental Protocols

Protocol for Extraction of 5-MTHF-13C6 from Plasma

This protocol is a standard method for the extraction of 5-MTHF-13C6 from plasma samples, incorporating best practices to ensure stability.

Materials:

  • Plasma sample containing 5-MTHF-13C6

  • Extraction Solvent: Methanol containing 1% (w/v) ascorbic acid (prepare fresh)

  • Internal Standard solution (if required)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing 1% ascorbic acid.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean tube. Avoid disturbing the protein pellet.

  • Solvent Evaporation (Optional): If concentration is required, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

Troubleshooting Guides and FAQs

Question: My 5-MTHF-13C6 recovery is consistently low. What could be the cause?

Answer: Low recovery of 5-MTHF-13C6 is often due to degradation during sample preparation and extraction. Consider the following troubleshooting steps:

  • Check your antioxidants: Ensure that your extraction solvent contains a sufficient concentration of a freshly prepared antioxidant such as ascorbic acid or DTT. Antioxidants degrade over time, so always use a fresh solution.

  • Minimize exposure to light and oxygen: 5-MTHF is sensitive to light and air.[1][3] Perform extraction steps under dim light and consider using amber-colored tubes. If possible, work in an oxygen-depleted environment (e.g., under a nitrogen blanket).

  • Keep samples cold: Perform all extraction steps on ice or at 4°C to minimize temperature-dependent degradation.

  • Optimize your extraction solvent: If using a purely organic solvent like methanol or acetonitrile, consider switching to an aqueous buffer system containing antioxidants, which may provide a more stable environment.

  • Evaluate extraction efficiency: In addition to degradation, low recovery could be due to inefficient extraction from the sample matrix. Ensure your chosen solvent is appropriate for your sample type and that you are allowing sufficient time for extraction.

Question: Can I store my extracted samples in the autosampler overnight for LC-MS analysis?

Answer: It is generally not recommended to store extracted 5-MTHF-13C6 samples in the autosampler for extended periods, even at refrigerated temperatures. Degradation can still occur in the processed extract. For best results, analyze the samples immediately after extraction. If storage is unavoidable, ensure the autosampler is refrigerated (e.g., 4°C) and that the samples are in a solvent containing antioxidants.

Question: What are the common degradation products of 5-MTHF, and can they interfere with my analysis?

Answer: The primary degradation pathway for 5-MTHF is oxidation. One of the major oxidation products is p-aminobenzoylglutamate (pABG). Other potential degradation products can also form. These degradation products have different chemical properties and will likely have different retention times in a chromatographic separation. However, significant degradation can lead to a loss of the parent analyte signal and potentially interfere with the quantification of other related compounds if their chromatographic peaks overlap.

Question: Is there a difference in stability between 5-MTHF and its 13C6-labeled counterpart?

Answer: The 13C6 isotope labeling is on the benzoyl ring of the p-aminobenzoylglutamate moiety. This labeling does not significantly alter the chemical properties of the molecule, including its susceptibility to oxidation. Therefore, 5-MTHF-13C6 is expected to have similar stability characteristics to the unlabeled 5-MTHF. The same precautions regarding exposure to oxygen, light, and heat should be taken.

Visualizations

Experimental Workflow for 5-MTHF-13C6 Extraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Thaw Plasma Sample on Ice add_solvent Add Ice-Cold Extraction Solvent (with Antioxidants) start->add_solvent 100 µL sample vortex Vortex Vigorously add_solvent->vortex 300 µL solvent incubate Incubate at -20°C vortex->incubate 30 sec centrifuge Centrifuge at 4°C incubate->centrifuge 20 min collect_supernatant Collect Supernatant centrifuge->collect_supernatant 10 min evaporate Evaporate Solvent (Optional) collect_supernatant->evaporate analyze LC-MS Analysis collect_supernatant->analyze reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->analyze

Caption: Workflow for the extraction of 5-MTHF-13C6 from plasma samples.

Logical Relationship of Factors Affecting 5-MTHF-13C6 Stability

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors oxygen Oxygen Exposure MTHF 5-MTHF-13C6 Stability oxygen->MTHF heat Elevated Temperature heat->MTHF light Light Exposure light->MTHF extreme_ph Extreme pH extreme_ph->MTHF antioxidants Antioxidants (e.g., Ascorbic Acid, DTT) antioxidants->MTHF low_temp Low Temperature (Ice/4°C) low_temp->MTHF darkness Protection from Light darkness->MTHF neutral_ph Neutral/Slightly Acidic pH neutral_ph->MTHF Degradation Degradation (Oxidation) MTHF->Degradation leads to

Caption: Factors influencing the stability and degradation of 5-MTHF-13C6.

References

Technical Support Center: Resolving Co-eluting 5-MTHF Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of 5-methyltetrahydrofolate (5-MTHF) isomers. The focus is on resolving the co-eluting diastereomers, (6S)-5-MTHF (the biologically active L-isomer) and (6R)-5-MTHF (the inactive D-isomer), with accurate quantification using the stable isotope-labeled internal standard, 5-MTHF-13C6.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing 5-MTHF isomers?

A1: The main challenge is the separation of the D- and L-diastereomers of 5-MTHF.[1] These isomers are structurally very similar, leading to co-elution on standard, non-chiral chromatography columns.[2] Additionally, complex sample matrices, such as dietary supplements or biological fluids like plasma, can introduce interfering compounds.[3][4] Folate species can also be unstable and prone to interconversion, requiring careful sample handling.[4][5]

Q2: What is the role of 5-MTHF-13C6 in this analysis? Does it help separate the isomers?

A2: 5-MTHF-13C6 is a stable isotope-labeled version of 5-MTHF and serves as an internal standard (IS) for quantitative analysis.[6] It does not aid in the chromatographic separation of the D- and L-isomers. Its purpose is to improve the accuracy and precision of the measurement.[7][8] By adding a known amount of 5-MTHF-13C6 to each sample, it allows for correction of variability during sample preparation, extraction, and instrument analysis.[7][9]

Q3: What is the recommended analytical technique for separating 5-MTHF isomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique.[1][3][10] Chiral HPLC columns create a specific environment that allows for the differential interaction and, therefore, separation of the D- and L-isomers.[2][11]

Q4: Which type of chiral column is best for 5-MTHF isomer separation?

A4: Several types of chiral stationary phases have been successfully used. Protein-based columns, such as those with bonded bovine serum albumin (BSA) or human serum albumin (HSA), are frequently reported to provide good separation.[3][10][11] Columns based on macrocyclic glycopeptide antibiotics, like teicoplanin (e.g., Chirobiotic T), have also been shown to be effective.[3][10]

Q5: My 5-MTHF-13C6 internal standard is showing a split or broad peak. What could be the cause?

A5: Since 5-MTHF-13C6 is a stable isotope-labeled analog, it will also exist as D- and L-isomers if synthesized from a racemic mixture. When using a chiral column capable of separating the 5-MTHF isomers, you should expect to see two peaks for the 5-MTHF-13C6 internal standard if it is not isotopically and stereochemically pure. It is crucial to use a stereochemically pure (6S)-5-MTHF-13C6 or to account for the presence of both isomers in your data analysis.

Troubleshooting Guides

Issue 1: Poor or No Separation of D- and L-5-MTHF Peaks

Symptom: Your chromatogram shows a single, potentially broad peak for 5-MTHF, even when analyzing a standard known to contain both D- and L-isomers.

Possible Causes & Solutions:

  • Incorrect Column: You are using a standard achiral column (e.g., C18).

    • Solution: You must use a chiral column specifically designed for separating stereoisomers. Recommended columns include ChiralPak HSA, Chirobiotic T, or BSA-bonded silica columns.[3][10][11]

  • Suboptimal Mobile Phase Composition: The mobile phase conditions are not conducive to chiral recognition on the column.

    • Solution: Methodically optimize your mobile phase. Key parameters to adjust include:

      • pH: The pH of the aqueous portion of the mobile phase is critical for protein-based chiral columns. The optimal range for an HSA column is often between pH 5.0 and 7.0.[10]

      • Buffer Concentration: Ammonium acetate or sodium phosphate buffers are commonly used.[3][11] Adjusting the concentration can impact retention and resolution.

      • Organic Modifier: The type and percentage of the organic modifier (e.g., acetonitrile, methanol) can significantly alter selectivity.[3][10]

  • Inappropriate Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Adjust the column temperature. Lowering the temperature often enhances separation for chiral compounds, though this may increase analysis time and backpressure. A typical starting point is 30°C.[3]

Issue 2: Inconsistent Retention Times and Poor Peak Shape

Symptom: The retention times for your 5-MTHF isomers and the 5-MTHF-13C6 internal standard are shifting between injections, and peaks may be tailing or fronting.

Possible Causes & Solutions:

  • Lack of System Equilibration: The column has not been sufficiently equilibrated with the mobile phase before injection.

    • Solution: Ensure the HPLC system is equilibrated for an adequate amount of time (e.g., 20-30 minutes) or until a stable baseline is achieved before starting the analytical run.

  • Sample Matrix Effects: Components in your sample extract are interfering with the chromatography.

    • Solution: Improve your sample preparation procedure. Techniques like solid-phase extraction (SPE) or the use of folate binding protein affinity columns can help clean up the sample and remove interfering substances.[3][7][12]

  • Analyte Degradation: 5-MTHF is sensitive to oxidation.

    • Solution: Incorporate an antioxidant stabilizer, such as L-cysteine or ascorbic acid, into your extraction and sample diluent solutions.[1][3] Keep samples at a low temperature (e.g., 6°C in the autosampler) to minimize degradation.[3]

Experimental Protocols

Protocol 1: Chiral HPLC-MS Method for Separation of D- and L-5-MTHF

This protocol is a representative method based on published literature for the analysis of 5-MTHF isomers in dietary supplements.[1][3]

  • Sample Preparation:

    • Accurately weigh the sample and transfer it to a suitable volumetric flask.

    • Add an extraction solution containing an antioxidant (e.g., 1% L-cysteine in an aqueous buffer).

    • Spike the sample with a known concentration of (6S)-5-MTHF-13C6 internal standard.

    • Vortex or sonicate to ensure complete dissolution and extraction.

    • Centrifuge to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC-MS Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Mass Spectrometer: A tandem mass spectrometer capable of selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

    • Column: ChiralPak HSA (Human Serum Albumin) column.

    • Mobile Phase: Isocratic elution with a mixture of 100 mM ammonium acetate (pH 6.8) and acetonitrile (97:3, v/v).[3][10]

    • Flow Rate: 0.25 mL/min.[3][10]

    • Column Temperature: 30°C.[3]

    • Autosampler Temperature: 6°C.[3]

    • Injection Volume: 10 µL.

    • MS Detection:

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

      • Monitoring: Use selected ion monitoring (SIM) for the [M-H]⁻ or [M+H]⁺ ions.

        • 5-MTHF (D- and L-isomers): m/z 459

        • 5-MTHF-13C6 (Internal Standard): m/z 465 (assuming 6 carbon-13 atoms)

Quantitative Data Summary

The following tables summarize typical parameters and performance data for HPLC-MS methods developed for the quantification of 5-MTHF isomers.

Table 1: Representative Chromatographic Conditions

ParameterCondition 1[3][10]Condition 2[11]
Column ChiralPak HSABovine Serum Albumin (BSA)-bonded silica
Mobile Phase 100 mM Ammonium Acetate (pH 6.8) / Acetonitrile (97:3)25 mM Sodium Phosphate buffer (pH 7.4)
Elution Mode IsocraticIsocratic
Flow Rate 0.25 mL/minNot specified, typical 0.5-1.0 mL/min
Temperature 30°CNot specified

Table 2: Method Validation and Performance Data

ParameterValue RangeReference
Linearity (R²) >0.99[1][3]
Concentration Range 1 - 160 µg/mL[1][3]
Limit of Detection (LOD) 0.2 x 10⁻⁹ mol/L[12]
Limit of Quantitation (LOQ) 0.55 x 10⁻⁹ mol/L[12]
Intra-assay CV (%) < 9.0%[7][8]
Inter-assay CV (%) < 9.5%[7][8]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Dietary Supplement, Plasma) Spike Spike with 5-MTHF-13C6 Internal Standard Sample->Spike Extract Extract with Antioxidant Buffer Spike->Extract Cleanup Centrifuge & Filter Extract->Cleanup HPLC Chiral HPLC Separation Cleanup->HPLC MS Tandem MS Detection HPLC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify D- & L-5-MTHF Calculate->Quantify

Caption: Analytical workflow for chiral separation and quantification of 5-MTHF isomers.

Troubleshooting action_node action_node start_node Poor Isomer Separation q1 Using a Chiral Column? start_node->q1 q2 Mobile Phase Optimized? q1->q2 Yes a1_no Switch to Chiral Column (e.g., HSA, BSA, Chirobiotic T) q1->a1_no No q3 Column Temp Optimized? q2->q3 Yes a2_no Adjust pH (5.0-7.0) Adjust Buffer Concentration Test Organic Modifier % q2->a2_no No a3_no Test Lower Temperatures (e.g., 25-30°C) q3->a3_no No end_node Separation Achieved a1_no->end_node a2_no->end_node a3_no->end_node

Caption: Troubleshooting logic for resolving co-eluting D- and L-5-MTHF isomers.

References

Minimizing ion suppression for accurate folate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate folate quantification in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for folate analysis?

A: Ion suppression is a matrix effect where molecules co-eluting with the analyte of interest interfere with the analyte's ionization process in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and high variability in results.[3][4] Folate analysis is particularly susceptible because folates are often present at low concentrations in complex biological matrices like plasma or serum, which are rich in potentially interfering substances such as salts, proteins, and phospholipids.

Q2: My folate signal is low and inconsistent. How can I determine if ion suppression is the cause?

A: The most definitive method to identify ion suppression is a post-column infusion experiment .[3] This involves:

  • Continuously infusing a standard solution of your folate analyte directly into the mass spectrometer, bypassing the LC column, to generate a stable, elevated baseline signal.

  • Injecting a blank, extracted sample matrix (e.g., protein-precipitated plasma without the analyte) onto the LC column.

  • Monitoring the stable baseline. Any dips or drops in the signal indicate retention times where matrix components are eluting and causing ion suppression.[3]

If your analyte's retention time coincides with one of these suppression zones, your results are likely affected. Other symptoms that suggest ion suppression include poor reproducibility between replicate injections (high %RSD) and a loss of linearity at higher concentrations.[3][5]

Q3: What are the most common sources of ion suppression in biological samples?

A: The primary sources of ion suppression from biological matrices are:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic and often co-elute with analytes in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts can alter the physical properties of the ESI droplets, hindering efficient ionization.[1]

  • Proteins and Peptides: While larger proteins are often removed, residual peptides can still interfere with the ionization process.[3]

Exogenous sources can also contribute, including mobile phase additives (e.g., trifluoroacetic acid - TFA), and contaminants leached from plasticware.[2]

Troubleshooting Guide: Minimizing Ion Suppression

This section provides actionable solutions to common problems encountered during folate quantification.

Problem 1: Significant ion suppression is detected at the retention time of my folate analyte.

Solution A: Improve Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

  • Protein Precipitation (PPT): This is a fast and simple method, but it is often insufficient as it does not effectively remove phospholipids.[6] It is best suited for cleaner matrices or when followed by further cleanup.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analyte from matrix components.[6] It is highly effective at removing both proteins and phospholipids. Various SPE sorbents (e.g., reversed-phase C18, ion-exchange) can be optimized for folate analysis.[7]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate folates from interfering substances based on their differential solubility in immiscible liquids.

Solution B: Optimize Chromatographic Separation

If improved cleanup is not feasible, modify your LC method to shift the folate peak away from the ion suppression zone.

  • Adjust Gradient: Alter the slope of your mobile phase gradient. A shallower gradient can improve the separation between your analyte and interfering matrix components.[8]

  • Change Column Chemistry: If using a standard C18 column, consider alternative chemistries. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining and separating polar compounds like folates from non-polar interferences like phospholipids.[1][9]

  • Use Metal-Free Components: Some compounds can chelate with metal surfaces in standard stainless steel columns and tubing, leading to peak tailing and signal loss. Using PEEK or other metal-free columns and tubing can mitigate this issue.[10]

Diagram: Troubleshooting Decision Tree for Ion Suppression

The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues.

IonSuppressionTroubleshooting start Start: Low or Inconsistent Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppressed Is Suppression Observed at Analyte RT? check_suppression->is_suppressed improve_sample_prep Improve Sample Preparation (e.g., Switch from PPT to SPE) is_suppressed->improve_sample_prep  Yes   no_suppression Issue is Likely Not Ion Suppression is_suppressed->no_suppression  No   use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sample_prep->use_is optimize_lc Optimize LC Method (Gradient, Column, Flow Rate) end_resolved Problem Resolved optimize_lc->end_resolved use_is->optimize_lc check_instrument Troubleshoot Instrument: - Check spray/source - Verify MS tuning - Check for leaks/clogs no_suppression->check_instrument check_instrument->end_resolved

Caption: A decision tree for troubleshooting low and inconsistent LC-MS signals.

Problem 2: My recovery is good, but the signal is still variable between samples.

Solution: Use an Appropriate Internal Standard

For quantitative analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., ¹³C or ²H labeled). It co-elutes with the analyte and experiences the same degree of ion suppression.[11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.

Quantitative Data: Sample Preparation Method Comparison

The choice of sample preparation significantly impacts data quality. The following tables summarize quantitative data on recovery and matrix effects from published literature for different methods.

Table 1: Matrix Effect and Recovery Data for Protein Precipitation Method

Method: Plasma protein precipitation with methanol containing stabilizers. Data is for Folic Acid (FA) and 5-Methyltetrahydrofolic acid (5-M-THF).[11][12]

AnalyteConcentration LevelMean Recovery (%) (n=6)RSD (%)Mean Matrix Effect (%) (n=6)RSD (%)
Folic Acid Low (0.498 ng/mL)90.66.593.54.8
Medium (1.99 ng/mL)92.15.395.23.5
High (15.9 ng/mL)93.54.196.82.9
5-M-THF Low (10.1 ng/mL)88.97.291.75.1
Medium (20.2 ng/mL)90.35.894.34.2
High (40.4 ng/mL)91.84.595.93.3

Note: Matrix Effect (%) is calculated as (Peak Area in Matrix) / (Peak Area in Neat Solution) x 100%. A value <100% indicates ion suppression.

Table 2: Comparison of Analyte Recovery Using Different SPE Methods

Data shows mean recovery of various folate species from serum using a 96-well SPE plate cleanup.[13]

Folate SpeciesMean Recovery (%)
5-methyltetrahydrofolate (5-MTHF)99.4
Folic Acid (FA)100.0
Tetrahydrofolate (THF)78.0
5-formyltetrahydrofolate91.7
5,10-methenyltetrahydrofolate108.0

Experimental Protocols

Protocol 1: Protein Precipitation for Folate Analysis in Plasma

This protocol is a general guideline for removing the bulk of proteins from plasma samples.

Materials:

  • Plasma sample, stored at -80°C

  • Ice-cold acetonitrile (ACN) or methanol

  • Antioxidant/stabilizer solution (e.g., 1% (w/v) ascorbic acid or 10 mg/mL 2-mercaptoethanol in water)[11]

  • Microcentrifuge tubes

  • Vortex mixer and refrigerated centrifuge

Procedure:

  • Thaw plasma samples on ice, protected from light.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the antioxidant/stabilizer solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[14][15]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis. Avoid disturbing the protein pellet.

Protocol 2: Solid-Phase Extraction (SPE) for Folate Analysis in Plasma

This protocol provides a more rigorous cleanup to remove phospholipids and other interferences. This is a general example using a polymeric reversed-phase SPE plate.

Materials:

  • Plasma sample with antioxidant (prepared as in steps 1-3 of Protocol 1)

  • SPE Plate (e.g., 96-well polymeric reversed-phase, 30 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE Wash Buffer (e.g., 5% Methanol in water)

  • Elution Buffer (e.g., Methanol or Acetonitrile with 0.1% formic acid)

  • SPE vacuum manifold or positive pressure manifold

Procedure:

  • Condition: Add 1 mL of methanol to each well of the SPE plate, and pass it through using low vacuum. Follow with 1 mL of water. Do not let the sorbent bed go dry.

  • Load: Load the prepared plasma sample (from Protocol 1, step 3) onto the conditioned SPE plate. Apply low vacuum to slowly draw the sample through the sorbent bed.

  • Wash: Add 1 mL of SPE Wash Buffer to each well to remove salts and other polar interferences. Apply vacuum until all liquid has passed through. This step can be repeated for a more thorough wash.

  • Elute: Place a clean collection plate inside the manifold. Add 500 µL of Elution Buffer to each well. Allow it to soak for 30-60 seconds, then apply vacuum to collect the eluate containing the folate analytes.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Diagram: General Workflow for Folate Analysis

This diagram illustrates the key stages of a typical folate quantification workflow, highlighting steps where ion suppression can be introduced and mitigated.

FolateWorkflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_mitigation Mitigation Points Sample 1. Sample Collection (Plasma, Serum) Stabilize 2. Add Stabilizers (e.g., Ascorbic Acid) Sample->Stabilize Prep 3. Sample Prep (PPT or SPE) Stabilize->Prep LC 4. LC Separation (C18 or HILIC) Prep->LC Mit_Prep Remove Matrix Interferences Prep->Mit_Prep MS 5. MS Detection (ESI Source) LC->MS Mit_LC Separate Analyte from Matrix LC->Mit_LC Data 6. Data Analysis MS->Data MS->Mit_Prep Ion Suppression Occurs Here Mit_MS Use SIL-IS for Correction Data->Mit_MS

Caption: A workflow for folate analysis highlighting key mitigation points.

Diagram: Mechanism of Electrospray Ion Suppression

This diagram provides a simplified model of how matrix components interfere with analyte ionization in an ESI source.

ESIMechanism Mechanism of Ion Suppression in ESI Source cluster_good Optimal Ionization (Clean Sample) cluster_bad Ion Suppression (Matrix Present) A1 Folate GasPhase1 Analyte Ions To MS A1->GasPhase1 Efficient Ionization A2 Folate A2->GasPhase1 Efficient Ionization A3 Folate A3->GasPhase1 Efficient Ionization Droplet1 ESI Droplet (+) GasPhase2 Reduced Ions To MS B1 Folate B1->GasPhase2 Inefficient Ionization M1 Matrix M2 Matrix M3 Matrix Droplet2 ESI Droplet (+)

Caption: Competition between folate and matrix molecules for charge in an ESI droplet.

References

Technical Support Center: 5-MTHF-13C6 Stability and Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-MTHF-13C6. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 5-MTHF-13C6 in solution at different pH values?

A1: 5-Methyltetrahydrofolate (5-MTHF), and by extension its isotopically labeled form 5-MTHF-13C6, is relatively stable across a broad pH range. Studies have shown that it remains stable in solutions with a pH ranging from 2 to 10, especially when protected from light and oxygen.[1][2] However, prolonged exposure to highly acidic or alkaline conditions, particularly at elevated temperatures, can lead to degradation. For optimal stability during sample preparation and analysis, it is recommended to maintain the pH between 4 and 8.[1]

Q2: What are the primary factors that can cause degradation of 5-MTHF-13C6 during my experiments?

A2: The main factors contributing to the degradation of 5-MTHF-13C6 are:

  • Oxidation: 5-MTHF is highly susceptible to oxidation, which is considered the primary degradation pathway. The presence of dissolved oxygen can significantly accelerate its breakdown.[3]

  • Temperature: Elevated temperatures can increase the rate of degradation. It is crucial to store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and minimize exposure to heat during sample processing.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation of 5-MTHF.[3] Samples should be handled in amber vials or under low-light conditions.

  • pH: While relatively stable over a wide range, extreme pH values can promote hydrolysis and other degradation reactions.

Q3: How does pH affect the ionization state of 5-MTHF-13C6?

A3: The ionization state of 5-MTHF-13C6 is dependent on the pH of the solution due to the presence of multiple ionizable functional groups. The molecule has several predicted pKa values, which indicate the pH at which a particular group is 50% ionized. The key ionizable groups and their predicted pKa values are:

  • Carboxylic acid groups (on the glutamate moiety): These have acidic pKa values, typically around 3.22 and 4.64. At physiological pH (~7.4), these groups will be deprotonated, carrying a negative charge.

  • Pteridine ring system: This part of the molecule contains basic nitrogen atoms. The strongest basic pKa is predicted to be around 4.64.

The overall charge of the 5-MTHF-13C6 molecule will, therefore, change with pH, influencing its solubility, chromatographic retention, and interaction with other molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 5-MTHF-13C6, particularly with LC-MS/MS.

Issue 1: Low or No Signal of 5-MTHF-13C6 in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Degradation during Sample Preparation - Prepare fresh solutions of 5-MTHF-13C6 in a buffer containing antioxidants (e.g., 0.1% ascorbic acid or a combination of ascorbic acid and β-mercaptoethanol).- Work quickly and keep samples on ice or in a cooled autosampler.- Protect samples from light by using amber vials.
Incorrect MS/MS Parameters - Verify the precursor and product ion m/z values for 5-MTHF-13C6. For a +1 charge state, the precursor ion will be [M+H]+.- Optimize collision energy and other MS/MS parameters using a fresh, known concentration of the standard.
Poor Ionization - Adjust the mobile phase pH. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation.- Check the electrospray ionization (ESI) source settings, including spray voltage, gas flow, and temperature.
Chromatographic Issues - Ensure the analytical column is appropriate for the analysis of polar compounds.- Check for column clogging or degradation.- Verify the mobile phase composition and gradient program.
Issue 2: High Variability in 5-MTHF-13C6 Signal Intensity
Potential Cause Troubleshooting Steps
Inconsistent Sample Degradation - Ensure uniform handling of all samples, standards, and quality controls. This includes consistent timing for each step of the sample preparation process.- Maintain a consistent temperature for all samples throughout the preparation and analysis workflow.
Matrix Effects - Perform a matrix effect study by comparing the signal of 5-MTHF-13C6 in a pure solvent versus a sample matrix.- If significant ion suppression or enhancement is observed, consider using a more effective sample cleanup method (e.g., solid-phase extraction) or a different chromatographic method to separate the analyte from interfering matrix components.
Autosampler Issues - Check the autosampler for leaks, bubbles in the syringe, or incorrect injection volumes.- Ensure the autosampler temperature is consistently maintained at the set point.

Data Presentation

The following table provides representative data on the stability of 5-MTHF in solution at different pH values and temperatures. While this data is for the unlabeled compound, similar stability is expected for 5-MTHF-13C6.

Table 1: Representative Stability of 5-MTHF in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)Remaining 5-MTHF (%)
3602~90%
5602~95%
7602~92%
3802~75%
5802~85%
7802~80%
31001~50%
51001~65%
71001~60%

Note: This table is compiled from kinetic degradation data and serves as an illustrative guide. Actual stability may vary depending on the specific buffer system, presence of antioxidants, and exposure to light and oxygen.

Experimental Protocols

Protocol 1: pH Stability Study of 5-MTHF-13C6
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10. Add an antioxidant such as ascorbic acid to a final concentration of 0.1% (w/v) to each buffer.

  • Preparation of 5-MTHF-13C6 Stock Solution: Prepare a concentrated stock solution of 5-MTHF-13C6 in an appropriate solvent (e.g., water with 0.1% ascorbic acid).

  • Incubation: Dilute the 5-MTHF-13C6 stock solution in each pH buffer to a final working concentration. Aliquot the solutions into amber vials and incubate them at a constant temperature (e.g., 25°C, 37°C, or a higher temperature for accelerated stability testing).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples by a validated LC-MS/MS method to determine the concentration of remaining 5-MTHF-13C6.

  • Data Analysis: Calculate the percentage of 5-MTHF-13C6 remaining at each time point relative to the initial concentration (time 0).

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock 5-MTHF-13C6 Stock Working_Solutions Dilute to Working Solutions Stock->Working_Solutions Buffers pH Buffers (2-10) with Antioxidant Buffers->Working_Solutions Incubate Incubate at Constant Temperature Working_Solutions->Incubate Time_Points Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Time_Points LCMS LC-MS/MS Analysis Time_Points->LCMS Data Calculate % Remaining LCMS->Data

Caption: Experimental workflow for assessing the pH stability of 5-MTHF-13C6.

Ionization_pH cluster_acidic Acidic pH (<3) cluster_neutral Neutral pH (~7) cluster_basic Basic pH (>9) pH_Scale pH Scale Cationic Predominantly Cationic (+) Zwitterionic Zwitterionic/Net Negative (-/2-) Anionic Predominantly Anionic (2-/3-) Cationic->Zwitterionic Increasing pH Zwitterionic->Anionic Increasing pH

Caption: Relationship between pH and the predominant ionization state of 5-MTHF-13C6.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 5-Methyltetrahydrofolic Acid Quantification Using a ¹³C₆-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 5-methyltetrahydrofolic acid (5-MTHF), the primary active form of folate in the body. Accurate measurement of 5-MTHF is crucial in various research and clinical settings, including nutritional assessment, pharmacokinetic studies, and drug development. The use of a stable isotope-labeled internal standard, such as 5-Methyltetrahydrofolic acid-¹³C₆ (¹³C₆-5-MTHF), is a key strategy for achieving precise and accurate results by correcting for variability during sample preparation and analysis.

This document outlines the performance of the widely used Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, presenting key validation parameters from various studies. Detailed experimental protocols and workflow visualizations are also provided to support researchers in the implementation of these analytical techniques.

Performance Comparison of Analytical Methods

The quantification of 5-MTHF in biological matrices is predominantly achieved through LC-MS/MS due to its high sensitivity and specificity.[1][2] While other methods like microbiological assays and High-Performance Liquid Chromatography with UV detection (HPLC-UV) exist, LC-MS/MS coupled with stable isotope dilution is considered the gold standard for its accuracy.[3]

Below is a summary of validation parameters for LC-MS/MS methods from several studies, demonstrating the typical performance characteristics when using a ¹³C-labeled internal standard.

Table 1: Linearity of 5-MTHF Quantification by LC-MS/MS
Study ReferenceMatrixLinear RangeCorrelation Coefficient (R²)
GREGORY et al. (2000)[1][2]Plasma1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/LNot Reported
FINGLAS et al. (2002)[3][4]Plasma, Urine0 to 9 x 10⁻⁹ mol/LLinear
PAWLOSKY et al. (2001)[5]Serum0.94 to 97 ng/mLNot Reported
LIU et al. (2022)[6]Dietary Supplements1 to 160 µg/mL>0.99
KORTENHAMMER et al. (2019)[7]PlasmaNot SpecifiedNot Reported
Table 2: Precision of 5-MTHF Quantification by LC-MS/MS
Study ReferenceMatrixIntra-Assay CV (%)Inter-Assay CV (%)
GREGORY et al. (2000)[1][2]Plasma< 8.6< 9.0
KORTENHAMMER et al. (2019)[7]Plasma (60 µL)3.353.66
KORTENHAMMER et al. (2019)[7]Plasma (30 µL)4.515.02
PAWLOSKY et al. (2001)[5]Serum5.3 (overall)Not Reported
PFEIFFER et al. (2017)[8]Serum2.8 - 3.6Not Reported
Table 3: Accuracy and Recovery of 5-MTHF Quantification by LC-MS/MS
Study ReferenceMatrixSpiked Recovery (%)Mean Relative Bias (%)
KORTENHAMMER et al. (2019)[7]Plasma99.3 - 102Not Reported
PFEIFFER et al. (2018)[9]Serum59 - 138 (Group 1), 82 - 111 (Group 2)-24 to 30 (Group 1), -0.6 to 16 (Group 2)
LIU et al. (2022)[6]Dietary Supplements92.76 ± 2.69Not Reported
Table 4: Limits of Detection (LOD) and Quantification (LOQ) of 5-MTHF by LC-MS/MS
Study ReferenceMatrixLODLOQ
GREGORY et al. (2000)[1]Plasma1.2 x 10⁻¹¹ mol/LNot Reported
FINGLAS et al. (2002)[3][4]Plasma, Urine0.2 x 10⁻⁹ mol/L0.55 x 10⁻⁹ mol/L
KORTENHAMMER et al. (2019)[7]Plasma1.51 nmol/L4.51 nmol/L
PFEIFFER et al. (2017)[8]Serum≤0.3 nmol/LNot Reported

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for the quantification of 5-MTHF in biological matrices using LC-MS/MS with a ¹³C₆-5-MTHF internal standard.

Protocol 1: Quantification of 5-MTHF in Human Plasma

This protocol is based on the methods described by Gregory et al. (2000) and Finglas et al. (2002).[1][2][3][4]

1. Sample Preparation:

  • To 2 mL of human plasma, add a known amount of ¹³C₅-5-MTHF internal standard.[1][2]

  • Purify the sample using folate binding protein affinity columns.[1][2][3][4]

  • Elute the bound folates and concentrate the eluent.

2. Liquid Chromatography:

  • Column: Superspher 100RP18 (4 µm) or similar C18 column.[3][4]

  • Mobile Phase A: 0.1 M Acetic Acid (pH 3.3).[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 250 µL/min.[3][4]

  • Gradient: A suitable gradient to separate 5-MTHF from other matrix components.

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous 5-MTHF and the ¹³C₅-5-MTHF internal standard.

Protocol 2: High-Throughput Quantification of 5-MTHF in Human Serum

This protocol is adapted from the high-throughput method described by Pfeiffer et al. (2017).[8]

1. Sample Preparation:

  • Use a smaller serum volume (e.g., 150 µL).[8]

  • Add a mixed internal standard solution containing ¹³C₅-5-MTHF.[8]

  • Perform automated solid-phase extraction (SPE) using 96-well plates with a phenyl sorbent.[8]

2. Liquid Chromatography:

  • Employ a rapid LC method suitable for high-throughput analysis.

3. Mass Spectrometry:

  • Ionization: ESI.

  • Detection Mode: MRM.

  • MRM Transitions: Monitor transitions for 5-MTHF and its ¹³C-labeled internal standard.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of 5-MTHF and a typical workflow for its analytical validation.

cluster_folate_cycle One-Carbon Metabolism cluster_application Biological Functions THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine MethyleneTHF->THF FiveMTHF 5-Methyl-THF MethyleneTHF->FiveMTHF MTHFR DNA DNA Synthesis (Thymidylate) MethyleneTHF->DNA MTHFR MTHFR FiveMTHF->THF MS Homocysteine Homocysteine Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MS Methionine Synthase Methylation Methylation Reactions SAM->Methylation

Caption: Simplified diagram of the folate metabolic pathway highlighting the role of 5-Methyltetrahydrofolate.

cluster_workflow Bioanalytical Method Validation Workflow cluster_parameters Validation Parameters start Biological Sample (e.g., Plasma, Serum) spike Spike with ¹³C₆-5-MTHF Internal Standard start->spike extraction Sample Preparation (e.g., SPE, Protein Precipitation) spike->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant validation Method Validation quant->validation end Validated Results validation->end linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity

Caption: General workflow for the validation of an analytical method for 5-MTHF using an internal standard.

References

A Head-to-Head Battle of Internal Standards: 5-MTHF-13C6 vs. Deuterium-Labeled 5-MTHF in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative bioanalysis, the choice of a suitable internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective, data-driven comparison of 5-MTHF-13C6 and deuterium-labeled 5-MTHF as internal standards to inform the selection of the optimal internal standard for your analytical needs.

The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer. This ensures accurate correction for any variability that may occur. While both 13C-labeled and deuterated 5-MTHF serve this purpose, subtle but significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.

The Critical Difference: A Comparative Overview

The primary distinctions between 5-MTHF-13C6 and deuterium-labeled 5-MTHF internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects. While deuterium-labeled standards are often more readily available and cost-effective, a growing body of evidence points to the superior performance of 13C-labeled standards for robust and accurate quantitative bioanalysis.[1][2]

Chromatographic Co-elution

One of the most significant advantages of 13C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1][3] Because the mass difference is distributed throughout the carbon backbone of the molecule, the physicochemical properties such as polarity and hydrophobicity remain virtually identical to the native compound.

In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This phenomenon, known as the "isotope effect," arises from the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[4]

Isotopic Stability

13C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[2] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[4] This can lead to a loss of the isotopic label and inaccurate quantification.

Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, represent a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, 13C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1]

Quantitative Performance Data

The following tables summarize quantitative data from various studies, highlighting the performance differences between 13C-labeled and deuterium-labeled internal standards. While direct comparative data for 5-MTHF is limited, the presented data from other small molecules illustrates the general performance advantages of 13C labeling.

Table 1: Accuracy & Precision

AnalyteInternal Standard TypeMean Bias (%)Standard Deviation (%)Key Findings & Reference
Generic DrugDeuterated (²H)96.8%8.6%Can provide acceptable accuracy and precision but is more susceptible to errors from chromatographic shifts.[3]
Generic Drug¹³C-Labeled100.3%7.6%Demonstrates improved accuracy and precision due to better compensation for analytical variability.[3]
CarvedilolDeuterated (²H)Potentially up to 40% errorNot SpecifiedSignificant error was observed due to imperfect retention time matching and differential matrix effects.[4]
Various LipidsDeuterated (²H)Not SpecifiedHigher %CV
Various Lipids¹³C-LabeledNot SpecifiedSignificantly reduced %CVUse of ¹³C-IS in lipidomics significantly reduced the coefficient of variation compared to deuterated standards.[5]

Table 2: Matrix Effect and Isotopic Stability

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings & Reference
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[4]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[2]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following is a generalized experimental protocol for the quantification of 5-MTHF in human plasma using a stable isotope-labeled internal standard with LC-MS/MS. This protocol can be adapted for a head-to-head comparison of 5-MTHF-13C6 and a deuterium-labeled 5-MTHF.

Protocol: Quantification of 5-MTHF in Human Plasma

1. Materials and Reagents:

  • 5-MTHF analytical standard

  • 5-MTHF-13C6 or Deuterium-labeled 5-MTHF internal standard

  • Control human plasma

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases

  • Ascorbic acid

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of the 5-MTHF and the internal standard in a solution of 1 g/L ascorbic acid.[6]

  • Prepare working standard solutions for the calibration curve by serially diluting the 5-MTHF stock solution.

  • Prepare a working internal standard solution at a fixed concentration.

3. Sample Preparation:

  • To 150 µL of plasma sample, calibrator, or quality control sample, add the working internal standard solution.

  • Add protein precipitation solvent (e.g., acetonitrile).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for 5-MTHF.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-MTHF and the labeled internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Key Differences

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the critical differences in chromatographic behavior between the two types of internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (5-MTHF-13C6 or d-5-MTHF) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 Injection p7->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

General experimental workflow for sample analysis.

chromatographic_behavior cluster_13C 5-MTHF-13C6 cluster_D Deuterium-labeled 5-MTHF analyte1 5-MTHF is1 5-MTHF-13C6 a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 is_a1 is_a1 is_a2 is_a2 is_a1->is_a2 is_a3 is_a3 is_a2->is_a3 analyte2 5-MTHF is2 d-5-MTHF b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 is_b1 is_b1 is_b2 is_b2 is_b1->is_b2 is_b3 is_b3 is_b2->is_b3

Chromatographic behavior of labeled standards.

Conclusion: Investing in Data Integrity

For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a 13C-labeled internal standard such as 5-MTHF-13C6 is the preferred choice.[1] Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[1][4] While deuterated internal standards are a more common and cost-effective option, they can introduce complications such as chromatographic shifts and potential isotopic instability.

When using deuterated standards, careful validation is crucial to ensure these potential issues do not compromise the integrity of the results. For researchers and drug development professionals where data quality is non-negotiable, the investment in 13C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.

References

Precision and Accuracy in Folate Quantification: A Comparative Analysis of 5-MTHF-¹³C₆ Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of folates, a group of essential B vitamins, is critical in various fields, including clinical diagnostics, nutritional science, and drug development. Among the various folate vitamers, 5-methyltetrahydrofolate (5-MTHF) is the most abundant and biologically active form in the human body. This guide provides a comparative analysis of the performance of the stable isotope dilution analysis (SIDA) using 5-MTHF-¹³C₆ coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) against other analytical methods.

Stable isotope dilution analysis coupled with LC-MS/MS is widely regarded as the gold standard for folate quantification.[1] This is due to its ability to provide high accuracy and precision by using a stable isotope-labeled internal standard, such as 5-MTHF-¹³C₅ or 5-MTHF-¹³C₆, which has nearly identical chemical and physical properties to the analyte.[1] This internal standard is added at the beginning of the sample preparation process and compensates for any analyte loss during extraction, purification, and analysis, thus ensuring highly reliable results.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for folate quantification using 5-MTHF-¹³C-labeled internal standards in LC-MS/MS methods compared to the traditional microbiological assay.

Parameter LC-MS/MS with 5-MTHF-¹³C₅ Internal Standard Microbiological Assay
Intra-Assay Precision (CV%) 2.8% - 8.6%[2]<5%[3][4]
Inter-Assay Precision (CV%) 3.66% - 9.0%[2][5]<5%[3][4]
Recovery (%) 99.3% - 102%[1][5][6]94.1% - 102%[4]
Limit of Detection (LOD) 0.07 - 1.51 nmol/L[5]Not consistently reported, dependent on specific protocol
Specificity High (differentiates between folate vitamers)Lower (measures total folate activity, potential for interference)[7]

Experimental Protocols

This protocol provides a generalized workflow for the quantification of 5-MTHF in human plasma using a stable isotope dilution LC-MS/MS method with a ¹³C-labeled internal standard.

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • To a 100 µL aliquot of plasma, add 10 µL of an internal standard solution containing a known concentration of [¹³C₅]-5-MTHF.
  • Add 200 µL of an extraction buffer (e.g., a solution containing ascorbic acid and dithiothreitol to prevent folate oxidation) and vortex thoroughly.
  • Precipitate proteins by adding 400 µL of acetonitrile, vortex, and centrifuge to pellet the proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.
  • Flow Rate: A flow rate of 0.4 mL/min is common.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization: Electrospray ionization (ESI) in positive mode is frequently used.
  • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the transitions for both the unlabeled 5-MTHF and the ¹³C-labeled internal standard.

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of the unlabeled 5-MTHF to the peak area of the [¹³C₅]-5-MTHF internal standard against the concentration of the 5-MTHF standards.
  • The concentration of 5-MTHF in the unknown samples is then determined from this calibration curve.

The microbiological assay relies on the growth of a folate-dependent bacterium, Lactobacillus rhamnosus, to determine the total folate concentration in a sample.

1. Sample Preparation:

  • Plasma or serum samples are diluted with an extraction buffer containing ascorbic acid.
  • For red blood cell folate, the cells are first lysed to release the intracellular folates.
  • A deconjugation step using a conjugase enzyme is necessary to convert polyglutamated folates to the monoglutamate form that the bacteria can utilize.

2. Assay Procedure:

  • A series of dilutions of the prepared sample and a folic acid standard are added to a 96-well microtiter plate containing a folate-free growth medium.
  • Each well is inoculated with a standardized culture of Lactobacillus rhamnosus.
  • The plate is incubated at 37°C for 48 hours.

3. Quantification:

  • Bacterial growth is measured by the turbidity of the medium using a microplate reader.
  • A standard curve is constructed by plotting the absorbance against the known concentrations of the folic acid standards.
  • The folate concentration in the samples is then calculated from the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add ¹³C-labeled 5-MTHF Internal Standard start->add_is extract Protein Precipitation & Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms quant Quantification using Calibration Curve ms->quant result Final 5-MTHF Concentration quant->result

Caption: Experimental workflow for 5-MTHF quantification using LC-MS/MS.

sida_principle cluster_process Sample Processing sample Biological Sample (Contains unknown amount of Analyte) mix Mix Sample and IS sample->mix is Known amount of ¹³C-labeled Internal Standard (IS) is->mix extraction Extraction & Purification (Potential for analyte loss) mix->extraction analysis LC-MS/MS Analysis (Measures ratio of Analyte to IS) extraction->analysis calculation Calculation (Ratio is independent of sample loss) analysis->calculation result Accurate Analyte Concentration calculation->result

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

A Guide to the Inter-laboratory Comparison of Folate Analysis Using ¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance for the analysis of serum folates, with a focus on methods employing ¹³C-labeled internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ensuring the accuracy and comparability of folate measurements is critical for nutritional assessment, clinical diagnostics, and evaluating the efficacy of public health interventions like food fortification. Stable isotope dilution LC-MS/MS is recognized as a reference method for its high specificity and accuracy, making it the benchmark for folate quantification.[1][2]

Comparison of Analytical Methodologies

The accurate measurement of various folate forms (vitamers) in serum and red blood cells is complicated by their low concentrations and susceptibility to oxidation.[3] Historically, microbiological assays (MA) were considered the "gold standard".[4] However, these have been largely succeeded in reference laboratories by stable isotope dilution LC-MS/MS methods, which can quantify individual folate vitamers.[1][3] These advanced methods are crucial for distinguishing between naturally occurring 5-methyltetrahydrofolate (5-methylTHF) and synthetic folic acid from fortified foods or supplements.[5]

Despite the superiority of LC-MS/MS, significant variability can exist between laboratories.[2][5] To address this, international round-robin studies are conducted to assess and improve the comparability of results.[6] These studies highlight that while methods may be similar, differences in calibration, sample preparation, and data processing can lead to divergent results, underscoring the need for harmonization.[2][6]

Generalized Experimental Workflow

The analytical workflow for serum folate analysis by LC-MS/MS involves several key stages, from sample preparation to data acquisition. The use of ¹³C-labeled internal standards for each target folate vitamer is critical for correcting analytical variability during extraction and ionization.[1][7]

G Workflow for Serum Folate Analysis by LC-MS/MS cluster_prep Sample Preparation cluster_extract Folate Extraction cluster_analysis Analysis cluster_quant Quantification serum Serum Sample (e.g., 150-275 µL) stabilize Add Stabilization Buffer (e.g., Ascorbic Acid) serum->stabilize istd Spike with ¹³C-labeled Internal Standards stabilize->istd spe Solid Phase Extraction (SPE) (e.g., Phenyl Cartridge) istd->spe wash Wash Cartridge spe->wash elute Elute Folates wash->elute dry Evaporate & Reconstitute elute->dry lcms LC-MS/MS Analysis dry->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratios (Analyte / ¹³C-ISTD) data->ratio curve Quantify Against Calibration Curve ratio->curve report Report Concentrations (nmol/L) curve->report

Caption: A generalized workflow for serum folate analysis using LC-MS/MS.

Inter-Laboratory Performance Data

An international round-robin study organized by the Centers for Disease Control and Prevention (CDC) provides key insights into the comparability of serum folate measurements among different laboratories using LC-MS/MS.[6] The study involved two groups of laboratories: Group 1, which used independently developed methods, and Group 2, which adapted the CDC's analytical method.

The data below summarizes the performance for two key folate vitamers, 5-methylTHF (the primary natural folate) and folic acid (the synthetic form), across six different serum pools.

Table 1: Inter-Laboratory Comparison of 5-methylTHF Analysis

Data summarized from an international round-robin study. CV represents the median imprecision.

Laboratory GroupMean Concentration Range (nmol/L)Median CV Range (%)Mean Relative Bias (%)
CDC (Reference) 18.34.1%12%
Group 1 (n=7) 13.8 - 28.94.6% - 11%-24% to 30%
Group 2 (n=6) 16.8 - 18.61.7% - 6.0%-0.6% to 16%
Table 2: Inter-Laboratory Comparison of Folic Acid Analysis

Data summarized from an international round-robin study. CV represents the median imprecision.

Laboratory GroupMean Concentration Range (nmol/L)Median CV Range (%)Mean Relative Bias (%)
CDC (Reference) 3.426.9%73%
Group 1 (n=7) 1.09 - 4.744.9% - 20%-47% to 578%
Group 2 (n=6) 1.74 - 2.903.9% - 23%-3.3% to 67%

Observations:

  • 5-methylTHF: Laboratories that adapted the CDC method (Group 2) showed better agreement with the reference lab, with a much tighter range of mean concentrations and lower relative bias compared to labs using their own methods (Group 1).[6]

  • Folic Acid: Comparability for folic acid was significantly poorer across all groups.[6] The high relative bias, especially in Group 1, highlights the analytical challenges in accurately measuring folic acid, which is typically present at lower concentrations than 5-methylTHF in serum.[1][6]

  • Precision: Most laboratories demonstrated good within-lab precision (CVs), but the wide ranges in bias indicate systemic differences in calibration and methodology between labs.[6]

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the quantification of serum folates using stable isotope dilution LC-MS/MS, based on methodologies reported in proficiency testing and research studies.[1][6][8]

Materials and Reagents
  • Internal Standards: ¹³C-labeled standards for 5-methylTHF, folic acid, 5-formylTHF, etc.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Buffers: Ammonium acetate, ascorbic acid, 2-mercaptoethanol.

  • Solid Phase Extraction (SPE): Phenyl SPE cartridges.

  • Equipment: LC-MS/MS system (e.g., Triple Quadrupole), automated SPE system, sample concentrator.

Sample Preparation and Extraction
  • Thaw Samples: Thaw serum samples on ice in low light conditions to prevent folate degradation.

  • Aliquoting: Aliquot 150-275 µL of serum into a 96-well deep-well plate or microcentrifuge tubes.[8]

  • Stabilization & Internal Standard Addition: Add a stabilization buffer containing ascorbic acid and spike the samples with a mixture of ¹³C-labeled internal standards. Vortex to mix.

  • Solid Phase Extraction (SPE):

    • Condition the phenyl SPE cartridges with methanol followed by equilibration buffer.

    • Load the prepared serum samples onto the cartridges.

    • Wash the cartridges with a series of buffers to remove interfering substances.

    • Elute the folate vitamers using an appropriate elution solvent (e.g., methanol/acetic acid mixture).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 5% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis
  • Chromatography:

    • Column: C8 or C18 analytical column.

    • Mobile Phase: A gradient of two solvents, typically water with an acidic modifier (e.g., acetic or formic acid) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry:

    • Ionization: Positive-ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each native folate vitamer and its corresponding ¹³C-labeled internal standard.

Quantification
  • Calibration: Prepare a multi-point calibration curve by analyzing standards of known concentrations prepared in a stripped serum or buffer matrix.

  • Calculation: Determine the concentration of each folate vitamer in the unknown samples by calculating the peak area ratio of the native analyte to its ¹³C-labeled internal standard and interpolating the result from the calibration curve.[9]

Conclusion

Inter-laboratory comparison studies are indispensable for improving the standardization and accuracy of folate measurements. While stable isotope dilution LC-MS/MS serves as a robust reference method, significant discrepancies between laboratories can still occur, particularly for lower-concentration vitamers like folic acid. The data strongly suggest that the adoption of harmonized, well-validated protocols, such as the CDC's reference method, can substantially reduce inter-laboratory variability and improve data comparability for population-wide nutritional biomonitoring and clinical research.

References

5-Methyltetrahydrofolic Acid-13C6: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6) against its primary alternatives, supported by experimental data and protocols. 5-MTHF-13C6 is the stable isotope-labeled form of 5-Methyltetrahydrofolic acid, the principal biologically active form of folate in the body. Its primary application is in tracer studies for bioavailability and pharmacokinetic analysis and as an internal standard for the precise quantification of endogenous 5-MTHF.

Performance Comparison: 5-MTHF-13C6 vs. Alternatives

The performance of 5-MTHF-13C6 is best understood in comparison to unlabeled 5-MTHF and the synthetic supplement, folic acid.

Performance CharacteristicThis compoundFolic Acid (Synthetic)Unlabeled 5-MTHF
Primary Application Stable isotope tracer for pharmacokinetic studies; Internal standard for LC-MS/MS quantification.[1][2]Dietary supplement and food fortificant.Dietary supplement; Endogenous analyte.
Bioavailability Biologically identical to endogenous 5-MTHF, bypassing the need for enzymatic reduction.[3][4][5]Requires reduction by dihydrofolate reductase (DHFR) to become biologically active.[6] Bioavailability can be affected by MTHFR gene polymorphisms.[4][5]The body's active, natural form of folate.[6][7] Its bioavailability is considered optimal.[4][5]
Metabolic Pathway Directly enters the one-carbon metabolism cycle as the active coenzyme.[7][8]Must be converted to dihydrofolate (DHF) and then tetrahydrofolate (THF) before being converted to 5-MTHF.[9][10]Directly participates in the remethylation of homocysteine to methionine.[8][11]
Analytical Utility Gold standard internal standard for mass spectrometry, correcting for matrix effects and procedural losses.[12][13][14]Analyzed as a separate vitamer; its presence can indicate recent supplementation.[13][15]The target analyte in clinical and research settings to determine folate status.
Effect of Genetic Polymorphisms (e.g., MTHFR) Pharmacokinetics are not dependent on MTHFR activity for activation.[4][5]Efficacy can be reduced in individuals with MTHFR polymorphisms, which impair the conversion to active 5-MTHF.[4][16]As the active endpoint, its use bypasses MTHFR-related metabolic issues.[16]

Quantitative Data from Experimental Studies

Pharmacokinetic Comparison

A key performance indicator is the comparative bioavailability of 5-MTHF versus folic acid. Studies demonstrate that orally administered 5-MTHF results in a significantly higher plasma concentration of the active folate form compared to an equivalent dose of folic acid.

Table 1: Pharmacokinetic Parameters of 6[S]-5-MTHF After Oral Administration of Folic Acid vs. 5-MTHF

Parameter5 mg Folic Acid5 mg 6[R,S]-5-MTHFFold Increase
Cmax (Peak Concentration) 14.1 ± 9.4 ng/mL129.0 ± 42.4 ng/mL~7x
Data adapted from a pharmacokinetic study in patients with coronary artery disease.[4][5]

These results highlight that direct supplementation with 5-MTHF leads to a more rapid and significantly greater increase in the circulating active folate, a crucial advantage, especially for individuals with compromised folate metabolism.[4][5]

Analytical Method Performance

When used as an internal standard, 5-MTHF-13C6 (or similar labeled versions like 13C5) enables highly accurate and precise quantification of endogenous 5-MTHF.

Table 2: Performance of an LC-MS/MS Method Using a Labeled 5-MTHF Internal Standard

ParameterPerformance Value
Linear Range 0.2 - 9.0 x 10⁻⁹ mol/L
Limit of Detection (LOD) 0.2 x 10⁻⁹ mol/L
Limit of Quantification (LOQ) 0.55 x 10⁻⁹ mol/L
Intra-assay CV (%) < 8.6%
Inter-assay CV (%) < 9.0%
Data are representative of typical validated LC-MS/MS methods for plasma folate analysis.[1][12]

Experimental Protocols and Visualizations

Folate Metabolism and the Role of 5-MTHF

5-MTHF is a cornerstone of one-carbon metabolism, a network of biochemical pathways essential for DNA synthesis, methylation, and amino acid homeostasis.[8] It serves as the primary methyl group donor for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase.[7][11] Folic acid from supplements must first be enzymatically reduced to this active 5-MTHF form.

Folate_Metabolism FA Folic Acid (Supplement) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT FiveMTHF 5-Methyl-THF (5-MTHF) MethyleneTHF->FiveMTHF MethyleneTHF->FiveMTHF Hcy Homocysteine Met Methionine FiveMTHF->Met Methyl Group Donation Hcy->Met Methionine Synthase (MS) + Vit B12 SAM S-Adenosyl- methionine (SAM) Met->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation (DNA, proteins, etc.) SAH->Hcy

Caption: Simplified diagram of folic acid activation and the role of 5-MTHF in one-carbon metabolism.

Experimental Workflow: Pharmacokinetic Analysis Using 5-MTHF-13C6

Stable isotope-labeled 5-MTHF-13C6 is indispensable for accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of orally administered folate. The workflow below outlines a typical human bioavailability study.

PK_Workflow Pharmacokinetic Study Workflow cluster_study Clinical Phase cluster_lab Analytical Phase cluster_data Data Analysis admin Oral Administration of 5-MTHF-13C6 sampling Serial Blood Sampling (e.g., 0-10 hours) admin->sampling prep Plasma Separation & Spiking with Internal Standard sampling->prep extract Solid Phase Extraction (SPE) or Protein Precipitation prep->extract analysis LC-MS/MS Analysis extract->analysis quant Quantification of Labeled and Unlabeled 5-MTHF analysis->quant pk_model Pharmacokinetic Modeling (Cmax, Tmax, AUC) quant->pk_model

Caption: Experimental workflow for a human pharmacokinetic study using oral 5-MTHF-13C6.

Representative Experimental Protocol

Objective: To quantify 5-MTHF in human plasma using stable isotope dilution LC-MS/MS.

1. Sample Preparation:

  • Thaw frozen human plasma samples on ice, protected from light.

  • To a 100 µL aliquot of plasma, add an antioxidant solution (e.g., ascorbic acid and 2-mercaptoethanol).[17]

  • Add 10 µL of the internal standard working solution (e.g., 5-MTHF-13C5 or 13C6 in a suitable buffer).

  • Vortex gently to mix.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.[13] Vortex vigorously for 1 minute.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[18]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at ~30°C.[13]

  • Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).[17]

  • Centrifuge again to remove any particulates and transfer the supernatant to an autosampler vial for analysis.[17]

2. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., Hedera ODS-2, Superspher 100RP18).[1][17]

  • Mobile Phase A: 0.1% Formic acid or 1-5 mM ammonium acetate in water.[17]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient to separate 5-MTHF from other plasma components.

  • Flow Rate: 0.25 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.[17]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled 5-MTHF and the labeled internal standard (e.g., 5-MTHF-13C6).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantify the 5-MTHF concentration in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

References

A Head-to-Head Comparison: Cross-validation of LC-MS/MS and Microbiological Assays for Folate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the two predominant methods for folate quantification. This document provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the traditional Microbiological Assay, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

Folate, a crucial B vitamin, plays a pivotal role in numerous metabolic pathways, including DNA synthesis and repair. Accurate measurement of folate concentrations in biological matrices is therefore critical in various fields, from clinical diagnostics to drug development. Historically, the microbiological assay has been the gold standard for determining total folate levels. However, the advent of LC-MS/MS has provided a powerful alternative, offering high specificity and the ability to differentiate between various folate vitamers. This guide presents a detailed cross-validation of these two methods, offering insights into their respective strengths and limitations.

Quantitative Performance: A Comparative Analysis

The choice between LC-MS/MS and the microbiological assay often hinges on the specific requirements of the study, including the need for vitamer-specific data, sample throughput, and desired level of precision. The following table summarizes key quantitative performance parameters for both methods based on published literature.

Performance ParameterLC-MS/MSMicrobiological AssayKey Considerations
Specificity High; can differentiate and quantify individual folate vitamers (e.g., 5-methyltetrahydrofolate, folic acid).[1][2]Measures total biologically active folate; does not distinguish between different forms.LC-MS/MS is superior for studies requiring detailed folate profiles.
Correlation Strong correlation with the microbiological assay for total folate (R² ≈ 0.97).[2]Considered a "gold standard" for total biologically active folate.The two methods are generally interchangeable for total folate measurement, though some studies report minor discrepancies.[2]
Precision (CV%) Typically < 10% for intra- and inter-assay variability.[3]Inter-assay CV of approximately 6%.[4]Both methods demonstrate good reproducibility.
Accuracy (Recovery) High recovery for various folate forms, often >90%.[3]Recovery can vary for different vitamers; lower recovery reported for folic acid and tetrahydrofolic acid.[2]The choice of calibrator can significantly impact the accuracy of the microbiological assay.[5]
Limit of Detection (LOD) Low; in the range of 0.1-0.3 nmol/L for various vitamers.[1][3]Generally in the range of 2-20 ng/mL.[6]LC-MS/MS offers higher sensitivity for detecting low concentrations of specific folates.
Throughput High; automated systems can process a large number of samples per day.[7]Lower; requires a multi-day incubation period.[8]LC-MS/MS is more suitable for large-scale studies requiring rapid turnaround.

Experimental Protocols: A Step-by-Step Guide

The accuracy and reliability of folate measurements are intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for both LC-MS/MS and the microbiological folate assay.

LC-MS/MS Assay Protocol

The LC-MS/MS method offers a highly specific and sensitive approach to folate analysis, allowing for the simultaneous quantification of multiple folate vitamers.

1. Sample Preparation:

  • To 200 µL of serum, add a solution containing ascorbic acid to prevent the degradation of labile folates.[9]

  • Add an internal standard solution containing stable isotope-labeled versions of the target folate vitamers to correct for matrix effects and variations in extraction efficiency.

  • Deproteinize the sample by adding a precipitating agent such as acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant is then subjected to solid-phase extraction (SPE) for further purification and concentration of the folate vitamers.[1]

2. Chromatographic Separation:

  • The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Separation of the different folate vitamers is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), often with the addition of an acid like acetic or formic acid.[9][10]

3. Mass Spectrometric Detection:

  • The eluent from the chromatography column is introduced into a tandem mass spectrometer.

  • The folate vitamers are ionized, typically using electrospray ionization (ESI) in positive or negative ion mode.

  • Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored.[10]

Microbiological Assay Protocol

The microbiological assay remains a valuable tool for assessing total biologically active folate, relying on the growth of a folate-dependent bacterium.

1. Sample Preparation:

  • For serum or plasma samples, a dilution is made in an extraction buffer containing ascorbic acid to protect folates from oxidation.

  • For whole blood, a lysing agent is added to release folate from red blood cells, followed by a deconjugation step using an enzyme (e.g., conjugase) to convert polyglutamated folates to the monoglutamate form that the bacteria can utilize.[8]

2. Assay Procedure:

  • A series of dilutions of the prepared sample and a folic acid or 5-methyltetrahydrofolate standard are prepared.

  • Aliquots of these dilutions are added to a 96-well microtiter plate containing a folate-free assay medium.

  • Each well is inoculated with a standardized suspension of a folate-dependent bacterium, typically Lactobacillus rhamnosus (ATCC 7469).[8]

  • The plate is incubated at 37°C for 18-24 hours.[11]

3. Data Analysis:

  • Bacterial growth is determined by measuring the turbidity (optical density) of each well using a microplate reader.

  • A standard curve is generated by plotting the turbidity against the known concentrations of the folate standard.

  • The folate concentration in the unknown samples is then interpolated from this standard curve.

Visualizing the Methodologies

To further clarify the workflows and fundamental principles of these two assays, the following diagrams are provided.

experimental_workflow cluster_lcmsms LC-MS/MS Workflow cluster_micro Microbiological Assay Workflow lcmsms_prep Sample Preparation (Ascorbic Acid, Internal Standard, Protein Precipitation, SPE) lcmsms_sep Chromatographic Separation (HPLC/UPLC) lcmsms_prep->lcmsms_sep lcmsms_det Mass Spectrometric Detection (ESI-MS/MS, MRM) lcmsms_sep->lcmsms_det lcmsms_data Data Analysis (Quantification of Individual Vitamers) lcmsms_det->lcmsms_data micro_prep Sample Preparation (Dilution, Lysis, Deconjugation) micro_assay Assay Setup (Sample/Standard Dilutions, Inoculation) micro_prep->micro_assay micro_inc Incubation (37°C, 18-24h) micro_assay->micro_inc micro_data Data Analysis (Turbidity Measurement, Standard Curve) micro_inc->micro_data

Caption: Comparative workflows of LC-MS/MS and Microbiological Folate Assays.

principle_comparison lcmsms LC-MS/MS lcmsms_principle Separation and detection based on physicochemical properties (mass-to-charge ratio) lcmsms->lcmsms_principle micro Microbiological Assay micro_principle Measurement of bacterial growth in response to biologically available folate micro->micro_principle lcmsms_output Vitamer-Specific Quantification lcmsms_principle->lcmsms_output micro_output Total Biologically Active Folate micro_principle->micro_output

Caption: Fundamental principles of LC-MS/MS versus Microbiological Folate Assay.

Conclusion

Both LC-MS/MS and the microbiological assay are robust methods for folate analysis, each with distinct advantages. LC-MS/MS provides unparalleled specificity for individual folate vitamers and high throughput, making it ideal for detailed mechanistic studies and large-scale clinical trials. The microbiological assay, while more labor-intensive, remains a reliable method for determining total biologically active folate and is considered a valuable reference method. The selection of the appropriate assay should be guided by the specific research question, the required level of detail in the folate profile, and practical considerations such as sample volume and desired throughput. This guide provides the necessary comparative data and procedural insights to facilitate an informed decision.

References

The Superior Specificity of 5-MTHF-13C6 in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-methyltetrahydrofolate (5-MTHF) in complex biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 5-MTHF-13C6 with alternative stable isotope-labeled standards, supported by experimental data, to underscore its superior performance in demanding bioanalytical applications.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry for its ability to mimic the analyte of interest, thereby compensating for variability during sample preparation, chromatographic separation, and ionization. While various SIL-IS are available for 5-MTHF, this guide will demonstrate that 5-MTHF-13C6 offers distinct advantages in specificity and reliability, particularly when analyzing intricate biological samples such as plasma, serum, and tissue homogenates.

Executive Summary: 5-MTHF-13C6 vs. Deuterated Alternatives

Feature5-MTHF-13C6 (¹³C-labeled)Deuterated 5-MTHF (e.g., 5-MTHF-d4)Rationale & Impact on Data Quality
Chromatographic Co-elution Virtually identical to unlabeled 5-MTHFProne to earlier elution (isotopic effect)Perfect co-elution of 5-MTHF-13C6 ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate correction and reliable quantification. The chromatographic shift of deuterated standards can lead to differential ion suppression or enhancement, compromising data accuracy.
Isotopic Stability Highly stable, no risk of isotopic exchangeSusceptible to back-exchange of deuterium with protonsThe carbon-13 labels in 5-MTHF-13C6 are covalently bonded within the carbon skeleton and are not susceptible to exchange with protons from the solvent or matrix during sample processing and analysis. Deuterium labels, especially if located on or near heteroatoms, can be prone to exchange, altering the isotopic distribution and compromising the integrity of the internal standard.
Specificity & Isobaric Interference High specificity with minimal risk of overlap from endogenous compoundsPotential for isobaric interference from metabolitesWhile both types of standards are designed to be specific, the potential for naturally occurring isotopes in the analyte to contribute to the signal of the internal standard (isotopic interference) must be considered. This is generally less of an issue with a higher mass difference, but careful selection of precursor and product ions in MS/MS is crucial for both.
Matrix Effect Compensation Excellent due to identical physicochemical properties and co-elutionLess reliable due to potential for differential matrix effectsBecause 5-MTHF-13C6 behaves identically to the native analyte during extraction and chromatography, it provides a more accurate correction for signal suppression or enhancement caused by complex biological matrices.

Quantitative Performance Data

The following tables summarize typical performance data for LC-MS/MS methods utilizing 5-MTHF-¹³C-labeled internal standards for the analysis of 5-MTHF in human plasma/serum.

Table 1: Method Validation Parameters for 5-MTHF Analysis using ¹³C-labeled Internal Standards

ParameterReported ValueBiological MatrixCitation
Linearity Range1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/LHuman Plasma[1]
Limit of Detection (LOD)1.2 x 10⁻¹¹ mol/LHuman Plasma[1]
Inter-assay CV< 9.0%Human Plasma[1]
Intra-assay CV< 8.6%Human Plasma[1]
Linearity Range0 - 9 x 10⁻⁹ mol/LHuman Plasma & Urine[2]
Limit of Detection (LOD)0.2 x 10⁻⁹ mol/LHuman Plasma & Urine[2]
Limit of Quantification (LOQ)0.55 x 10⁻⁹ mol/LHuman Plasma & Urine[2]
Mean Coefficient of Variation (CV)7.4%Human Plasma & Urine[2]

Note: Direct comparative studies with deuterated 5-MTHF under identical conditions are limited in published literature. The superiority of ¹³C-labeled standards is often inferred from established principles of isotope effects and stability.

Experimental Protocols

Detailed methodologies are crucial for ensuring the specificity and reliability of 5-MTHF quantification. Below are key experimental protocols.

Protocol 1: Sample Preparation for 5-MTHF Analysis in Human Plasma

This protocol outlines a typical solid-phase extraction (SPE) method for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Sample Collection and Stabilization: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma. Immediately add a stabilizing solution (e.g., ascorbic acid, 1 g/L final concentration) to prevent folate oxidation. Store samples at -80°C until analysis.[3]

  • Internal Standard Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add a known amount of 5-MTHF-13C6 internal standard solution. Vortex briefly to mix.

  • Protein Precipitation: Add 1 mL of acidified methanol (e.g., with 1% formic acid) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the folates with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects

This protocol is essential for evaluating the influence of the biological matrix on the ionization of 5-MTHF and the effectiveness of the internal standard in compensating for these effects.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of 5-MTHF and 5-MTHF-13C6 in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract blank plasma (from at least 6 different sources) using the sample preparation protocol described above. After the final evaporation step, reconstitute the extract with the same standard solution used in Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with the standard solution of 5-MTHF and 5-MTHF-13C6 at the beginning of the sample preparation protocol.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

  • Evaluate Internal Standard Performance: The matrix factor for the analyte should be comparable to the matrix factor for the 5-MTHF-13C6 internal standard across all matrix sources, demonstrating that the internal standard effectively tracks and corrects for matrix-induced variations. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be less than 15%.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams are provided.

G Experimental Workflow for 5-MTHF Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample add_is Spike with 5-MTHF-13C6 plasma->add_is 1 ppt Protein Precipitation add_is->ppt 2 spe Solid-Phase Extraction ppt->spe 3 reconstitute Evaporate & Reconstitute spe->reconstitute 4 lcms LC-MS/MS Analysis reconstitute->lcms 5 data Data Acquisition lcms->data 6 quant Concentration Calculation data->quant 7

Caption: Workflow for quantitative analysis of 5-MTHF.

G Comparison of Internal Standard Co-elution cluster_13c 5-MTHF-13C6 cluster_d4 5-MTHF-d4 analyte1 5-MTHF is1 5-MTHF-13C6 label_13c Perfect Co-elution analyte2 5-MTHF is2 5-MTHF-d4 label_d4 Chromatographic Shift

Caption: Co-elution behavior of different internal standards.

Conclusion

For the robust and accurate quantification of 5-MTHF in complex biological matrices, 5-MTHF-13C6 stands out as the superior internal standard. Its identical physicochemical properties to the unlabeled analyte ensure perfect co-elution, exceptional isotopic stability, and reliable compensation for matrix effects. While deuterated standards may be a viable option in some less demanding applications, the potential for chromatographic shifts and isotopic instability introduces a level of uncertainty that can compromise data quality. For researchers, scientists, and drug development professionals who require the highest level of confidence in their bioanalytical results, the use of 5-MTHF-13C6 is strongly recommended.

References

A Comparative Guide to Folate Analysis: Unveiling the Limits of Detection and Quantification with 5-MTHF-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in folate analysis, the selection of an appropriate analytical methodology is paramount to achieving accurate and reliable results. This guide provides a comparative overview of common analytical techniques for folate quantification, with a special focus on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing 5-methyltetrahydrofolate-13C6 (5-MTHF-13C6) as a stable isotope-labeled internal standard. We present a synthesis of reported limits of detection (LOD) and quantification (LOQ) to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Folate Analysis Methods

The choice of analytical method for folate determination is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of the predominant methods used in folate analysis. The data presented for LC-MS/MS with a 5-MTHF stable isotope internal standard is largely based on studies using the closely related 5-MTHF-13C5, which is analytically analogous to 5-MTHF-13C6.

Analytical MethodAnalyteMatrixLimit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)Key AdvantagesKey Disadvantages
LC-MS/MS with 5-MTHF-13C5/13C6 Internal Standard 5-Methyltetrahydrofolate (5-MTHF)Serum/Plasma0.012 - 1.51[1]0.13 - 4.51[2]High specificity and sensitivity, ability to measure different folate forms, considered the "gold standard" for accuracy.High initial instrument cost, requires skilled operators.
Folic AcidSerum/Plasma0.5-
Microbiological Assay Total FolateSerum/Whole BloodTypically in the low nmol/L range (specific values vary)Typically in the low nmol/L range (specific values vary)Measures all biologically active folate forms, low cost.[3]Susceptible to interference from antibiotics and other compounds, lower throughput.
Protein-Binding Assay (e.g., Immunoassay) Total FolateSerum/Plasma~0.6 ng/mL (~1.36 nmol/L)~2.0 ng/mL (~4.53 nmol/L)High throughput, automated platforms available, easy to use.Can have cross-reactivity with different folate forms, may show bias compared to LC-MS/MS and microbiological assays.[4][5]

Experimental Protocol: Folate Analysis in Human Serum by LC-MS/MS with 5-MTHF-13C6 Internal Standard

This protocol provides a detailed methodology for the quantification of 5-methyltetrahydrofolate (5-MTHF) in human serum using an LC-MS/MS system with 5-MTHF-13C6 as an internal standard. This method is based on established protocols utilizing stable isotope dilution for accurate quantification.[2][6][7]

Materials and Reagents
  • 5-methyltetrahydrofolate (5-MTHF) analytical standard

  • 5-methyltetrahydrofolate-13C6 (5-MTHF-13C6) internal standard

  • Human serum (analyte-free or pooled for calibration curve)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ascorbic acid

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen human serum samples on ice. Once thawed, vortex briefly and aliquot 100 µL into a microcentrifuge tube.

  • Addition of Antioxidant: To prevent folate degradation, add 10 µL of a freshly prepared 1% (w/v) ascorbic acid solution to each serum sample.

  • Internal Standard Spiking: Add 25 µL of the 5-MTHF-13C6 internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-MTHF: Precursor ion (Q1) m/z 460.2 -> Product ion (Q3) m/z 313.1

    • 5-MTHF-13C6: Precursor ion (Q1) m/z 466.2 -> Product ion (Q3) m/z 319.1

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (5-MTHF) to the internal standard (5-MTHF-13C6). A calibration curve is constructed by plotting the peak area ratios of prepared standards against their known concentrations. The concentration of 5-MTHF in the unknown samples is then determined from this calibration curve.

Visualizing the Folate Analysis Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates the key steps in the LC-MS/MS workflow for folate analysis.

Folate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample Antioxidant Add Ascorbic Acid Serum->Antioxidant IS Spike with 5-MTHF-13C6 Antioxidant->IS Precipitation Protein Precipitation (ACN) IS->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for serum folate analysis using LC-MS/MS.

This guide provides a foundational understanding of the performance and methodology of folate analysis, with a focus on the highly sensitive and specific LC-MS/MS method using a stable isotope-labeled internal standard. The provided data and protocols should serve as a valuable resource for researchers in designing and implementing their folate analysis studies.

References

A Comparative Analysis of 13C6 and 13C5 Labeled 5-Methyltetrahydrofolic Acid for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotope dilution mass spectrometry (IDMS), the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification of analytes. This guide provides a comprehensive comparison of two common stable isotope-labeled (SIL) forms of 5-methyltetrahydrofolic acid (5-MTHF), the primary biologically active form of folate: 13C6-5-MTHF and 13C5-5-MTHF.

This document will delve into the structural differences, performance characteristics, and applications of these two SILs, supported by experimental data and detailed protocols. The objective is to furnish researchers with the necessary information to make an informed decision when selecting an internal standard for their specific analytical needs in folate-related research.

Structural and Isotopic Distinction

The fundamental difference between 13C6- and 13C5-labeled 5-MTHF lies in the position of the carbon-13 isotopes within the molecule.

  • 13C5-5-Methyltetrahydrofolic Acid: In this variant, the five carbon atoms of the glutamic acid tail are replaced with 13C isotopes.[1][2][3] This labeling strategy is advantageous as the glutamic acid moiety is a stable part of the molecule and less likely to be metabolically cleaved during typical sample extraction and analysis.

  • 13C6-5-Methyltetrahydrofolic Acid: While less explicitly detailed in readily available literature, the "13C6" designation implies the labeling of six carbon atoms, likely within the p-aminobenzoic acid (PABA) and/or the pteridine ring of the 5-MTHF molecule. This positions the isotopic label on the core structure of the folate molecule.

The choice of labeling position can influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS), potentially offering different precursor-product ion transitions for monitoring.

Performance as an Internal Standard in LC-MS/MS

The primary application of both 13C6- and 13C5-5-MTHF is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of endogenous 5-MTHF.[1][4] The ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency.

Parameter13C5-5-MTHF13C6-5-MTHFReferences
Typical Application Internal standard for 5-MTHF quantification in biological matrices (serum, plasma, urine).Internal standard for 5-MTHF and as a tracer in metabolic studies.[1][5]
Linearity Range 0.94-97 ng/mL (in serum)Not explicitly stated, but used in quantitative assays.[1]
Precision (CV%) 5.3% (for four sample replicates in serum)Not explicitly stated, but used in validated methods.[1]
Mass Shift +5 Da+6 Da-
Potential for Metabolic Alteration Low, as the glutamic acid tail is relatively stable during analysis.Potentially higher if labeling is on a metabolically active part of the pteridine ring, though generally stable for analytical purposes.-

Experimental Protocols

General Protocol for 5-MTHF Quantification in Human Serum using 13C5-5-MTHF Internal Standard

This protocol is adapted from the methodology described by Pawlosky et al. (2001).[1]

  • Sample Preparation:

    • To 0.5 mL of human serum, add a known amount of [13C5]5-MTHF internal standard.

    • Allow the sample to equilibrate.

  • Solid-Phase Extraction (SPE):

    • Trap the analyte and internal standard onto a solid-phase cartridge.

    • Elute with the HPLC mobile phase.

  • LC-MS/MS Analysis:

    • Inject 40 µL of the eluate into the LC-MS/MS system.

    • Chromatography: Utilize a C18 reversed-phase column with a suitable gradient elution.

    • Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both native 5-MTHF and [13C5]5-MTHF.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

    • Determine the concentration of 5-MTHF in the unknown samples from the calibration curve.

One-Carbon Metabolism and the Role of 5-MTHF

5-MTHF is a central player in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine), and for methylation reactions.[6][7][8][9][10]

One_Carbon_Metabolism Folate Folate (Folic Acid) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Purines Purine Synthesis MethyleneTHF->Purines via 10-Formyl-THF dTMP dTMP Synthesis MethyleneTHF->dTMP TS MethylTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Methylation (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine

Figure 1. Simplified diagram of the folate-mediated one-carbon metabolism pathway.

Experimental Workflow for Isotope Tracer Studies

Stable isotope-labeled 5-MTHF can also be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME).

Experimental_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_analysis Sample Analysis cluster_data_processing Data Processing A Administer 13C-labeled 5-MTHF to subject B Collect biological samples (e.g., plasma, urine) over time A->B C Spike with internal standard (e.g., d4-folic acid) B->C D Sample preparation (SPE, protein precipitation) C->D E LC-MS/MS analysis D->E F Quantify labeled and unlabeled 5-MTHF E->F G Pharmacokinetic modeling and metabolic flux analysis F->G

Figure 2. General experimental workflow for in vivo metabolic studies using 13C-labeled 5-MTHF.

Synthesis of Labeled 5-Methyltetrahydrofolic Acid

  • Conjugation: A labeled precursor (e.g., [U-14C]-L-glutamate for a radiolabeled analog) is conjugated to pteroyl azide to form labeled folic acid.

  • First Reduction: The labeled folic acid is reduced to dihydrofolic acid (DHFA) using a reducing agent like sodium dithionite.

  • Enzymatic Reduction: DHFA is stereoselectively reduced to the biologically active (6S)-tetrahydrofolic acid ((6S)-THFA) using dihydrofolate reductase (DHFR).

  • Methylation: (6S)-THFA is converted to (6S)-5-methyltetrahydrofolic acid via a two-step process involving the addition of formaldehyde followed by reduction with sodium borohydride.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Conclusion and Recommendations

Both 13C6- and 13C5-labeled 5-MTHF are valuable tools for the accurate quantification of 5-MTHF and for metabolic research.

  • For routine quantification of 5-MTHF in biological samples, 13C5-5-MTHF is a well-documented and reliable internal standard. The labeling on the glutamic acid tail provides a stable isotopic signature that is less prone to metabolic interference during analysis.

  • 13C6-5-MTHF may be preferred in specific metabolic studies where the fate of the core folate structure is of interest. The choice of which labeled variant to use as an internal standard can also be guided by the specific fragmentation patterns monitored in the MS/MS method to ensure no cross-talk between the analyte and the standard.

Ultimately, the selection between 13C6 and 13C5 labeled 5-MTHF should be based on the specific requirements of the assay, including the analytical method, the research question, and the availability and cost of the standards. Method validation, including assessment of linearity, precision, and accuracy, is crucial regardless of the chosen internal standard.

References

Assessing the Isotopic Contribution of 5-MTHF-¹³C₆ to the Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-methyltetrahydrofolate (5-MTHF), the predominant active form of folate in the body, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides a comprehensive comparison of 5-MTHF-¹³C₆ with alternative internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for robust bioanalytical assays.

The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is to compensate for variations in sample preparation, injection volume, and matrix effects. An ideal internal standard exhibits physicochemical properties nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. Stable isotope-labeled standards, where some atoms in the molecule are replaced with their heavier stable isotopes, are considered the gold standard for this purpose.

Comparison of 5-MTHF-¹³C₆ with Alternative Internal Standards

The choice of isotopic label, most commonly Carbon-13 (¹³C) or Deuterium (²H), can significantly impact assay performance. While deuterated standards are often more readily available, ¹³C-labeled standards like 5-MTHF-¹³C₆ offer distinct advantages, primarily by minimizing the "isotope effect." This effect, stemming from the slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds, can lead to chromatographic separation of the analyte and the internal standard, potentially compromising accurate quantification.[1]

Key Performance Parameters:

Parameter5-MTHF-¹³C₆ (¹³C-labeled)Deuterated 5-MTHF (²H-labeled)Justification
Chromatographic Co-elution Near-perfect co-elution with native 5-MTHF.[1]Potential for retention time shift, eluting slightly earlier than the native analyte.[1]The minimal mass difference between ¹²C and ¹³C results in virtually identical physicochemical properties, ensuring the internal standard and analyte experience the same chromatographic conditions and matrix effects.[1][2]
Isotopic Stability High stability with no risk of isotope exchange.[3]Potential for back-exchange of deuterium atoms with hydrogen from the surrounding matrix or solvent, leading to a decrease in the internal standard signal and an artificial increase in the analyte signal.[4]The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.
Correction for Matrix Effects Excellent correction due to identical elution profiles.[1][5]Can be compromised if chromatographic separation occurs, as the analyte and internal standard may experience different degrees of ion suppression or enhancement.[2]Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences at the same time in the mass spectrometer source.
Accuracy & Precision Generally demonstrates improved accuracy and precision.[1]Can provide acceptable accuracy and precision but is more susceptible to errors from chromatographic shifts.[1]The superior ability to correct for analytical variability leads to more reliable and reproducible results.

Quantitative Performance Data for 5-MTHF Analysis using ¹³C-labeled Internal Standards

The following table summarizes the performance characteristics of LC-MS/MS methods utilizing ¹³C-labeled 5-MTHF as an internal standard for the quantification of 5-MTHF in biological matrices.

ParameterMethod 1: Human Serum[6]Method 2: Human Plasma[7]Method 3: Human Plasma & Urine[8]
Internal Standard [5-¹³C₅]MTHFA[¹³C₅]5-methylTHF[¹³C]5-CH₃H₄PteGlu
Linearity Range 0.94 - 97 ng/mL1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L0 - 9 x 10⁻⁹ mol/L
Precision (CV%) 5.3% (inter-day)Intra-assay: < 8.6%, Inter-assay: < 9.0%7.4% (mean CV of ratios)
Limit of Detection (LOD) Not specified1.2 x 10⁻¹¹ mol/L0.2 x 10⁻⁹ mol/L
Limit of Quantification (LOQ) Not specifiedNot specified0.55 x 10⁻⁹ mol/L

Experimental Protocols

Below are detailed methodologies for the quantification of 5-MTHF using a ¹³C-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 0.5 mL of serum or plasma, add the internal standard, [5-¹³C₅]MTHFA, and allow it to equilibrate.[9]

  • Condition a solid-phase extraction cartridge.

  • Load the sample onto the cartridge to trap the analyte and internal standard.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with the appropriate elution solvent.[9]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Superspher 100RP18 (4 µm) or equivalent C18 column.[8]

    • Mobile Phase: A gradient of 0.1 mol/L acetic acid (pH 3.3) and acetonitrile is commonly used.[8]

    • Flow Rate: 250 µL/min.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.[9][10]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]

    • MRM Transitions:

      • 5-MTHF (Analyte): The specific parent and product ion transitions will be optimized based on the instrument.

      • 5-MTHF-¹³C₆ (Internal Standard): The parent ion will be 6 Da higher than the analyte, with a corresponding shift in the product ion mass.

Isotopic Contribution to the Analyte Signal

A key consideration when using stable isotope-labeled internal standards is their isotopic purity and the potential for "crosstalk" or isotopic contribution to the analyte signal. 5-MTHF-¹³C₆ is synthesized to have a high enrichment of the ¹³C isotope. The mass difference of 6 Daltons between the fully labeled internal standard and the native 5-MTHF provides a clear separation in the mass spectrometer.

The mass isotopologue distribution (MID) of the internal standard is a critical parameter.[12] Ideally, the M+0 peak (representing the unlabeled species) in the internal standard solution should be negligible to prevent any contribution to the native analyte signal. Modern synthetic methods produce highly enriched ¹³C-labeled standards, minimizing this issue.

When setting up the MS method, it is essential to monitor the MRM transition of the analyte in a blank sample spiked only with the internal standard to confirm the absence of significant crosstalk. The distinct mass-to-charge ratios of the analyte and the ¹³C-labeled internal standard ensure that the signals are well-resolved, leading to accurate quantification.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Add_IS Addition of 5-MTHF-¹³C₆ (IS) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution LC LC Separation Elution->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: General workflow for 5-MTHF quantification using a ¹³C-labeled internal standard.

isotopic_labeling cluster_analyte Native Analyte (5-MTHF) cluster_is Internal Standard (5-MTHF-¹³C₆) cluster_ms Mass Spectrum Analyte_Structure [C₂₀H₂₅N₇O₆] Analyte_Mass Mass = M Analyte_Peak Analyte Signal at m/z Analyte_Mass->Analyte_Peak  Contributes to IS_Structure [¹³C₆C₁₄H₂₅N₇O₆] IS_Mass Mass = M+6 IS_Peak IS Signal at m/z + 6 IS_Mass->IS_Peak  Contributes to MS_Signal Signal Intensity Mass_Axis Mass-to-Charge Ratio (m/z) Mass_Axis->Analyte_Peak Mass_Axis->IS_Peak

Caption: Conceptual diagram of isotopic labeling and mass spectral separation.

References

Navigating the Nuances of Folate Analysis: A Comparative Guide to Robust LC-MS/MS Methodologies Utilizing 5-MTHF-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folates is paramount. This guide provides a detailed comparison of two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body. The use of a stable isotope-labeled internal standard, 5-MTHF-13C6, is a cornerstone of these methods, ensuring high precision and accuracy. This document delves into the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in method selection and implementation.

The accurate measurement of folates is critical in a variety of research and clinical settings, including nutritional assessment, drug development, and the study of metabolic disorders. LC-MS/MS has emerged as the gold standard for folate analysis due to its high sensitivity, specificity, and ability to quantify individual folate vitamers. A key aspect of a reliable analytical method is its robustness, which is the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This guide compares two distinct, yet robust, LC-MS/MS methods for the analysis of 5-MTHF, leveraging 5-MTHF-13C6 as an internal standard to correct for variability during sample preparation and analysis.

Comparative Overview of Analytical Methods

Two primary LC-MS/MS methodologies are presented here for the determination of 5-MTHF. Method A represents a high-throughput approach with a rapid protein precipitation step, while Method B employs a more extensive solid-phase extraction (SPE) for sample cleanup, potentially offering advantages for complex matrices. Both methods utilize the stable isotope-labeled internal standard 5-MTHF-13C6 for accurate quantification.

ParameterMethod A: Rapid Protein PrecipitationMethod B: Solid-Phase Extraction
Sample Preparation Protein precipitation with acetonitrileSolid-phase extraction (SPE) on a mixed-mode cation exchange cartridge
Internal Standard 5-MTHF-13C65-MTHF-13C6
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water10 mM Ammonium acetate in water, pH 4.5
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile
Gradient Isocratic or rapid gradientGradient elution
MS Detection Triple quadrupole mass spectrometerTriple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)Positive electrospray ionization (ESI+)
MRM Transitions 5-MTHF: m/z 460.2 -> 313.2; 5-MTHF-13C6: m/z 466.2 -> 319.25-MTHF: m/z 460.2 -> 313.2; 5-MTHF-13C6: m/z 466.2 -> 319.2

Experimental Protocols

Method A: Rapid Protein Precipitation
  • Sample Preparation:

    • To 100 µL of plasma or serum, add 10 µL of 5-MTHF-13C6 internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with ESI source

    • Ionization Mode: Positive

    • MRM Transitions:

      • 5-MTHF: Precursor m/z 460.2, Product m/z 313.2

      • 5-MTHF-13C6: Precursor m/z 466.2, Product m/z 319.2

Method B: Solid-Phase Extraction
  • Sample Preparation:

    • To 500 µL of plasma or serum, add 25 µL of 5-MTHF-13C6 internal standard solution.

    • Add 500 µL of 1% formic acid in water.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • LC System: HPLC or UHPLC system

    • Column: C18 reverse-phase (2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.5

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: 2% B for 1 min, ramp to 80% B over 8 min, hold for 2 min, return to 2% B and equilibrate for 4 min.

    • Injection Volume: 10 µL

    • MS System: Triple quadrupole mass spectrometer with ESI source

    • Ionization Mode: Positive

    • MRM Transitions:

      • 5-MTHF: Precursor m/z 460.2, Product m/z 313.2

      • 5-MTHF-13C6: Precursor m/z 466.2, Product m/z 319.2

Method Performance and Robustness Comparison

Table 1: Method Performance Characteristics

ParameterMethod A: Rapid Protein PrecipitationMethod B: Solid-Phase Extraction
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Accuracy (% Recovery) 90-110%95-105%
Matrix Effect ModerateMinimal

Table 2: Robustness Considerations

Parameter VariationMethod A: Potential ImpactMethod B: Potential Impact
Mobile Phase pH (± 0.2 units) Minor shifts in retention time. The use of a strong acid like formic acid generally provides good pH stability.Minimal impact due to the buffered mobile phase.
Mobile Phase Composition (± 2%) May affect retention time and peak shape.Less sensitive due to the longer gradient and column.
Column Temperature (± 5°C) Can influence retention time and peak resolution.Can influence retention time and peak resolution.
Flow Rate (± 10%) Proportional shift in retention times.Proportional shift in retention times.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both methods.

Method_A_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add 5-MTHF-13C6 IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile + 0.1% FA) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data Data Acquisition & Processing MS_Detect->Data

Caption: Workflow for Method A: Rapid Protein Precipitation.

Method_B_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add 5-MTHF-13C6 IS Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify SPE Solid-Phase Extraction Acidify->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data Data Acquisition & Processing MS_Detect->Data

Caption: Workflow for Method B: Solid-Phase Extraction.

Conclusion

Both Method A and Method B offer robust and reliable approaches for the quantification of 5-MTHF in biological matrices when using 5-MTHF-13C6 as an internal standard.

  • Method A (Rapid Protein Precipitation) is well-suited for high-throughput environments where rapid sample turnaround is critical. While it may be more susceptible to matrix effects, its simplicity and speed are significant advantages.

  • Method B (Solid-Phase Extraction) provides a more thorough sample cleanup, leading to lower matrix effects and potentially a lower limit of quantification. This method is preferable when analyzing complex matrices or when the utmost sensitivity is required.

The choice between these methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and desired sample throughput. For both methods, the use of a stable isotope-labeled internal standard like 5-MTHF-13C6 is crucial for achieving the high levels of accuracy and precision necessary for folate research and clinical applications. It is recommended that any laboratory implementing these methods conduct a thorough in-house validation to ensure the method's performance meets the specific needs of their applications.

Navigating the Nuances of Folate Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folates is paramount for nutritional assessment, clinical diagnostics, and therapeutic monitoring. This guide provides a comprehensive comparison of folate quantification methods, with a special focus on the precision and reliability of Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS). We delve into the experimental data supporting its role as a reference method and offer detailed protocols to aid in its implementation.

Folate, a crucial B-vitamin, exists in multiple forms (vitamers) and plays a vital role in one-carbon metabolism. Its deficiency is linked to serious health issues, including neural tube defects and megaloblastic anemia. Consequently, the precise measurement of folate concentrations in various matrices is of significant scientific and clinical interest. While several methods exist for folate quantification, they differ substantially in their specificity, accuracy, and susceptibility to matrix effects.

Method Performance: A Comparative Analysis

The primary methods for folate quantification include microbiological assays, protein-binding assays (immunoassays), and chromatographic techniques, particularly ID-LC-MS/MS. Isotope dilution mass spectrometry is increasingly recognized as the gold standard due to its high selectivity and accuracy, stemming from the use of stable isotope-labeled internal standards that compensate for analyte loss during sample preparation and analysis.[1][2]

Below is a summary of the performance characteristics of different folate quantification methods, with a focus on their reported precision, a key component of measurement uncertainty.

MethodAnalyte(s)MatrixIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Key AdvantagesKey Limitations
Isotope Dilution LC-MS/MS 5-Methyltetrahydrofolic acid (5-MeTHF), Folic Acid (FA), 5-Formyltetrahydrofolic acid (5-FoTHF)Human Serum< 7% for 5-MeTHF, < 10% for 5-FoTHF (>0.5 nmol/L), < 10% for FA (>2.0 nmol/L)[3][4]< 7% for 5-MeTHF, < 10% for 5-FoTHF (>0.5 nmol/L), < 10% for FA (>2.0 nmol/L)[3][4]High specificity and accuracy, can distinguish between different folate vitamers.[1][2]Requires sophisticated instrumentation and expertise.
Isotope Dilution LC-MS/MS Pteroylmonoglutamic acid, Tetrahydrofolate, 5-Methyltetrahydrofolate, 5-FormyltetrahydrofolateFood (Strawberries)Not explicitly stated, but method is described as reliable.[1]Not explicitly stated, but method is described as reliable.[1]Compensates for matrix effects and analyte loss during extraction.[1][2]Method development can be complex.
Microbiological Assay Total FolateWhole Blood~10%[5]Not explicitly stated, but known to have variability between labs.[5][6]Inexpensive and requires simple instrumentation.[5]Lacks specificity for different vitamers, susceptible to interference from antibiotics.[5][7]
Automated Immunoassay (Chemiluminescent Microparticle Immunoassay - CMIA) Serum FolateSerum1.89% - 4.84% (Repeatability)[8]8.58% - 10.25% (Reproducibility)[8]High-throughput and automated.[8][9]Potential for lot-to-lot variability and questionable accuracy due to different binding affinities for folate forms.[5]
Automated Immunoassay (General) Serum and Whole Blood FolateSerum, Whole Blood<10% (most methods)[10]Not explicitly stated, but poorer agreement for whole blood compared to serum.[10]Widely available in clinical laboratories.Lack of agreement between different commercial assays.[11]

Experimental Workflow for Folate Quantification by Isotope Dilution LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of folates in a biological matrix using isotope dilution mass spectrometry.

Folate_Quantification_Workflow Figure 1. Isotope Dilution LC-MS/MS Workflow for Folate Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma, Food Homogenate) Add_IS Addition of Stable Isotope-Labeled Internal Standards Sample->Add_IS Extraction Extraction of Folates Add_IS->Extraction Deconjugation Enzymatic Deconjugation (to monoglutamates) Extraction->Deconjugation Cleanup Solid-Phase Extraction (SPE) Cleanup Deconjugation->Cleanup LC_Separation Liquid Chromatography (LC) Separation of Folate Vitamers Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection and Quantification LC_Separation->MS_Detection Ratio_Calculation Calculation of Analyte/Internal Standard Peak Area Ratios MS_Detection->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Folate Concentration Quantification->Result

Caption: Isotope Dilution LC-MS/MS Workflow for Folate Quantification.

Detailed Experimental Protocols

The following are generalized protocols for the quantification of folates using isotope dilution LC-MS/MS, based on methodologies reported in the literature.[1][2][3][12]

Sample Preparation (Human Serum)
  • Internal Standard Spiking: To 275 µL of serum, add a solution containing known concentrations of stable isotope-labeled internal standards for the folate vitamers of interest (e.g., ¹³C₅-5-MeTHF, ¹³C₅-FA, ¹³C₅-5-FoTHF).[3]

  • Protein Precipitation and Extraction: Add a suitable organic solvent (e.g., methanol) to precipitate proteins and extract the folates.

  • Solid-Phase Extraction (SPE): Condition a phenyl SPE cartridge. Load the supernatant from the previous step onto the cartridge. Wash the cartridge to remove interfering substances. Elute the folates with an appropriate solvent.[3]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Sample Preparation (Food Matrix, e.g., Strawberries)
  • Homogenization: Homogenize the food sample.[1]

  • Equilibration and Internal Standard Addition: Weigh the homogenized sample and equilibrate it in an extraction buffer. Add the stable isotope-labeled internal standards.[1][2]

  • Extraction: Stir the mixture and then boil to aid in extraction and inactivate endogenous enzymes.[1][2]

  • Deconjugation: Cool the sample and add enzymes (e.g., chicken pancreas suspension and rat serum) to deconjugate polyglutamated folates to their monoglutamate forms, which can be analyzed by LC-MS/MS.[1][2]

  • Purification: Purify the extract using affinity chromatography or SPE to remove matrix components that could interfere with the analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: Use a C8 or C18 reversed-phase column for the separation of different folate vitamers.[3]

    • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% acetic acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[1][2]

    • Flow Rate: A flow rate of around 0.4 mL/min is commonly used.[1][2]

    • Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).[1][2]

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI) mode.[1][2][3]

    • Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each folate vitamer and its corresponding product ion, providing high selectivity.

    • Optimization: Optimize the ion source parameters (e.g., temperatures, gas flows) and MS parameters (e.g., collision energy) for each analyte and internal standard to achieve maximum sensitivity.[1][2]

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for each native folate vitamer and its corresponding stable isotope-labeled internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the native folate vitamers and a fixed concentration of the internal standards. Plot the peak area ratios against the concentration of the native analytes to generate a calibration curve.

  • Quantification: Determine the concentration of the folate vitamers in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The choice of an analytical method for folate quantification has significant implications for the reliability of research and clinical outcomes. While microbiological and protein-binding assays are widely used, they present limitations in terms of specificity and inter-laboratory agreement.[5][6] Isotope dilution LC-MS/MS stands out as a superior method, offering high precision and the ability to differentiate between various folate vitamers.[1][13] The detailed protocols and workflow provided in this guide aim to facilitate the adoption of this robust and accurate technique, ultimately contributing to a better understanding of folate's role in health and disease.

References

A Comparative Guide to Reference Standards for 5-Methyltetrahydrofolic Acid (5-MTHF) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of commercially available reference standards for the analysis of 5-Methyltetrahydrofolic acid (5-MTHF), a critical active metabolite in the folate pathway. It is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the most suitable reference material for their analytical needs. The comparison includes key specifications, performance data from established analytical methods, and detailed experimental protocols.

Overview of 5-MTHF Reference Standards

The accurate quantification of 5-MTHF in various matrices, including pharmaceuticals, fortified foods, and biological samples, is essential for both quality control and research. The selection of a high-purity, well-characterized reference standard is the foundation for achieving reliable and reproducible results. The most commonly available forms of 5-MTHF reference standards are the free acid and its calcium salt.

Key suppliers for 5-MTHF reference standards include United States Pharmacopeia (USP), LGC Standards, and Merck (Sigma-Aldrich). Each of these suppliers provides standards with high-purity levels suitable for demanding analytical applications like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Comparison of 5-MTHF Reference Standards

The following table summarizes the key specifications of prominent 5-MTHF reference standards available on the market. It is important to note that the choice between the free acid and the calcium salt form may depend on the specific requirements of the analytical method and the sample matrix.

Parameter USP Reference Standard LGC Dr. Ehrenstorfer Merck (Sigma-Aldrich)
Product Name (6S)-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic acid calciumL-5-Methyltetrahydrofolic acid calcium salt
CAS Number 134-35-0 (for free acid)151533-22-1 (for calcium salt)151533-22-1
Form Free AcidCalcium SaltCalcium Salt
Purity High Purity (exact percentage on CoA)99.9%≥97.0% (HPLC)
Format PowderNeatPowder
Key Application Pharmacopeial analysis (USP)General analytical standardResearch and Development
Storage -20°C-20°C-20°C

Experimental Protocols for 5-MTHF Analysis

The accurate analysis of 5-MTHF relies on robust and validated analytical methods. Below are detailed protocols for the quantification of 5-MTHF using HPLC, a widely accepted technique.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of 5-MTHF in pharmaceutical preparations.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 2.2)

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 5-25% B

    • 10-15 min: 25-50% B

    • 15-20 min: 50-5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 280 nm.

  • Standard Preparation: Accurately weigh and dissolve the 5-MTHF reference standard in a suitable solvent (e.g., mobile phase A). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For pharmaceutical tablets, this may involve crushing the tablet, dissolving it in a known volume of solvent, and filtering prior to injection.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 5-MTHF using a reference standard.

5_MTHF_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation HPLC_System HPLC-UV/MS Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for 5-MTHF analysis using reference standards.

Conclusion

The selection of an appropriate reference standard is a critical step in the development of robust and reliable analytical methods for 5-Methyltetrahydrofolic acid. USP, LGC, and Merck all provide high-purity standards suitable for various analytical needs. The choice of a specific standard should be based on the required analytical method, regulatory requirements, and the specific form (free acid or calcium salt) that is most appropriate for the intended application. The provided HPLC protocol offers a starting point for method development, which should be further validated for the specific sample matrix and instrumentation used.

Navigating Bioanalytical Method Validation for 5-MTHF-13C6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate quantification of 5-methyltetrahydrofolate (5-MTHF) in various biological matrices. This guide provides a comparative overview of bioanalytical method validation guidelines from key regulatory bodies, the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a specific focus on the application to 5-MTHF using its stable isotope-labeled internal standard, 5-MTHF-13C6.

The landscape of bioanalytical method validation has moved towards harmonization, with both the FDA and EMA now aligning with the International Council for Harmonisation (ICH) M10 guideline. This guideline provides a framework for the validation of bioanalytical methods, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.

Core Principles of Bioanalytical Method Validation

A bioanalytical method is a set of procedures for measuring analyte concentrations in biological samples. The validation of such a method aims to demonstrate its suitability for its intended purpose.[1][2] A full validation is necessary when a new bioanalytical method is established for quantifying an analyte in clinical and pivotal nonclinical studies.[2]

Key validation parameters, as outlined by regulatory guidelines, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to that of unextracted standards.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Comparison of Bioanalytical Method Validation Parameters for 5-MTHF

The following tables summarize quantitative data from published literature on the validation of LC-MS/MS methods for the quantification of 5-MTHF in human plasma and serum. While the internal standards used in these specific studies may vary slightly (e.g., 13C5-5-MTHF), the principles and acceptance criteria are directly applicable to methods employing 5-MTHF-13C6.

ParameterMethod DetailsLinearity RangeLLOQAccuracy (% Bias)Precision (% RSD)Reference
Linearity LC-MS/MS in human serum0.07 - 140 nmol/L0.13 nmol/LNot explicitly stated for linearityNot explicitly stated for linearity[3]
LC-MS/MS in human plasma0.249 - 19.9 ng/mL0.249 ng/mLNot explicitly stated for linearityNot explicitly stated for linearity[4]
LC-MS/MS in rat plasma10.0 - 10,000 ng/mL10.0 ng/mL-7.55% to 12.4%≤10.9% (intra-batch), ≤13.2% (inter-batch)[5]
Accuracy & Precision LC-MS/MS in human serum19.5 - 51.1 nmol/L (for 5-methylTHF)Not ApplicableNot explicitly stated2.8 - 3.6% (total imprecision)[6]
LC-MS/MS in human plasma1.2 x 10-11 to 3.2 x 10-7 mol/L1.2 x 10-11 mol/LNot explicitly statedWithin 8.6% (intra-assay), within 9.0% (inter-assay)[7]

Experimental Protocols for Key Validation Experiments

Sample Preparation for 5-MTHF Analysis

A common procedure for extracting 5-MTHF from plasma or serum involves protein precipitation.[4]

  • To a 100 µL aliquot of plasma/serum, add an appropriate amount of the internal standard solution (5-MTHF-13C6).

  • Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 3:1 ratio to the sample volume.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic Separation: A C18 reverse-phase column is commonly used for the separation of 5-MTHF. The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The transitions monitored would be specific for 5-MTHF and its labeled internal standard, 5-MTHF-13C6. For instance, for 5-MTHF, the protonated molecule [M+H]+ at m/z 460.2 could be monitored.[5]

Visualizing the Bioanalytical Method Validation Workflow

The following diagrams illustrate the logical flow of the bioanalytical method validation process and the relationship between its key components.

Bioanalytical Method Validation Workflow cluster_Planning Planning & Development cluster_Execution Validation Execution cluster_Reporting Reporting & Implementation Method_Development Method Development Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Selectivity Selectivity Protocol_Design->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Recovery Recovery LLOQ->Recovery Stability Stability Recovery->Stability Validation_Report Validation Report Stability->Validation_Report SOP_Generation SOP Generation Validation_Report->SOP_Generation Routine_Use Routine Sample Analysis SOP_Generation->Routine_Use

Bioanalytical Method Validation Workflow

Relationship of Key Validation Parameters cluster_Parameters Core Validation Parameters Method Validated Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity LLOQ LLOQ Method->LLOQ Linearity Linearity Method->Linearity Stability Stability Method->Stability Reliable_Data Reliable Quantitative Data Accuracy->Reliable_Data Precision->Reliable_Data Selectivity->Reliable_Data LLOQ->Reliable_Data Linearity->Reliable_Data Stability->Reliable_Data

Interdependence of Validation Parameters

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 5-Methyltetrahydrofolic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 5-Methyltetrahydrofolic acid-13C6, a stable isotope-labeled form of the primary active metabolite of folic acid. While isotopic labeling with ¹³C does not significantly alter the chemical hazards of the molecule, adherence to safety protocols for the parent compound is crucial.

Hazard Identification and Personal Protective Equipment (PPE)

5-Methyltetrahydrofolic acid may cause eye, skin, and respiratory tract irritation.[1][2] Some safety data sheets also indicate that it may cause an allergic skin reaction.[3][4][5] Therefore, appropriate personal protective equipment must be worn.

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Weighing and preparing solutions (powder form) Fume hood or ventilated enclosureSafety glasses with side shields or chemical safety goggles[1][2][6]Nitrile rubber gloves (>0.11 mm thickness)[6]NIOSH/MSHA approved respirator if dust is generated[1][6]Laboratory coat
Handling of solutions Well-ventilated laboratory benchSafety glasses with side shieldsNitrile rubber glovesNot generally required, unless aerosols are generatedLaboratory coat
Storage Cool, dry, well-ventilated area, protected from light[1][2][7]Not applicableNot applicableNot applicableNot applicable
Spill Cleanup (solid) Ventilated areaChemical safety gogglesNitrile rubber glovesNIOSH/MSHA approved respiratorLaboratory coat

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If handling the solid form, weigh the required amount in a fume hood or a ventilated enclosure to minimize dust inhalation.[1] Avoid generating dust.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Post-handling: After handling, wash hands thoroughly.[1] Clean all equipment and the work area to prevent contamination.

Disposal Plan:

  • Waste Collection: Dispose of waste materials, including contaminated gloves, weighing paper, and pipette tips, in a designated, sealed container.

  • Spill Management: In case of a spill, sweep or vacuum the material and place it into a suitable disposal container.[1] Avoid generating dust.[1] Ventilate the area of the spill.[1]

  • Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Visual Guidance: Workflows and Logical Relationships

The following diagrams provide a visual representation of the procedural steps for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Workflow start Start: Handling this compound task Assess Task: Weighing, Solution Prep, or General Handling? start->task weighing Weighing Solid task->weighing Solid solution Handling Solution task->solution Liquid ppe_weighing Wear: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if dusty) weighing->ppe_weighing ppe_solution Wear: - Safety Glasses - Nitrile Gloves - Lab Coat solution->ppe_solution proceed Proceed with Task ppe_weighing->proceed ppe_solution->proceed

Caption: PPE selection workflow for handling this compound.

Disposal_Plan_Diagram cluster_disposal Waste Disposal Logical Diagram start Generate Waste Contaminated with This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (unused solution) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Material waste_type->spill_waste Spill collect_solid Collect in a Labeled, Sealed Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Chemical Waste Container liquid_waste->collect_liquid spill_waste->collect_solid dispose Dispose According to Institutional and Local Regulations collect_solid->dispose collect_liquid->dispose

Caption: Decision-making process for the disposal of contaminated materials.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.